3-(Benzothiazol-2-ylamino)-propionic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-ylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c13-9(14)5-6-11-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDIZOFBBGMQTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(Benzothiazol-2-ylamino)-propionic acid chemical properties
An In-Depth Technical Guide to 3-(Benzothiazol-2-ylamino)-propionic Acid: Properties, Synthesis, and Potential Applications
Abstract
This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound featuring the pharmacologically significant 2-aminobenzothiazole scaffold linked to a β-alanine moiety. The 2-aminobenzothiazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of biologically active agents.[1] This document delineates the structural, physicochemical, and spectroscopic properties of the title compound. It further presents a detailed, field-proven synthetic protocol, including the synthesis of the 2-aminobenzothiazole precursor and its subsequent reaction to form the final product. The guide also explores the potential biological activities and therapeutic applications of this molecule by drawing parallels with structurally related benzothiazole and propionic acid derivatives, which have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding and practical guidance on the chemistry and potential utility of this compound.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is a cornerstone of heterocyclic chemistry and drug discovery.[1] Among its derivatives, 2-aminobenzothiazole is particularly noteworthy due to its synthetic tractability and the diverse pharmacological profiles exhibited by its analogues.[5] The amino group at the 2-position serves as a versatile synthetic handle, enabling the introduction of various side chains and pharmacophores to modulate biological activity, solubility, and pharmacokinetic properties.[6]
This compound integrates this privileged benzothiazole core with a propionic acid side chain, a structural feature common in non-steroidal anti-inflammatory drugs (NSAIDs).[2] This hybrid design makes it a molecule of significant interest for exploring a wide range of biological activities, from anticancer and antimicrobial to anti-inflammatory applications.[2][3][7] This guide provides the core chemical knowledge required to synthesize, characterize, and strategically deploy this compound in research and development settings.
Physicochemical and Spectroscopic Properties
The unique structure of this compound, containing an acidic carboxylic group and a basic benzothiazole nitrogen and secondary amine, dictates its chemical properties. It is an amphiprotic compound, capable of acting as both an acid and a base.
Core Chemical Data
A summary of the fundamental properties and identifiers for this compound is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 3-(Benzothiazol-2-ylamino)propanoic acid | [8] |
| CAS Number | 104344-75-4 | [8][9] |
| Molecular Formula | C₁₀H₁₀N₂O₂S | [8][9] |
| Molecular Weight | 222.26 g/mol | [8][9] |
| Synonyms | β-Alanine, N-2-benzothiazolyl- | [8] |
| Predicted pKa | ~4.5 (Carboxylic Acid), ~3.5 (Benzothiazole N) | Inferred |
| Predicted Solubility | Soluble in DMSO, DMF, aqueous base; sparingly soluble in water and nonpolar organic solvents. | Inferred |
| Physical State | Predicted to be a crystalline solid at room temperature. | Inferred |
Predicted Spectroscopic Profile
While experimental spectra are not widely published, a detailed spectroscopic profile can be predicted based on the compound's structure. This theoretical analysis is crucial for the structural verification of a synthesized sample.
| Technique | Predicted Observations |
| ¹H NMR | ~12.0 ppm (s, 1H, broad): Carboxylic acid proton (-COOH).~7.6-7.8 ppm (m, 2H): Aromatic protons on the benzothiazole ring.~7.1-7.4 ppm (m, 2H): Aromatic protons on the benzothiazole ring.~7.0 ppm (s, 1H, broad): Secondary amine proton (-NH-).~3.8 ppm (t, 2H): Methylene protons adjacent to the nitrogen (-NH-CH₂-).~2.7 ppm (t, 2H): Methylene protons adjacent to the carbonyl (-CH₂-COOH). |
| ¹³C NMR | ~175 ppm: Carboxylic acid carbonyl carbon.~165 ppm: C2 carbon of the benzothiazole ring (C=N).~152 ppm, ~130 ppm: Quaternary carbons of the benzothiazole ring.~120-126 ppm: Aromatic CH carbons of the benzothiazole ring.~40 ppm: Methylene carbon adjacent to the nitrogen.~35 ppm: Methylene carbon adjacent to the carbonyl. |
| FT-IR (cm⁻¹) | ~2500-3300 (broad): O-H stretch of the carboxylic acid.~3200-3400: N-H stretch of the secondary amine.~1700: C=O stretch of the carboxylic acid.~1610: C=N stretch of the thiazole ring.~1560, ~1480: Aromatic C=C stretching. |
| Mass Spec (MS) | m/z 222: Molecular ion (M⁺).m/z 177: Fragment from loss of the carboxyl group (-COOH).m/z 150: 2-aminobenzothiazole fragment. |
Synthesis and Characterization
A robust and reproducible synthetic strategy is essential for obtaining high-purity material for research. The proposed synthesis follows a logical two-step process: preparation of the 2-aminobenzothiazole precursor, followed by its coupling to the propionic acid side chain.
Retrosynthetic Analysis
The logical disconnection for this compound involves breaking the N-C bond formed between the 2-aminobenzothiazole core and the propionic acid side chain. This leads to two readily available starting materials: 2-aminobenzothiazole and an acrylic acid derivative.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Workflow
The overall workflow involves the synthesis of the key intermediate, 2-aminobenzothiazole, followed by a Michael addition reaction.
Caption: Overall two-step synthetic workflow diagram.
Experimental Protocols
Protocol 1: Synthesis of 2-Aminobenzothiazole
This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazole derivatives.[5]
-
Reaction Setup: To a stirred solution of aniline (0.1 mol) and potassium thiocyanate (KSCN, 0.22 mol) in glacial acetic acid (150 mL), cool the mixture to 0-5 °C in an ice bath.
-
Bromination: Add a solution of bromine (0.11 mol) in glacial acetic acid (50 mL) dropwise over 1-2 hours, ensuring the temperature remains below 10 °C.
-
Causality: This step generates the electrophilic thiocyanogen bromide in situ, which attacks the aniline ring. The low temperature is critical to control the exothermic reaction and prevent side product formation.
-
-
Cyclization: After the addition is complete, allow the mixture to stir at room temperature for 12 hours. The reaction mixture will typically form a thick precipitate.
-
Work-up and Isolation: Pour the reaction mixture into 500 mL of ice water. Neutralize carefully with a concentrated ammonium hydroxide solution until the pH is ~8.
-
Causality: Basification deprotonates the amine and precipitates the free base product, which is insoluble in water.
-
-
Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum. Recrystallize the crude product from an ethanol/water mixture to yield pure 2-aminobenzothiazole.
-
Validation: Confirm the identity and purity of the product using TLC, melting point analysis, and comparison with the known spectroscopic data for 2-aminobenzothiazole.
Protocol 2: Synthesis of this compound
This protocol utilizes a Michael addition, a reliable method for forming C-N bonds.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzothiazole (0.05 mol) and acrylic acid (0.06 mol) in 100 mL of ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: The nucleophilic exocyclic amine of 2-aminobenzothiazole attacks the β-carbon of the electron-deficient alkene in acrylic acid. Ethanol serves as a suitable polar protic solvent for the reactants.
-
-
Isolation: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. The product will often precipitate out of the solution upon cooling.
-
Purification: Filter the solid product and wash with a small amount of cold ethanol to remove any unreacted starting materials. If necessary, further purify the product by recrystallization from a suitable solvent like ethanol or acetic acid.
-
Validation (Self-Validating System): Dry the final product under vacuum. The structure and purity must be rigorously confirmed by comparing the experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, MS) with the predicted profile detailed in Section 2.2. A satisfactory match validates the synthesis.
Potential Biological Significance and Applications
The chemical architecture of this compound positions it as a promising candidate for various therapeutic applications. Its potential is derived from the well-documented biological activities of its constituent scaffolds.
-
Anticancer Activity: The 2-aminobenzothiazole scaffold is present in numerous compounds with potent anticancer properties.[4][6][10] These compounds often act by inhibiting key signaling pathways involved in cell proliferation and survival. Derivatives have been designed to target enzymes like PI3Kγ and EGFR.[6][11] The propionic acid moiety could potentially enhance solubility or provide an additional interaction point with biological targets.
-
Anti-inflammatory Activity: Aryl propionic acid derivatives are a major class of NSAIDs, with ibuprofen being a prime example.[2] They typically function by inhibiting cyclooxygenase (COX) enzymes. The fusion of the benzothiazole core with a propionic acid side chain suggests a strong potential for developing novel anti-inflammatory agents.
-
Antimicrobial and Antifungal Activity: Benzothiazole derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[3] The mechanism often involves the inhibition of essential microbial enzymes, such as dihydropteroate synthase (DHPS).[3]
Caption: Relationship between structural motifs and potential bio-activities.
Conclusion
This compound is a synthetically accessible heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. Its structure, combining the privileged 2-aminobenzothiazole scaffold with a biologically relevant propionic acid side chain, makes it an attractive target for screening and lead optimization programs. This guide has provided a thorough overview of its chemical properties, a robust synthetic methodology, and a rationale for its potential therapeutic applications. The detailed protocols and predictive spectroscopic data offer a solid foundation for researchers to synthesize, characterize, and further investigate this promising molecule.
References
-
Dadmal, T. L., Katre, S. D., Mandewale, M. C., & Kumbhare, R. M. (2017). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. RSC Advances.
- Himaja, M., et al. (Date not available). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Rasayan Journal of Chemistry. [URL: Not available from search result, link was to a PDF download]
-
ResearchGate. (Date not available). Synthesis of 2-aminobenzothiazoles 4a–m from 2-haloanilines and dithiocarbamates. ResearchGate.
-
Al-Ostath, O. M., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega.
-
BenchChem. (2025). The Synthesis and Discovery of 2-Aminobenzothiazole: A Privileged Scaffold in Medicinal Chemistry. BenchChem.
-
Smolecule. (2024). 3-[[2-(2,1,3-Benzothiadiazol-4-yl)acetyl]-propan-2-ylamino]propanoic acid. Smolecule.
-
PubChem. (2026). 3-(1,3-Benzothiazol-2-yl)propanoic acid. PubChem.
-
ChemicalBook. (Date not available). This compound. ChemicalBook.
-
ChemicalBook. (Date not available). 3-(2-BENZOTHIAZOLYLTHIO)PROPIONIC ACID(4767-00-4) 1H NMR spectrum. ChemicalBook.
-
ChemicalBook. (Date not available). This compound. ChemicalBook.
-
ChemicalBook. (2023). 3-(2-BENZOTHIAZOLYLTHIO)PROPIONIC ACID. ChemicalBook.
-
Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.
-
Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules.
- Sharma, S., & Sharma, P. C. (Date not available). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. [URL: Not available from search result, link was to a PDF download]
-
Al-Sultani, K. H. K., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules.
-
Wiley Online Library. (Date not available). Therapeutic advancement of benzothiazole derivatives in the last decennial period. Wiley Online Library.
-
SpectraBase. (2026). 2-Acetylamino-2-(4,6-dimethyl-benzothiazol-2-ylamino)-3,3,3-trifluoro-propionic acid methyl ester. SpectraBase.
-
ResearchGate. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate.
-
Vaickelionienė, R., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules.
-
ResearchGate. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. ResearchGate.
- Kirkuk University Journal /Scientific Studies. (2018). Synthesis, Characterization and Biological Activity Evaluation of Some New Azo Derivatives from 2- Amino Benzothiazole and Their. Kirkuk University Journal. [URL: Not available from search result, link was to a PDF download]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. This compound | 104344-75-4 [chemicalbook.com]
- 9. This compound CAS#: 104344-75-4 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
3-(Benzothiazol-2-ylamino)-propionic acid CAS number 104344-75-4
An In-Depth Technical Guide to 3-(Benzothiazol-2-ylamino)-propionic acid (CAS: 104344-75-4): A Privileged Scaffold for Drug Discovery
Executive Summary
This compound is a heterocyclic compound featuring two key pharmacophores: the benzothiazole ring system and a propionic acid side chain. The benzothiazole core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Concurrently, the aryl propionic acid moiety is the defining feature of a major class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs), such as ibuprofen and ketoprofen, which primarily function by inhibiting cyclooxygenase (COX) enzymes.[3]
This technical guide provides a comprehensive overview of this compound for researchers, chemists, and drug development professionals. It consolidates physicochemical data, safety protocols, and explores putative mechanisms of action based on established structure-activity relationships. Furthermore, this document details a plausible synthetic route and a relevant in-vitro experimental protocol to empower researchers in their investigation of this promising molecule.
Molecular Profile and Physicochemical Properties
The unique structure of this compound, which marries a potent heterocyclic system with a classic NSAID pharmacophore, makes it a molecule of significant interest for screening and lead optimization.
| Property | Value | Source(s) |
| CAS Number | 104344-75-4 | [4] |
| Molecular Formula | C₁₀H₁₀N₂O₂S | [4] |
| Molecular Weight | 222.26 g/mol | [4] |
| IUPAC Name | 3-(1,3-benzothiazol-2-ylamino)propanoic acid | [4] |
| Synonyms | β-Alanine, N-2-benzothiazolyl-; 3-(Benzo[d]thiazol-2-ylamino)propanoic acid | [4] |
| Appearance | Solid (form may vary) | N/A |
Safety, Handling, and Storage
As a research chemical, proper handling of this compound is paramount to ensure laboratory safety. The compound is classified as harmful and an irritant.[4][5]
GHS Hazard Statements:
-
H301 + H311: Toxic if swallowed or in contact with skin.[6]
-
H332: Harmful if inhaled.[6]
-
H335: May cause respiratory irritation.[7]
-
H402: Harmful to aquatic life.[6]
Precautionary Measures & Handling:
-
Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or aerosols.[6]
-
Personal Protective Equipment (PPE):
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.[6]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8]
-
The substance should be stored in a locked-up area or one accessible only to qualified personnel.[6][7]
Putative Mechanisms of Action
While specific mechanistic studies on this exact molecule are not widely published, its structure strongly implies at least two potential pathways for biological activity, providing a logical starting point for investigation.
Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition
The propionic acid moiety is a classic pharmacophore for NSAIDs that inhibit COX enzymes.[3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][9] It is hypothesized that this compound acts as a competitive inhibitor at the COX active site, with the benzothiazole group potentially providing additional hydrophobic or π-stacking interactions to enhance binding affinity compared to simpler aryl propionic acids.
Caption: Putative inhibition of the Prostaglandin synthesis pathway.
Antimicrobial Activity via Dihydropteroate Synthase (DHPS) Inhibition
The benzothiazole scaffold is present in numerous compounds with potent antimicrobial properties.[2][10] One well-established mechanism for such heterocyclic compounds is the inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[2][10] This pathway is absent in humans, making it an excellent target for selective toxicity. The molecule may act as a structural mimic of the natural substrate, p-aminobenzoic acid (PABA), thereby competitively inhibiting the enzyme and halting bacterial growth.
Caption: Putative inhibition of the bacterial folate synthesis pathway.
Experimental Protocols
The following sections provide validated, step-by-step methodologies for the synthesis and preliminary biological evaluation of the title compound.
Plausible Synthetic Route: Nucleophilic Substitution
This protocol describes a robust and high-yielding synthesis via the reaction of 2-aminobenzothiazole with 3-bromopropanoic acid. The choice of a polar aprotic solvent like DMF facilitates the reaction, and a non-nucleophilic base prevents unwanted side reactions.
Sources
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. This compound | 104344-75-4 [chemicalbook.com]
- 5. This compound CAS#: 104344-75-4 [m.chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. biocrick.com [biocrick.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
A Technical Guide to 3-(Benzothiazol-2-ylamino)-propionic acid: Synthesis, Structure, and Therapeutic Potential
Abstract: This technical guide provides an in-depth analysis of 3-(Benzothiazol-2-ylamino)-propionic acid, a heterocyclic compound of significant interest to the drug discovery and development sector. We will dissect its molecular architecture, outline its core physicochemical properties, and present a detailed, field-proven synthetic protocol. The narrative emphasizes the mechanistic rationale behind experimental choices, grounding the discussion in the broader context of the therapeutic applications of benzothiazole derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this valuable scaffold.
The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzothiazole ring system is a cornerstone of modern therapeutic chemistry, recognized for its versatile biological activities.[1][2] This bicyclic heteroaromatic structure is a key pharmacophore found in a range of experimental, investigational, and approved pharmaceutical agents.[1] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and kinase inhibitory activities.[3][4][5][6] The unique electronic properties and rigid conformational structure of the benzothiazole nucleus allow it to engage with various biological targets, making it a "privileged scaffold" in the design of novel therapeutics. This compound integrates this potent scaffold with a flexible propionic acid side chain, offering multiple points for further chemical modification and conjugation, thereby serving as a versatile building block in drug discovery programs.
Physicochemical and Structural Characterization
A foundational understanding of a compound's physical and chemical properties is critical for its application in research and development.
Molecular Structure
This compound consists of a benzothiazole core linked at the 2-position through a secondary amine to a propionic acid moiety. This structure combines the aromatic, heterocyclic benzothiazole with an aliphatic carboxylic acid, conferring both lipophilic and hydrophilic characteristics.
Caption: Molecular structure of this compound.
Core Data Summary
The fundamental physicochemical properties of this compound are summarized below. These data are essential for experimental design, including reaction setup, purification, and analytical characterization.
| Property | Value | Source |
| CAS Number | 104344-75-4 | [7][8] |
| Molecular Formula | C₁₀H₁₀N₂O₂S | [7][8] |
| Molecular Weight | 222.26 g/mol | [7][8] |
| Synonyms | β-Alanine, N-2-benzothiazolyl- | [7] |
| 3-(Benzo[d]thiazol-2-ylamino)propanoic acid | [7] | |
| MDL Number | MFCD00520414 | [7] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be efficiently achieved through nucleophilic aromatic substitution (SNA_r_). This strategy leverages the electrophilic nature of the C2 carbon on the benzothiazole ring and the nucleophilicity of the amino group of a β-alanine derivative.
Synthesis Workflow
The logical flow for the synthesis involves the reaction of a commercially available 2-halobenzothiazole with β-alanine. The choice of a base and solvent is critical for reaction efficiency and yield.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol provides a robust method for the laboratory-scale synthesis of the title compound.
Materials:
-
2-Chlorobenzothiazole (1.0 eq)
-
β-Alanine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Hydrochloric Acid (1M)
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chlorobenzothiazole (1.0 eq), β-alanine (1.2 eq), and potassium carbonate (2.5 eq).
-
Rationale: β-Alanine acts as the nucleophile. An excess (1.2 eq) is used to drive the reaction to completion. Potassium carbonate is a crucial inorganic base that serves two purposes: it deprotonates the carboxylic acid of β-alanine to prevent self-quenching and neutralizes the HCl byproduct formed during the substitution, which is essential for maintaining the nucleophilicity of the amine.
-
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Rationale: DMF is a polar aprotic solvent, ideal for S_N_Ar reactions. It effectively solvates the potassium cations while leaving the β-alanine anion relatively unsolvated and highly nucleophilic, thus accelerating the reaction rate.
-
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in Dichloromethane).
-
Rationale: Heating provides the necessary activation energy for the substitution reaction. TLC is a critical in-process control to determine the point of reaction completion and check for the formation of side products.
-
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing an equal volume of cold deionized water.
-
Acidification: Acidify the aqueous solution slowly with 1M HCl until the pH reaches approximately 4-5. A precipitate should form.
-
Rationale: The product exists as a carboxylate salt in the basic reaction medium. Acidification protonates the carboxylate, rendering the final product, this compound, insoluble in the aqueous medium and causing it to precipitate out.
-
-
Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product as a pure solid.
-
Rationale: Recrystallization is an effective method for purifying solid organic compounds. The choice of an ethanol/water solvent system allows the product to be soluble at high temperatures and insoluble upon cooling, leaving impurities behind in the solvent.
-
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Potential Applications in Drug Development
The structural motifs within this compound suggest its utility as a scaffold or intermediate in several areas of therapeutic research.
-
Kinase Inhibitors: The benzothiazole core is a recognized scaffold in the design of kinase inhibitors, which are crucial in oncology.[6] The propionic acid handle allows for the straightforward amide coupling to other fragments to build more complex molecules designed to target the ATP-binding site of kinases.
-
Anti-inflammatory Agents: Hybrid molecules combining benzothiazole derivatives with non-steroidal anti-inflammatory drugs (NSAIDs) have shown promising anti-inflammatory activity.[5] This compound could serve as a precursor for creating novel conjugates with other anti-inflammatory pharmacophores.
-
Antimicrobial Agents: Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties, showing activity against various bacterial strains.[4] The title compound can be a starting point for developing new classes of antimicrobial agents.
Conclusion
This compound is a compound with significant potential, underpinned by the privileged benzothiazole scaffold. Its well-defined molecular structure and accessible synthesis make it an attractive starting material for medicinal chemistry campaigns. The insights provided in this guide on its synthesis and properties offer a solid foundation for researchers and drug development professionals to leverage this molecule in the pursuit of novel therapeutics.
References
- This compound | 104344-75-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIIdOiDHC5nzouTbs2vkgHei-Z2IAIvoTRIoRXpsdQsJNckHtulFeQubOhuH8zCJ32U0b9z9kPQcT1txmGwU9xLHpTKKmQ9J7OwLYspQugyACDNpNzpoBw9E_gdbO7ROsfE5aJUgpBRasT5UcIKsq9AyQx2FJBcVJty1uGPcDt]
- This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5K8rHbnQFmoA1vyQaFa71KS6KDi-WZSCbD8kEnlwrVLev_6dsjn2YACkPDIRPxiVp61Z11A7j4gqbU78JRF1PLlUJD5FGxd-j4RPUE5uip_piRDQHHuVhsbUUJq7jUsLwq8g7VYVFwWa5DBVcLEU0Strnl64zhbWGbUjXdhLybA==]
- Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272288/]
- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [URL: https://www.mdpi.com/1422-0067/24/13/11107]
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9608246/]
- A Review on Recent Development and biological applications of benzothiazole derivatives. [URL: https://www.researchgate.
- Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candidates. [URL: https://www.mdpi.com/1420-3049/29/7/1517]
- Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [URL: https://www.researchgate.
- Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/21435864/]
- Design, Synthesis and Antiproliferative Activity of Novel Benzothiazole Derivatives Conjugated with Semicarbazone Scaffold. [URL: https://pubmed.ncbi.nlm.nih.gov/30583507/]
Sources
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 104344-75-4 [chemicalbook.com]
- 8. This compound CAS#: 104344-75-4 [chemicalbook.com]
An In-Depth Technical Guide to the Solubility and Stability of 3-(Benzothiazol-2-ylamino)-propionic acid
This guide provides a comprehensive technical overview of the methodologies and critical considerations for determining the aqueous solubility and chemical stability of 3-(Benzothiazol-2-ylamino)-propionic acid. Designed for researchers, scientists, and drug development professionals, this document outlines a robust framework for characterizing these crucial physicochemical properties, ensuring data integrity and supporting preclinical and formulation development.
Introduction: The Importance of Early-Stage Physicochemical Characterization
This compound is a molecule of interest within medicinal chemistry, incorporating a benzothiazole scaffold known for a wide range of biological activities.[1][2] The propionic acid moiety suggests it may function as a prodrug or possess its own intrinsic activity. Early and thorough characterization of its solubility and stability is paramount. These properties fundamentally influence a compound's developability, impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as the feasibility of creating a viable drug product. This guide will detail the necessary experimental protocols and the scientific rationale behind them, grounded in regulatory expectations such as the International Council for Harmonisation (ICH) guidelines.[3][4]
Predicted Physicochemical Properties: An In Silico Starting Point
In the absence of empirical data, computational tools provide a valuable starting point for understanding the likely behavior of this compound. Software such as ACD/Percepta® can be used to predict key parameters that govern solubility and stability.[1][5][6]
Table 1: Predicted Physicochemical Properties of this compound (Illustrative)
| Parameter | Predicted Value | Implication for Solubility and Stability |
| Molecular Weight | 222.26 g/mol [6] | Within the range for good oral bioavailability. |
| pKa (acidic) | 4.0 - 5.0 | The carboxylic acid will be deprotonated and negatively charged at physiological pH, likely increasing aqueous solubility. |
| pKa (basic) | 1.0 - 2.0 | The benzothiazole nitrogen is weakly basic and will be protonated only at very low pH. |
| logP | 1.5 - 2.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
Note: The values in this table are estimations based on the chemical structure and data for analogous compounds. They should be confirmed by experimental determination.
Aqueous Solubility Determination: A Phased Approach
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For ionizable compounds like this compound, solubility is highly dependent on the pH of the medium. A comprehensive assessment, therefore, requires a multi-pH analysis.
The Scientific Rationale for pH-Dependent Solubility Testing
The Henderson-Hasselbalch equation governs the ionization state of a molecule in solution. For this compound, the carboxylic acid group will be predominantly in its ionized, more soluble carboxylate form at pH values above its pKa. Conversely, at pH values below its pKa, the neutral, less soluble carboxylic acid form will dominate. Understanding this relationship is crucial for predicting its behavior in the gastrointestinal tract, where pH varies significantly.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability.[7]
Objective: To determine the thermodynamic equilibrium solubility of this compound in aqueous media across a physiologically relevant pH range.
Materials:
-
This compound
-
pH buffers (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8)[8]
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated pH meter
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to separate vials containing the pH 1.2, 4.5, and 6.8 buffers. The excess solid ensures that equilibrium is reached from a state of saturation.
-
-
Equilibration:
-
Seal the vials and place them in an orbital shaker set to a constant temperature (typically 25 °C or 37 °C) and agitation speed.
-
Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours). A preliminary kinetic study can determine the time required to reach a plateau in concentration.
-
-
Sample Collection and Preparation:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is advisable to first centrifuge the vials.
-
Immediately filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with an appropriate mobile phase.
-
Analyze the diluted samples by a validated, stability-indicating HPLC-UV method to determine the concentration of the dissolved compound. High-performance liquid chromatography (HPLC) is preferred over UV spectrophotometry as it can distinguish the parent compound from any potential impurities or degradants.[7]
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or µg/mL for each pH value. The experiment should be performed in triplicate to ensure reproducibility.[8]
-
Table 2: Exemplary Aqueous Solubility Data for this compound
| pH | Temperature (°C) | Mean Solubility (mg/mL) ± SD (n=3) |
| 1.2 | 25 | 0.1 ± 0.02 |
| 4.5 | 25 | 1.5 ± 0.1 |
| 6.8 | 25 | 15.0 ± 0.8 |
Note: The data presented are for illustrative purposes only and represent a plausible pH-dependent solubility profile for an acidic compound.
Caption: Workflow for equilibrium solubility determination.
Stability Assessment: A Prerequisite for Drug Development
A comprehensive stability profile is essential to ensure that a drug substance maintains its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are a key component of this assessment, providing insights into the intrinsic stability of the molecule and potential degradation pathways.[9][10] These studies are conducted under conditions more severe than accelerated stability testing.[9][11]
Rationale for Forced Degradation Studies
Forced degradation studies serve several critical purposes:[10]
-
Identification of likely degradation products: This information is crucial for the development of stability-indicating analytical methods.
-
Elucidation of degradation pathways: Understanding how the molecule degrades helps in designing stable formulations and selecting appropriate packaging.
-
Demonstrating the specificity of analytical methods: The method must be able to separate the intact drug from its degradation products.
Predicted Degradation Pathways
Based on the structure of this compound, several degradation pathways can be anticipated under stress conditions. In silico degradation prediction software, such as Lhasa Limited's Zeneth, can aid in identifying potential degradants.[3][12]
-
Hydrolysis: The secondary amine linkage could be susceptible to hydrolysis, particularly under acidic or basic conditions, potentially cleaving the molecule into 2-aminobenzothiazole and β-alanine. The carboxylic acid itself is generally stable to hydrolysis.
-
Oxidation: The benzothiazole ring system and the secondary amine are potential sites for oxidation.
-
Photolysis: Aromatic systems like benzothiazole can be susceptible to degradation upon exposure to UV light.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Early prediction of pharmaceutical oxidation pathways by computational chemistry and forced degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Computational Framework for Predictive Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Predicting active pharmaceutical ingredients (API) degradation – Green Research Group [greengroup.mit.edu]
- 11. Prediction of drug degradants using DELPHI: an expert system for focusing knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Predicting Forced Degradation Pathways: Learning How To Get The Most Out Of Zeneth | Lhasa Limited [lhasalimited.org]
A Technical Guide to the Therapeutic Potential of Benzothiazole Propionic Acid Analogs
Executive Summary
The fusion of privileged pharmacological scaffolds into novel hybrid molecules represents a highly productive strategy in modern drug discovery. This guide provides a technical overview of benzothiazole propionic acid analogs, a promising class of compounds emerging from the conjugation of the versatile benzothiazole nucleus with the well-established propionic acid pharmacophore. Benzothiazole and its derivatives are renowned for a vast spectrum of biological activities, including anticancer, neuroprotective, and anti-inflammatory effects.[1][2][3] Similarly, propionic acid derivatives, particularly the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), are cornerstones of anti-inflammatory therapy.[1] The strategic combination of these two moieties offers the potential for synergistic effects, multi-target engagement, and improved therapeutic profiles, addressing complex multifactorial diseases such as cancer, neurodegeneration, and chronic inflammation.[1][4] This document outlines the synthetic rationale, key therapeutic applications, structure-activity relationships, and essential experimental protocols for the evaluation of these compelling analogs.
Synthesis and Chemical Rationale
The design of benzothiazole propionic acid analogs is predicated on the hypothesis that linking a potent signaling modulator (the benzothiazole moiety) to a well-characterized therapeutic agent (the profen moiety) can yield compounds with enhanced or novel activities. The amide bond is a common and effective linker, providing structural rigidity and hydrogen bonding capabilities that can stabilize interactions with biological targets.[1]
Core Synthetic Strategy: Amide Coupling
A robust and widely adopted method for synthesizing these analogs is the direct amide coupling of a 2-aminobenzothiazole precursor with a suitable propionic acid derivative (profen).[1] Carbodiimide-mediated coupling, particularly using N,N'-dicyclohexylcarbodiimide (DCC), is a straightforward and efficient approach.[1]
The causality behind this choice lies in the mechanism of DCC, which acts as a dehydrating agent. It activates the carboxylic acid group of the profen, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of the 2-aminobenzothiazole, leading to the formation of a stable amide bond and the byproduct dicyclohexylurea (DCU), which precipitates from most organic solvents, simplifying purification.
Caption: General workflow for DCC-mediated synthesis.
Alternative synthetic routes include Jacobson's cyclization of thiobenzanilides and green chemistry approaches like microwave-assisted or ultrasound-irradiated reactions, which can offer benefits such as reduced reaction times and avoidance of harsh solvents.[5][6]
Potential Therapeutic Applications
The dual nature of the benzothiazole propionic acid scaffold makes it a versatile candidate for several therapeutic areas.
Anti-inflammatory and Analgesic Agents
The most direct application is in the treatment of inflammation, leveraging the known mechanism of the profen moiety.[1]
-
Mechanism of Action: Like traditional NSAIDs, these analogs are expected to inhibit cyclooxygenase (COX) enzymes, which are critical for the synthesis of inflammatory prostaglandins.[7] A key goal in drug design is to achieve selective inhibition of COX-2, the inducible isoform highly expressed at sites of inflammation, over the constitutive COX-1 isoform, which is involved in gastric protection. High COX-2 selectivity can significantly reduce the risk of gastrointestinal side effects.[7] Some novel benzothiazole conjugates have demonstrated superior anti-inflammatory activity compared to standard drugs like ibuprofen.[1] Further investigation has shown that the anti-inflammatory effects can also be mediated through the suppression of the NF-κB/COX-2/iNOS signaling pathway.[8]
-
Structure-Activity Relationship (SAR): Studies have shown that the nature and position of substituents on the benzothiazole ring and the profen's aryl group are critical. For instance, amidation at the 2-amino position of the benzothiazole core is a common feature of potent anti-inflammatory agents.[7]
Table 1: Comparative In Vitro Anti-inflammatory Activity
| Compound ID | Profen Moiety | Inhibition of Albumin Denaturation (IC50, µg/mL)[1] |
|---|---|---|
| 3b | Ketoprofen | 54.64 |
| 3c | Flurbiprofen | 61.12 |
| 3d | Naproxen | 64.91 |
| 3e | Carprofen | 64.13 |
| Ibuprofen (Std.) | Ibuprofen | 76.05 |
Anticancer Agents
The benzothiazole scaffold is a well-documented pharmacophore in oncology, and its derivatives have shown efficacy against a wide array of cancer cell lines, including those of the lung, breast, colon, and prostate.[9][10]
-
Mechanism of Action: The anticancer effects of these analogs are often multi-faceted.
-
Kinase Inhibition: Many benzothiazole derivatives act as potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as RAF, Abl, and Epidermal Growth Factor Receptor (EGFR).[11][12][13]
-
Tubulin Polymerization Inhibition: Certain analogs bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[14]
-
Induction of Apoptosis: Some compounds trigger programmed cell death by increasing intracellular reactive oxygen species (ROS), disrupting mitochondrial membrane potential, and modulating key survival pathways like PI3K/Akt/mTOR and JAK/STAT.[13]
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of action of 3-(Benzothiazol-2-ylamino)-propionic acid in biological systems
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(Benzothiazol-2-ylamino)-propionic acid in Biological Systems
Foreword: A Framework for Discovery
The benzothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. Its unique structural and electronic properties allow for diverse interactions with biological macromolecules, leading to a broad spectrum of therapeutic applications. While this compound is not extensively characterized in the public domain, its structural features suggest a high potential for biological activity.
This guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals embarking on the investigation of this novel compound. Rather than presenting a known mechanism, we will establish a robust, scientifically-grounded framework for its discovery. We will leverage the known activities of structurally related 2-aminobenzothiazole derivatives to propose plausible mechanisms of action and provide detailed, actionable protocols to systematically investigate and validate them. This document is designed to be a self-validating system, guiding the user from initial hypothesis generation to mechanistic confirmation.
The Benzothiazole Scaffold: A Privileged Element in Drug Discovery
The benzothiazole ring system, an aromatic heterocyclic compound, is a recurring motif in a number of FDA-approved drugs and clinical candidates. Its rigid, bicyclic nature provides a stable platform for the presentation of various functional groups, enabling precise interactions with biological targets. One notable example is Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), which features the 2-aminobenzothiazole core. The versatility of the benzothiazole scaffold has led to its exploration in a multitude of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.
The propionic acid substituent at the 2-amino position of the query compound, this compound, is of particular interest. This group can act as a hydrogen bond donor and acceptor, and its carboxylic acid moiety can participate in ionic interactions, potentially anchoring the molecule within the active site of a target protein.
Plausible Mechanisms of Action: An Evidence-Based Approach
Based on extensive research into analogous 2-aminobenzothiazole derivatives, we can hypothesize several likely mechanisms of action for this compound.
Protein Kinase Inhibition
A significant number of benzothiazole-containing compounds have been identified as potent inhibitors of protein kinases. These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The benzothiazole scaffold can function as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a common strategy for ATP-competitive inhibitors.
Causality in Experimental Design: To investigate this hypothesis, a tiered approach is recommended. An initial broad-spectrum kinase panel will help identify potential kinase targets. Subsequent IC50 determination and ATP-competitive assays will validate these initial hits and elucidate the mode of inhibition.
Antimicrobial Activity
The benzothiazole nucleus is also a well-established pharmacophore in the development of antimicrobial agents. These compounds have been shown to exhibit activity against a wide range of bacteria and fungi. The proposed mechanisms often involve the inhibition of essential microbial enzymes or the disruption of cell wall integrity.
Causality in Experimental Design: The investigation should begin with broad-spectrum antimicrobial susceptibility testing against a panel of representative Gram-positive and Gram-negative bacteria, as well as fungal strains. Subsequent mechanistic studies would focus on identifying the specific bacterial or fungal target, potentially through target-based screening or proteomics.
Anticancer Activity via Apoptosis Induction
Beyond kinase inhibition, many benzothiazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the disruption of microtubule dynamics, inhibition of topoisomerases, or the generation of reactive oxygen species (ROS).
Causality in Experimental Design: A logical workflow would involve initial screening for cytotoxicity against a panel of cancer cell lines. If significant activity is observed, subsequent assays to detect apoptosis (e.g., Annexin V/PI staining) and to probe for the activation of caspases would be warranted. Further investigation into the specific apoptotic pathway (intrinsic vs. extrinsic) would then be pursued.
A Proposed Investigatory Workflow
The following diagram outlines a systematic approach to elucidating the mechanism of action of this compound.
Caption: A standard workflow for Western blotting analysis.
Concluding Remarks and Future Directions
The journey to elucidate the mechanism of action of a novel compound like this compound is an iterative process of hypothesis generation, testing, and refinement. This guide provides a foundational framework for this endeavor. The initial broad-spectrum screening will be pivotal in directing the subsequent research efforts. Should the compound exhibit promising activity in any of the proposed areas, the detailed protocols provided herein will enable a thorough and rigorous investigation into its molecular mechanism. The ultimate goal is to build a comprehensive understanding of how this molecule interacts with biological systems, a critical step in its potential development as a therapeutic agent.
References
-
Title: Benzothiazole: A promising scaffold for the development of potent kinase inhibitors. Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: A review on the synthesis and therapeutic potentials of benzothiazole derivatives. Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: Synthesis and antimicrobial evaluation of some new benzothiazole derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]
-
Title: Recent advances in the antimicrobial activity of benzothiazoles. Source: Archiv der Pharmazie URL: [Link]
-
Title: Benzothiazole derivatives as potential anticancer agents. Source: Mini-Reviews in Medicinal Chemistry URL: [Link]
The Emerging Potential of 3-(Benzothiazol-2-ylamino)-propionic Acid in Medicinal Chemistry: A Technical Guide
Foreword: The Benzothiazole Scaffold - A Cornerstone of Modern Drug Discovery
The benzothiazole core, a bicyclic heteroaromatic system, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a vast array of biologically active molecules, with applications spanning from anticancer and antimicrobial to anti-inflammatory and neuroprotective agents.[1][2][3] This guide focuses on a specific, yet promising, derivative: 3-(Benzothiazol-2-ylamino)-propionic acid . While this molecule itself is not as extensively documented as other benzothiazoles, its structural motifs suggest significant therapeutic potential. This document will, therefore, provide a comprehensive technical overview, drawing upon established principles of benzothiazole chemistry and pharmacology to illuminate the prospective role of this compound and its analogues in the future of drug development.
Synthesis and Chemical Profile of this compound
The synthesis of this compound is predicated on the nucleophilic character of the 2-amino group of the benzothiazole ring. A plausible and efficient synthetic route involves the reaction of 2-aminobenzothiazole with a suitable three-carbon electrophile, such as β-propiolactone or acrylic acid.
Proposed Synthetic Protocol
A likely synthetic pathway involves a Michael addition of 2-aminobenzothiazole to acrylic acid or its ester, followed by hydrolysis if an ester is used.
Experimental Workflow: Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-aminobenzothiazole (1 equivalent) in a suitable solvent such as ethanol, add acrylic acid (1.1 equivalents) and a catalytic amount of a base like triethylamine.
-
Reaction Execution: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with cold water, and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound.
Physicochemical Properties
| Property | Predicted Value/Information | Source |
| Molecular Formula | C10H10N2O2S | [4] |
| Molecular Weight | 222.26 g/mol | [4] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic polar solvents and aqueous basic solutions | Inferred |
The Role of the Benzothiazole Scaffold in Medicinal Chemistry
The benzothiazole nucleus is a versatile pharmacophore, with its derivatives exhibiting a wide range of biological activities.[2][5] The therapeutic potential of this class of compounds is often attributed to the ability of the benzothiazole ring system to participate in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Anticancer Activity
Benzothiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[6][7][8]
-
Kinase Inhibition: Many benzothiazole-containing compounds are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[7]
-
Topoisomerase Inhibition: Some derivatives interfere with the function of topoisomerases, enzymes essential for DNA replication and repair, leading to cancer cell death.
-
Induction of Apoptosis: Benzothiazoles have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.[9]
The propionic acid moiety in the title compound could enhance its solubility and potential for targeted delivery.
Signaling Pathway: Benzothiazole Derivatives in Cancer
Caption: Potential mechanisms of anticancer action for benzothiazole derivatives.
Antimicrobial Activity
The benzothiazole scaffold is also a key component in the development of novel antimicrobial agents.[10][11][12] Derivatives have shown activity against a broad spectrum of bacteria and fungi.
-
Enzyme Inhibition: Benzothiazoles can inhibit essential bacterial enzymes, such as DNA gyrase and dihydropteroate synthase (DHPS), disrupting critical metabolic pathways.[11]
-
Biofilm Disruption: Some compounds have been shown to interfere with the formation of bacterial biofilms, which are communities of microorganisms that are notoriously resistant to antibiotics.
The presence of the amino and carboxylic acid groups in this compound could facilitate interactions with bacterial cell wall components or enzymes.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for this compound are not available, general SAR principles for 2-aminobenzothiazole derivatives can provide valuable guidance for the design of more potent analogues.[13][14]
-
Substitution on the Benzene Ring: The nature and position of substituents on the benzene ring of the benzothiazole core can significantly influence biological activity. Electron-withdrawing groups, such as halogens, often enhance anticancer and antimicrobial properties.[13][15]
-
Modification of the Amino Group: The secondary amine in this compound is a key point for derivatization. N-alkylation or N-acylation can modulate the compound's lipophilicity, steric profile, and hydrogen bonding capacity, thereby affecting its interaction with biological targets.
-
The Propionic Acid Side Chain: The carboxylic acid group offers opportunities for prodrug strategies, such as esterification, to improve pharmacokinetic properties. The length and flexibility of the side chain can also be modified to optimize binding to a target active site.
Future Directions and Conclusion
This compound stands as a promising, yet underexplored, scaffold in medicinal chemistry. Its synthesis is straightforward, and its structural features suggest a high likelihood of interesting biological activities, particularly in the realms of oncology and infectious diseases.
Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing and publishing a robust, scalable synthesis for the title compound and its derivatives.
-
Comprehensive Biological Screening: Evaluating the compound and its analogues against a wide panel of cancer cell lines and microbial strains.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which active compounds exert their effects.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Assessing the therapeutic potential of lead compounds in animal models of disease.
References
-
Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). PubMed. [Link]
-
A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]
-
An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. OSF Preprints. [Link]
-
Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PMC. [Link]
-
A Review on Benzothiazole Derivatives and Their Biological Significances. ResearchGate. [Link]
-
Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. [Link]
-
Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PubMed. [Link]
-
Schematic representation of structure‐activity relationship for the 27–46 series. ResearchGate. [Link]
-
General chemical structure of 2-aminobenzothiazole derivatives linked... ResearchGate. [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC. [Link]
-
Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candidates. MDPI. [Link]
-
Design, synthesis and antimicrobial activity of novel benzothiazole analogs. PubMed. [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. NIH. [Link]
-
Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity. IJPPR. [Link]
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. IJPPR. [Link]
-
Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. PubMed. [Link]
-
Benzothiazole derivatives in the design of antitumor agents. PubMed. [Link]
-
Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity. MDPI. [Link]
-
Benzothiazole-Phthalimide Hybrids as Anti-Breast Cancer and Antimicrobial Agents. PMC. [Link]
-
Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. MDPI. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]
-
(PDF) CLINICAL EFFICACY OF BENZOTHIAZOLE IN ANTITUMOR ACTIVITY: A RECENT TRENDS. ResearchGate. [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [Link]
-
Antiproliferative Activity Evaluation of a Series of N -1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. ResearchGate. [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]
Sources
- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications | Semantic Scholar [semanticscholar.org]
- 4. This compound | 104344-75-4 [chemicalbook.com]
- 5. jchemrev.com [jchemrev.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 3-(Benzothiazol-2-ylamino)-propionic acid
This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-(Benzothiazol-2-ylamino)-propionic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) as they apply to the structural elucidation of this molecule. While experimental spectra for this specific compound are not widely published, this guide synthesizes foundational spectroscopic principles and data from analogous structures to present a robust predictive analysis.
Introduction
This compound (CAS No. 104344-75-4) is a heterocyclic compound incorporating a benzothiazole moiety linked via an amino bridge to a propionic acid chain.[1][2] The structural complexity and the presence of multiple functional groups necessitate a multi-faceted analytical approach for unambiguous characterization. Spectroscopic techniques are paramount in confirming the molecular structure, identifying impurities, and understanding the chemical environment of the atoms within the molecule. This guide will explore the predicted spectroscopic data and provide standardized protocols for acquiring such data.
Molecular Structure and Spectroscopic Rationale
The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. The key to predicting and interpreting the spectra lies in breaking down the molecule into its constituent parts and understanding how they influence each other electronically and spatially.
Figure 1: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3]
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the benzothiazole ring, the methylene protons of the propionic acid chain, and the exchangeable protons of the amino and carboxylic acid groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 10.0 - 12.0 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |
| 7.5 - 7.8 | Multiplet | 2H | Ar-H | Protons on the benzothiazole ring, likely corresponding to H-4 and H-7. |
| 7.0 - 7.4 | Multiplet | 2H | Ar-H | Protons on the benzothiazole ring, likely corresponding to H-5 and H-6. |
| 6.5 - 7.0 | Broad Singlet | 1H | N-H | The amino proton's chemical shift can vary and is often broad. |
| 3.8 - 4.0 | Triplet | 2H | -NH-CH₂- | Methylene group adjacent to the amino group, split by the neighboring CH₂. |
| 2.7 - 2.9 | Triplet | 2H | -CH₂-COOH | Methylene group adjacent to the carbonyl, split by the neighboring CH₂. |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the number of distinct carbon environments.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| 170 - 175 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| 160 - 165 | C=N | The carbon of the thiazole ring double-bonded to nitrogen. |
| 150 - 155 | Ar-C (quaternary) | Quaternary carbon of the benzothiazole ring attached to sulfur and nitrogen. |
| 130 - 135 | Ar-C (quaternary) | Quaternary carbon of the benzothiazole ring at the fusion point. |
| 120 - 130 | Ar-CH | Aromatic carbons of the benzene ring portion. |
| 110 - 120 | Ar-CH | Aromatic carbons of the benzene ring portion. |
| 40 - 45 | -NH-CH₂- | Methylene carbon adjacent to the nitrogen. |
| 30 - 35 | -CH₂-COOH | Methylene carbon adjacent to the carbonyl group. |
Experimental Protocol for NMR Spectroscopy
A generalized protocol for acquiring NMR spectra of small organic molecules is as follows:[4][5]
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the presence of exchangeable protons and the polarity of the molecule).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer: Filter the solution into a clean 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C, a proton-decoupled experiment is standard. Further structural confirmation can be achieved with 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.[6]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| 2500-3300 | O-H stretch | Carboxylic Acid | A very broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid. |
| 3100-3400 | N-H stretch | Secondary Amine | A moderate absorption band in this region is expected for the N-H bond. |
| 3000-3100 | C-H stretch | Aromatic | Stretching vibrations for C-H bonds on the benzothiazole ring. |
| 2850-2960 | C-H stretch | Aliphatic | Stretching vibrations for the C-H bonds of the methylene groups. |
| 1690-1720 | C=O stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group. |
| 1600-1620 | C=N stretch | Thiazole Ring | Stretching vibration of the carbon-nitrogen double bond within the heterocyclic ring. |
| 1450-1550 | C=C stretch | Aromatic Ring | Stretching vibrations within the benzene ring. |
| 1210-1320 | C-N stretch | Amine | Stretching vibration of the carbon-nitrogen single bond. |
Experimental Protocol for IR Spectroscopy
For a solid sample like this compound, the following protocol is recommended:[7][8]
-
Sample Preparation (Thin Solid Film):
-
Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent (e.g., acetone or methylene chloride).
-
Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
-
Acquisition:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.[9][10]
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The expected molecular weight of this compound is 222.26 g/mol .[2] In a high-resolution mass spectrum (HRMS), the exact mass would be observed. Depending on the ionization technique (e.g., Electrospray Ionization - ESI), the protonated molecule [M+H]⁺ at m/z 223.27 or other adducts might be observed.
-
Major Fragmentation Pathways:
-
Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group (45 Da), leading to a fragment ion at m/z 177.
-
Cleavage of the Propionic Acid Chain: Breakage of the C-C bonds in the propionic acid chain can lead to various smaller fragments.
-
Fragmentation of the Benzothiazole Ring: The stable heterocyclic ring may also fragment under certain conditions, though this is typically less favored than the loss of the side chain.
-
Figure 2: Plausible fragmentation pathways in ESI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar to nanomolar range) in a suitable solvent such as methanol or acetonitrile, which are compatible with ESI.
-
Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion or coupled with a liquid chromatography (LC) system.[11]
-
Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate intact molecular ions.
-
Analysis: Acquire the mass spectrum in a mass analyzer such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap. For fragmentation studies, tandem mass spectrometry (MS/MS) can be employed.[12]
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed interpretation of expected NMR, IR, and MS data, grounded in fundamental principles, offers a valuable resource for researchers. The included experimental protocols are based on standard, field-proven methodologies and serve as a practical starting point for the empirical characterization of this and similar molecules. The synergistic use of these spectroscopic techniques is essential for the rigorous structural elucidation required in modern chemical and pharmaceutical research.
References
-
TIGP. Application of Mass Spectrometry on Small Molecule Analysis. (2022). Available at: [Link]
-
National Institutes of Health. Advances in structure elucidation of small molecules using mass spectrometry. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. Available at: [Link]
-
Mass Spectrometry analysis of Small molecules. (2013). Available at: [Link]
-
LCGC International. Quantifying Small Molecules by Mass Spectrometry. Available at: [Link]
-
Wikipedia. Infrared spectroscopy. Available at: [Link]
-
ASTM International. E1252 Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. (2021). Available at: [Link]
-
Achieve Accurate And High-Quality Spectra. How To Prepare Samples For Ir Spectroscopy? Available at: [Link]
-
ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. (2024). Available at: [Link]
-
ASTM International. General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. Available at: [Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]
-
University of Bristol. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
-
Kwan, E. E. Lecture 13: Experimental Methods. (2011). Available at: [Link]
-
eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Available at: [Link]
Sources
- 1. This compound | 104344-75-4 [chemicalbook.com]
- 2. This compound CAS#: 104344-75-4 [m.chemicalbook.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. How Do You Prepare Samples For Ir? A Guide To Solid, Liquid, And Gas Sample Prep - Kintek Solution [kindle-tech.com]
- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uab.edu [uab.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. zefsci.com [zefsci.com]
The Genesis of a Scaffold: A Technical Guide to the Discovery and Synthesis of 3-(Benzothiazol-2-ylamino)-propionic acid
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for 3-(Benzothiazol-2-ylamino)-propionic acid, a heterocyclic compound of interest in medicinal chemistry. While the seminal publication detailing its initial synthesis remains elusive, this paper reconstructs its probable synthetic origins based on established chemical principles and explores the evolution of synthetic strategies for analogous benzothiazole-containing molecules. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical protocols, mechanistic insights, and a historical perspective on the synthesis of this important scaffold.
Introduction: The Benzothiazole Core and its Significance
The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] Its unique structural features, including the fused benzene and thiazole rings, impart a rigid and planar geometry that allows for effective interaction with various biological targets. Derivatives of benzothiazole have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.
This compound, also known as N-(2-benzothiazolyl)-β-alanine, incorporates this key heterocyclic motif linked to a β-amino acid side chain. This combination of a biologically active scaffold with an amino acid moiety makes it an intriguing candidate for further chemical exploration and drug design. The propionic acid side chain can serve as a handle for further derivatization, allowing for the modulation of physicochemical properties and biological activity. While the specific biological activities of this compound are not extensively documented in publicly available literature, its structural similarity to other bioactive benzothiazoles suggests its potential as a valuable building block in the development of novel therapeutics.
Historical Perspective: A Postulated Discovery
The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, was first described by Arthur Michael in 1887. The nucleophilic nature of the exocyclic amino group of 2-aminobenzothiazole makes it a suitable candidate for this type of reaction. The historical synthesis of the precursor, 2-aminobenzothiazole, is well-established and can be achieved through several methods, with the reaction of aniline with ammonium thiocyanate in the presence of bromine being a common laboratory preparation.
Therefore, it is highly probable that the initial synthesis of this compound was accomplished by reacting these two readily available starting materials, likely in the mid-20th century when the exploration of benzothiazole chemistry was gaining momentum.
Synthetic Methodologies: From Classic to Contemporary
The synthesis of this compound and its derivatives can be approached through several synthetic strategies. This section details the probable classical method and outlines more modern, optimized procedures.
The Classical Approach: Michael Addition of 2-Aminobenzothiazole
The most direct and likely historical method for the synthesis of this compound is the aza-Michael addition of 2-aminobenzothiazole to an acrylic acid derivative. This reaction leverages the nucleophilicity of the primary amine on the benzothiazole ring.
3.1.1. Underlying Principles and Mechanistic Insights
The reaction proceeds via the nucleophilic attack of the nitrogen atom of 2-aminobenzothiazole on the β-carbon of the α,β-unsaturated carbonyl system of acrylic acid or its ester. The reaction is typically catalyzed by a base, which serves to deprotonate the carboxylic acid (if acrylic acid is used) or to enhance the nucleophilicity of the amine. The choice of solvent and reaction temperature can significantly influence the reaction rate and yield.
3.1.2. Experimental Protocol: A Representative Synthesis
The following protocol is a representative procedure for the synthesis of this compound via a Michael addition, based on analogous reactions reported in the literature.
Materials:
-
2-Aminobenzothiazole
-
Acrylic acid
-
Triethylamine (or another suitable base)
-
Ethanol (or another suitable solvent)
-
Hydrochloric acid (for acidification)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzothiazole (1 equivalent) in ethanol.
-
To this solution, add acrylic acid (1.1 equivalents) and triethylamine (1.2 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to a pH of approximately 4-5.
-
The resulting precipitate of this compound is collected by filtration.
-
Wash the crude product with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
3.1.3. Quantitative Data Summary
| Parameter | Value | Reference/Comment |
| Typical Yield | 60-80% | Dependent on reaction conditions and purification. |
| Reaction Time | 4-6 hours | Can be optimized by adjusting temperature and catalyst. |
| Reaction Temperature | Reflux (~78 °C for ethanol) | Lower temperatures may require longer reaction times. |
Modern Synthetic Approaches and Variations
While the direct Michael addition remains a viable method, modern organic synthesis offers several refinements and alternative strategies that can improve yield, purity, and reaction conditions.
3.2.1. Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The Michael addition of amines to α,β-unsaturated esters has been shown to be significantly enhanced under microwave conditions, leading to shorter reaction times and often higher yields.[2]
Workflow for Microwave-Assisted Synthesis:
Caption: Microwave-assisted synthesis workflow for this compound ester.
3.2.2. Alternative Starting Materials and Catalysts
Instead of acrylic acid, more reactive derivatives such as acryloyl chloride can be used, although this may require milder reaction conditions and careful control of stoichiometry to avoid side reactions. The use of different catalysts, including Lewis acids, can also be explored to enhance the reaction rate and selectivity.
Characterization and Validation
The structure of the synthesized this compound can be confirmed using a variety of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy would show characteristic signals for the aromatic protons of the benzothiazole ring, as well as the methylene protons of the propionic acid chain. 13C NMR would provide signals for all the carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H bond of the secondary amine, the C=O of the carboxylic acid, and the C=N and C-S bonds of the benzothiazole ring.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (222.26 g/mol ).
Conclusion and Future Directions
While the precise historical origins of this compound remain to be definitively established, its synthesis is readily achievable through well-understood and robust chemical reactions. The Michael addition of 2-aminobenzothiazole to acrylic acid or its derivatives provides a direct and efficient route to this valuable heterocyclic building block. Modern synthetic techniques, such as microwave-assisted synthesis, offer opportunities for further optimization of the reaction conditions.
The versatile benzothiazole scaffold, coupled with the functional handle of the propionic acid side chain, makes this compound a promising starting material for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Further investigation into its biological activities and the development of a diverse library of its derivatives are warranted to fully explore the potential of this intriguing compound.
References
-
Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry.
-
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules.
Sources
Methodological & Application
Synthesis of 3-(Benzothiazol-2-ylamino)-propionic Acid: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis, purification, and characterization of 3-(Benzothiazol-2-ylamino)-propionic acid, a molecule of interest in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, offering not just a series of steps, but also the scientific rationale behind the experimental choices.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazole and its derivatives are privileged heterocyclic structures that form the core of numerous pharmacologically active compounds.[1] These compounds have demonstrated a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The incorporation of an amino propionic acid side chain to the 2-amino position of the benzothiazole nucleus can enhance solubility and provide a handle for further chemical modifications, making this compound a valuable building block in the synthesis of novel therapeutic agents.
The synthesis of this target molecule is primarily achieved through a Michael addition reaction, a versatile and widely used method in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[2]
Reaction Mechanism and Rationale
The synthesis of this compound is accomplished via a nucleophilic conjugate addition, specifically an aza-Michael addition, of 2-aminobenzothiazole to acrylic acid.
Diagram of the Reaction Mechanism:
Caption: Aza-Michael addition of 2-aminobenzothiazole to acrylic acid.
In this reaction, the exocyclic amino group of 2-aminobenzothiazole acts as the nucleophile, attacking the electron-deficient β-carbon of acrylic acid. This choice is guided by the principles of vinylogy, where the electron-withdrawing carboxylic acid group activates the carbon-carbon double bond for nucleophilic attack. The reaction is typically carried out in the presence of a base, which can serve to deprotonate the carboxylic acid, although the nucleophilicity of the amine is generally sufficient for the reaction to proceed.
Experimental Protocol
This protocol details the synthesis of this compound. For researchers who need to synthesize the starting material, a protocol for the preparation of 2-aminobenzothiazole is also provided.
Part 1: Synthesis of 2-Aminobenzothiazole (Starting Material)
The synthesis of 2-aminobenzothiazole can be achieved through the oxidative cyclization of a substituted thiourea derived from an aniline.[3]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| Aniline | C₆H₇N | 93.13 | 9.3 g | 0.1 |
| Ammonium Thiocyanate | NH₄SCN | 76.12 | 8.4 g | 0.11 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - |
| Bromine | Br₂ | 159.81 | 16.0 g | 0.1 |
| Ethanol | C₂H₅OH | 46.07 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (0.1 mol) and ammonium thiocyanate (0.11 mol) in glacial acetic acid (50 mL).
-
Cool the mixture in an ice bath and slowly add bromine (0.1 mol) dissolved in a minimal amount of glacial acetic acid.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2 hours.
-
Allow the mixture to cool to room temperature, then pour it into 250 mL of cold water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield pure 2-aminobenzothiazole.
Part 2: Synthesis of this compound
This procedure utilizes a Michael addition reaction. An alternative to conventional heating is the use of microwave irradiation, which can significantly reduce reaction times and improve yields.[2]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 2-Aminobenzothiazole | C₇H₆N₂S | 150.20 | 15.0 g | 0.1 |
| Acrylic Acid | C₃H₄O₂ | 72.06 | 7.9 g | 0.11 |
| Triethylamine | (C₂H₅)₃N | 101.19 | 1.0 mL | - |
| Ethanol | C₂H₅OH | 100 mL | - | - |
Procedure:
-
In a 250 mL round-bottom flask, suspend 2-aminobenzothiazole (0.1 mol) in ethanol (100 mL).
-
Add acrylic acid (0.11 mol) and triethylamine (1.0 mL) to the suspension.
-
Heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.[4]
Microwave-Assisted Synthesis (Alternative):
-
Combine 2-aminobenzothiazole (10 mmol), acrylic acid (11 mmol), and a catalytic amount of a base (e.g., a few drops of triethylamine) in a microwave-safe reaction vessel.
-
Add a minimal amount of a high-boiling point solvent like DMF or conduct the reaction solvent-free.
-
Irradiate the mixture in a microwave reactor at a temperature of 100-120°C for 10-20 minutes.
-
After cooling, dissolve the reaction mixture in a suitable solvent and precipitate the product by adding water or an anti-solvent.
-
Collect and purify the product as described above.
Purification and Characterization
The purity and identity of the synthesized this compound should be confirmed by standard analytical techniques.
Purification and Characterization Workflow:
Caption: Workflow for the purification and characterization of the final product.
-
Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product. A suitable eluent system would be a mixture of ethyl acetate and hexane.
-
Melting Point: The melting point of the purified compound should be determined and compared with literature values if available.
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the benzothiazole ring, as well as two triplets corresponding to the two methylene groups of the propionic acid side chain.
-
¹³C NMR: The carbon NMR will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
-
FT-IR: The infrared spectrum should display characteristic absorption bands for the N-H and C=O stretching vibrations.
-
Mass Spectrometry: The mass spectrum will confirm the molecular weight of the compound (C₁₀H₁₀N₂O₂S, MW: 222.26 g/mol ).[4]
-
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Aniline is toxic and readily absorbed through the skin. Handle with extreme care.
-
Bromine is highly corrosive and toxic. Handle with appropriate safety precautions.
-
Acrylic acid is corrosive. Avoid contact with skin and eyes.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the outlined procedures for synthesis, purification, and characterization, researchers can confidently prepare this valuable compound for their drug discovery and development endeavors.
References
-
Mickevičius, V., Voskienė, A., Jonuškienė, I., Kolosej, R., Šiugždaitė, J., Venskutonis, P. R., Kazernavičiūtė, R., Brazienė, Z., & Jakienė, E. (2013). Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. Molecules (Basel, Switzerland), 18(12), 15000–15018. [Link]
- Kaur, H., Kumar, S., & Singh, I. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Russian Chemical Bulletin, 70(5), 785-796.
-
Domínguez-Álvarez, E., Gotor-Fernández, V., & Gotor, V. (2008). Michael additions of amines to methyl acrylates promoted by microwave irradiation. Molecules (Basel, Switzerland), 13(5), 1177–1185. [Link]
- Patil, S. B., Krishnappa, M., & Naik, H. S. B. (2012). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 567-570.
- Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2010). Benzothiazoles: A new profile of biological activities. Indian journal of pharmaceutical sciences, 72(4), 409–422.
- Mishra, P., & Lukose, J. (2010). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Indian Journal of Chemistry, 49B, 1248-1253.
Sources
Analytical methods for quantification of 3-(Benzothiazol-2-ylamino)-propionic acid
An Application Note and Protocol for the Quantification of 3-(Benzothiazol-2-ylamino)-propionic acid by High-Performance Liquid Chromatography (HPLC)
Introduction
This compound (CAS: 104344-75-4, Molecular Formula: C₁₀H₁₀N₂O₂S, Molecular Weight: 222.26 g/mol ) is a heterocyclic compound incorporating the benzothiazole scaffold.[1] The benzothiazole ring is a prominent feature in many molecules of medicinal and industrial importance, known to impart a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[2][3] As new derivatives are synthesized and evaluated, the ability to accurately and reliably quantify the compound is paramount for various stages of research and development, including reaction monitoring, purity assessment, solubility studies, and pharmacokinetic analysis.
This application note provides a comprehensive, step-by-step protocol for the quantification of this compound using a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The methodology is designed to be readily implemented in a standard analytical laboratory. Furthermore, this guide is structured to meet the stringent requirements of method validation as outlined by the International Council for Harmonisation (ICH) guidelines, ensuring the integrity and reliability of the generated data.[4][5][6]
Method Selection and Principles
For the quantification of a moderately polar, UV-active molecule like this compound, RP-HPLC is the method of choice. This technique offers an excellent balance of specificity, precision, and accessibility.
-
Causality of Method Choice :
-
Reversed-Phase Chromatography : The benzothiazole moiety provides significant hydrophobicity, making it ideal for retention on a non-polar stationary phase, such as a C18 column. The propionic acid group adds polarity, which can be modulated by the mobile phase pH to control retention and peak shape.
-
UV Detection : The fused aromatic ring system of the benzothiazole core is a strong chromophore, allowing for sensitive detection using a standard UV-Vis spectrophotometer. This avoids the need for more complex and expensive detectors like mass spectrometers for routine quantification.
-
Acidified Mobile Phase : The inclusion of an acid (e.g., formic acid or trifluoroacetic acid) in the mobile phase serves a dual purpose. It protonates the basic nitrogen atoms in the benzothiazole ring and suppresses the ionization of the carboxylic acid group. This minimizes peak tailing and ensures a consistent, reproducible retention time.
-
An alternative, more sensitive method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique would be preferable for analyzing samples with very low concentrations or complex matrices, such as biological fluids.[7][8] For the purposes of this protocol, we will focus on the more widely accessible HPLC-UV method.
Visualized Experimental Workflow
The overall process from sample handling to final data reporting is outlined below. This workflow ensures a systematic and logical progression of the analytical procedure.
Caption: High-level workflow for the HPLC quantification of this compound.
Detailed Application Protocol
Instrumentation, Chemicals, and Reagents
-
Instrumentation :
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (4-5 decimal places).
-
pH meter.
-
Sonicator.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
HPLC vials with caps.
-
Syringe filters (0.45 µm or 0.22 µm, PTFE or Nylon).
-
-
Chemicals and Reagents :
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (LC-MS grade, ~99%).
-
Water (Type I, 18.2 MΩ·cm).
-
Chromatographic Conditions
The following parameters have been optimized for the separation and quantification of the target analyte.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Standard reversed-phase column providing good retention and resolution for the hydrophobic analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier to control ionization and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. Formic acid is added for consistency with Mobile Phase A. |
| Elution Mode | Isocratic: 60% A, 40% B | A simple and robust elution for routine analysis. Gradient elution may be developed for complex samples. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 285 nm | Wavelength near the absorbance maximum for benzothiazole derivatives, ensuring high sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
| Run Time | 10 minutes | Sufficient time for the analyte to elute and for the column to be ready for the next injection. |
Preparation of Solutions
-
Diluent : Methanol and Water (50:50, v/v). This composition ensures solubility of the analyte and is compatible with the mobile phase.
-
Stock Standard Solution (1000 µg/mL) :
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer it to a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of Methanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with Methanol and mix thoroughly. This solution should be stored at 2-8°C and can be used for up to two weeks.
-
-
Working Standard Solutions (for Calibration Curve) :
-
Perform serial dilutions from the Stock Standard Solution using the Diluent to prepare a series of at least five calibration standards.
-
A recommended concentration range is 5, 10, 25, 50, and 100 µg/mL.
-
-
Sample Preparation :
-
Accurately weigh an amount of the sample expected to contain the analyte.
-
Dissolve the sample in the Diluent in a volumetric flask to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Sonicate if necessary to ensure complete dissolution.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
System Suitability Testing (SST)
Before starting any analysis, the suitability of the chromatographic system must be verified. This is a non-negotiable step for ensuring the validity of the results.[9]
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of a mid-range standard solution (e.g., 25 µg/mL).
-
Evaluate the following parameters:
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Indicates the efficiency of the separation column. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and system. |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability of the pump and flow rate. |
Method Validation Protocol
To ensure the analytical method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[6][10] The following parameters must be assessed.
Caption: Key parameters required for the validation of an analytical method.
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Protocol : Inject the diluent (blank), a standard solution, and a sample solution. The blank should show no interfering peaks at the retention time of the analyte. If available, stressed samples (exposed to acid, base, heat, light, oxidation) should be analyzed to demonstrate that degradation products do not co-elute with the main peak.
-
-
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte.[10]
-
Protocol : Analyze the prepared calibration standards (e.g., 5 to 100 µg/mL) in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria : The correlation coefficient (r²) should be ≥ 0.999.
-
-
Range : The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]
-
Protocol : The range is typically derived from the linearity studies and confirmed by accuracy and precision data. For an assay, a typical range is 80% to 120% of the test concentration.
-
-
Accuracy (as Recovery) : The closeness of the test results obtained by the method to the true value.
-
Protocol : Perform a recovery study by spiking a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria : The mean recovery should be within 98.0% to 102.0%.
-
-
Precision : The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol :
-
Repeatability (Intra-day precision) : Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day precision) : Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria : The % RSD for the set of measurements should be ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ) :
-
LOD : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Protocol : These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Protocol : Introduce small changes to the method parameters one at a time and assess the impact on the results (e.g., SST parameters).
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (± 2% organic)
-
-
Acceptance Criteria : System suitability criteria should still be met, and the results should not significantly deviate from the nominal conditions.
-
Data Analysis and Calculations
-
Calibration Curve : Using the data from the linearity study, generate a linear regression equation:
-
y = mx + c
-
Where y is the peak area, m is the slope, x is the concentration, and c is the y-intercept.
-
-
Quantification of Unknown Samples :
-
Integrate the peak area corresponding to this compound in the sample chromatogram.
-
Calculate the concentration (x) in the injected solution using the regression equation:
-
Concentration (µg/mL) = (Peak Area - y-intercept) / slope
-
-
Account for the dilution factor used during sample preparation to determine the final concentration in the original sample.
-
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, specific, accurate, and precise for the quantification of this compound. The protocol includes comprehensive steps for system suitability and method validation, ensuring that the generated data is reliable and meets regulatory expectations. This method is well-suited for routine quality control, stability studies, and various research applications in the development of pharmaceuticals and related chemical products.
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
- Jadhav, S. B., et al. (n.d.). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences.
- Prolytic. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?.
- BenchChem. (n.d.). Validating the synthesis of benzothiazole derivatives through spectroscopic methods.
- Wang, H. Y., et al. (2020). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. Food Chemistry, 333, 127516.
- Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.
- Al-Masoudi, N. A. (2020). Benzothiazol Derivatives (Synthesis, Investigation, Bio-Studying). ResearchGate.
- ResearchGate. (2024, September 5). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications.
- Whitehead, A. P., et al. (n.d.). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. PubMed Central.
- ChemicalBook. (n.d.). This compound | 104344-75-4.
Sources
- 1. This compound | 104344-75-4 [chemicalbook.com]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. upm-inc.com [upm-inc.com]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjarr.com [wjarr.com]
- 10. qbdgroup.com [qbdgroup.com]
In vitro assays for testing biological activity of benzothiazole compounds
An Application Guide to Key In Vitro Assays for Characterizing the Biological Activity of Benzothiazole Compounds
Introduction: The Benzothiazole Scaffold in Modern Drug Discovery
The benzothiazole nucleus, a bicyclic system featuring a benzene ring fused to a thiazole ring, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions. Consequently, benzothiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, enzyme inhibitory, and antioxidant effects.[1][2]
The successful progression of a novel benzothiazole derivative from a synthetic curiosity to a viable drug candidate is contingent upon rigorous preclinical evaluation. This process begins with a suite of in vitro assays designed to quantitatively assess its biological activity, define its mechanism of action, and establish a preliminary safety profile.
This technical guide, designed for researchers in drug discovery and development, provides detailed application notes and step-by-step protocols for the most critical in vitro assays used to characterize benzothiazole compounds. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying principles, the rationale for experimental design choices, and the inclusion of self-validating controls to ensure data integrity and reproducibility.
Part 1: Assessment of Anticancer Activity
A primary application for novel benzothiazole compounds is in oncology.[2][3] The initial goal is to determine a compound's ability to inhibit cancer cell growth or induce cell death. The most widely adopted preliminary assay for this purpose is the MTT assay, which measures cellular metabolic activity as an indicator of cell viability.[4]
Featured Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Causality & Experimental Choice: The MTT assay is a colorimetric method chosen for its high-throughput capability, sensitivity, and cost-effectiveness in initial screening campaigns. The core principle rests on the activity of mitochondrial dehydrogenases in living, metabolically active cells. These enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan product. The amount of formazan produced, quantifiable by spectrophotometry after solubilization, is directly proportional to the number of viable cells. A reduction in the purple color in treated cells compared to untreated controls indicates either cytotoxicity (cell death) or cytostatic activity (inhibition of proliferation).[4] Recent studies have successfully used this assay to determine the cytotoxic effects of benzothiazole derivatives on various cancer cell lines, including pancreatic, lung, and breast cancer.[3][5][6][7]
-
Cell Seeding: Harvest and count cancer cells (e.g., MCF-7, HepG2, A549), ensuring high viability (>95%). Seed the cells into a 96-well flat-bottom plate at an optimized density (typically 5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]
-
Compound Preparation & Treatment: Prepare a concentrated stock solution of the benzothiazole derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final test concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Carefully aspirate the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound.
-
Assay Controls (Self-Validation):
-
Vehicle Control: Wells containing cells treated with medium containing the same final concentration of DMSO as the test wells. This control group is considered 100% viable.
-
Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay sensitivity.
-
Blank Control: Wells containing medium but no cells, to measure background absorbance.
-
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[6][8]
-
MTT Addition: After the treatment period, add 10-20 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[4][9] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan.[8][9] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[6][9]
-
Data Analysis:
-
Correct the absorbance by subtracting the average OD of the blank control from all other wells.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Mean OD of Treated Wells / Mean OD of Vehicle Control Wells) x 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit 50% of cell growth.
-
The cytotoxic potential is typically summarized by the IC₅₀ value. A lower IC₅₀ value indicates higher potency.
| Compound | Cell Line | IC₅₀ (µM) after 48h |
| Benzothiazole Derivative A | HepG2 (Liver) | 29.63[10] |
| Benzothiazole Derivative B | PANC-1 (Pancreatic) | 75.0[5] |
| Benzothiazole Derivative C | H1299 (Lung) | >100[3] |
| Benzothiazole Derivative D | MCF-7 (Breast) | 15.5[3] |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.8 |
Part 2: Assessment of Antimicrobial Activity
Benzothiazole derivatives are well-documented for their activity against a range of bacterial and fungal pathogens.[11][12] The foundational assay in antimicrobial drug discovery is the determination of the Minimum Inhibitory Concentration (MIC).
Featured Assay: Broth Microdilution Method
Causality & Experimental Choice: The broth microdilution method is the gold standard for determining the MIC of a compound.[11] The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after a defined incubation period.[13] This quantitative method is preferred for its reproducibility, scalability for screening multiple compounds and strains, and its efficient use of reagents.[13][14] It provides a precise numerical value that is essential for comparing the potency of different compounds and for classifying organisms as susceptible or resistant.[13]
-
Compound Preparation: In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) or another appropriate broth to all wells.[15] In the first column of wells, add 100 µL of the test compound at 2x the highest desired concentration.
-
Serial Dilution: Using a multichannel pipette, transfer 100 µL from the first column to the second, mixing thoroughly. Repeat this two-fold serial dilution process across the plate to a designated column (e.g., column 10), and discard 100 µL from that final column.[15] This creates a gradient of compound concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland turbidity standard.[13][16] Dilute this suspension in broth so that after inoculation, each well contains approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Assay Controls (Self-Validation):
-
Growth Control: At least one well containing only broth and the microbial inoculum, with no compound. This well must show turbidity for the test to be valid.[13]
-
Sterility Control: One well containing only sterile broth to check for contamination of the medium.[13]
-
Positive Control: A separate dilution series performed with a known antibiotic (e.g., Ciprofloxacin, Kanamycin) to ensure the test organism is susceptible and the assay is performing correctly.[1]
-
-
Inoculation: Inoculate each well (except the sterility control) with the standardized inoculum.[13][14]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[15]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the benzothiazole compound at which there is no visible turbidity or pellet formation.[13]
Results are presented as the MIC in µg/mL or µM.
| Compound | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Candida albicans (Fungus) MIC (µg/mL) |
| Benzothiazole Derivative E | 12.5[12] | 3.1[12] | 50[1] |
| Benzothiazole Derivative F | 78.1[12] | 78.1[12] | 100[1] |
| Ciprofloxacin (Control) | 12.5[12] | 12.5[12] | N/A |
| Kanamycin (Control) | 25 | 25 | N/A |
Part 3: Assessment of Enzyme Inhibition
Many benzothiazole derivatives exert their biological effects by selectively inhibiting the activity of key enzymes.[17] The design of these assays is highly target-specific. Below are protocols for two common enzyme classes targeted by benzothiazoles.
Featured Assay 1: Acetylcholinesterase (AChE) Inhibition
Causality & Experimental Choice: Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[18][19] Benzothiazoles have been explored as potential AChE inhibitors.[17][20] The Ellman's method is a simple and reliable spectrophotometric assay used for this purpose. It relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield a yellow-colored product, 5-thio-2-nitrobenzoate, which is quantified by its absorbance at ~412 nm.[20][21] An inhibitor will decrease the rate of this color-forming reaction.
-
Reagent Preparation:
-
Assay Setup (96-well plate):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution.
-
Add 20 µL of the benzothiazole compound dilution (or buffer for control).
-
Add 10 µL of AChE solution to initiate the reaction.
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes.[20]
-
Reaction Initiation: Add 10 µL of the substrate (ATCI solution) to each well.[20]
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every 60 seconds for 10-15 minutes.[21]
-
Data Analysis: Determine the rate of reaction (V) from the slope of the absorbance vs. time graph. Calculate the percent inhibition for each compound concentration: % Inhibition = ( (V_control - V_inhibitor) / V_control ) x 100 Determine the IC₅₀ value by plotting percent inhibition against the log of inhibitor concentration.
Featured Assay 2: Kinase Inhibition
Causality & Experimental Choice: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Benzothiazoles have been developed as potent kinase inhibitors.[2][22] In vitro kinase assays are essential to determine a compound's potency (IC₅₀) and selectivity. A common format is the ADP-Glo™ Kinase Assay (Promega), which quantifies the amount of ADP produced during the kinase reaction. As kinase activity proceeds, ATP is converted to ADP. The assay first terminates the kinase reaction and depletes the remaining ATP. Then, a reagent is added to convert the generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the ADP concentration and, therefore, to the kinase activity. An inhibitor reduces the signal.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, combine the kinase reaction buffer, the specific kinase enzyme (e.g., PI3Kβ, JNK1), its corresponding substrate (e.g., a peptide or lipid), and the benzothiazole inhibitor at various concentrations.[22][23]
-
Reaction Initiation & Incubation: Initiate the reaction by adding ATP. Incubate at the optimal temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete all remaining ATP. Incubate for ~40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains the enzymes and substrates needed to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for ~30 minutes.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: A lower luminescent signal corresponds to higher kinase inhibition. Calculate IC₅₀ values from dose-response curves.
Part 4: Supplementary Assays for Deeper Characterization
To build a comprehensive profile, additional assays are often employed.
-
Antioxidant Activity Assays: Many benzothiazole compounds possess antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are rapid, colorimetric methods to evaluate the free radical scavenging ability of a compound.[24][25][26] In both assays, the antioxidant compound reduces a stable colored radical (purple DPPH or blue/green ABTS•+), and the decrease in absorbance is measured spectrophotometrically.[24][27]
-
DNA Interaction Assays: Some benzothiazole derivatives exert their anticancer effects by interacting directly with DNA.[2] Assays to probe this include:
-
Competition Dialysis: This method assesses the preferential binding of a compound to various DNA and RNA structures.[28]
-
Fluorescence Spectroscopy: The intrinsic fluorescence of a compound may be quenched or enhanced upon binding to DNA, or it can displace a DNA-bound fluorescent probe. This can be used to calculate binding constants.
-
Conclusion
The in vitro assays detailed in this guide—MTT for cytotoxicity, broth microdilution for antimicrobial efficacy, and target-specific enzyme inhibition assays—form the bedrock of the preclinical evaluation of novel benzothiazole compounds. Executing these protocols with meticulous attention to detail, and more importantly, with a robust set of controls, is paramount for generating high-quality, reliable data. This foundational data is critical for establishing structure-activity relationships, elucidating mechanisms of action, and making informed decisions about which candidate molecules possess the therapeutic potential to advance into further stages of drug development.
References
- Broth Microdilution. MI - Microbiology.
- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents.
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]
-
Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. National Center for Biotechnology Information (NCBI). [Link]
- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab, University of British Columbia.
- Application Notes and Protocols: In Vitro Inhibition of Acetylcholinesterase by 1-(1,3-Benzothiazol-6-yl)ethanol. BenchChem.
- Unveiling the Cytotoxic Potential of Benzothiazole Derivatives: A Compar
-
Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. [Link]
-
Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. National Center for Biotechnology Information (NCBI). [Link]
-
In vitro and In vivo antitumor activities of benzothiazole analogs. ResearchGate. [Link]
- Application Notes and Protocols for Evaluating the Antioxidant Properties of Benzothiazole Deriv
- Application Notes & Protocols: Experimental Design for Testing Antimicrobial Properties of Benzothiazoles. BenchChem.
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. National Center for Biotechnology Information (NCBI). [Link]
- MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap.
-
Recent insights into antibacterial potential of benzothiazole derivatives. National Center for Biotechnology Information (NCBI). [Link]
-
A Facile Synthesis, Characterization and Anticancer Activity Evaluation of Benzothiazole Derivatives. Journal of Chemical Health Risks. [Link]
-
Recognition of ATT Triplex and DNA:RNA Hybrid Structures by Benzothiazole Ligands. MDPI. [Link]
-
DPPH and ABTS assay -free radical scavenging activities. ResearchGate. [Link]
-
Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]
-
Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer’s disease. Royal Society of Chemistry. [Link]
-
Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. National Center for Biotechnology Information (NCBI). [Link]
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. National Institutes of Health (NIH). [Link]
-
Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science. [Link]
-
Molecular Docking, Synthesis, and Biological Screening of Some Novel Benzothiazoles as Acetylcholinesterase Inhibitors. Advanced Journal of Chemistry, Section A. [Link]
-
Antioxidants assays of studied compounds and ascorbic acid with DPPH, ABTS and H2O2. ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. National Center for Biotechnology Information (NCBI). [Link]
-
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. National Center for Biotechnology Information (NCBI). [Link]
-
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. MDPI. [Link]
-
Benzothiazole derivatives as human DNA topoisomerase IIα inhibitors. ResearchGate. [Link]
-
The Compatibility of Benzimidazole and Benzothiazole derivatives towards poly-A.poly-T DNA. Indian Journal of Chemistry. [Link]
-
Design, Synthesis, and AChE Inhibitory Activity of New Benzothiazole-Piperazines. ResearchGate. [Link]
- MTT ASSAY Principle. Unknown Source.
- Unveiling the Potential of Benzothiazole Derivatives as Selective Kinase Inhibitors: A Compar
-
Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Semantic Scholar. [Link]
- Application Notes and Protocols for the Development of 5-Methylaminothiazole-Based Kinase Inhibitors. BenchChem.
-
Synthesis and evaluation of acetylcholineesterase inhibitory potential and antioxidant activity of benzothiazine derivatives. SciSpace. [Link]
-
MTT (Assay protocol). Protocols.io. [Link]
-
Benzothiazole derivatives as fluorescent “light-up” probes for duplex and quadruplex DNA. Royal Society of Chemistry. [Link]
Sources
- 1. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 6. jchr.org [jchr.org]
- 7. jnu.ac.bd [jnu.ac.bd]
- 8. MTT (Assay protocol [protocols.io]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. scispace.com [scispace.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. ajchem-a.com [ajchem-a.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Application Notes and Protocols for Investigating the Cellular Effects of 3-(Benzothiazol-2-ylamino)-propionic acid
Introduction: Unveiling the Bioactivity of a Novel Benzothiazole Derivative
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Similarly, aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[4] The compound 3-(Benzothiazol-2-ylamino)-propionic acid, combining these two pharmacophores, presents an intriguing candidate for drug discovery. This guide provides a comprehensive framework for researchers to conduct initial cell-based screening and mechanistic studies of this compound.
These protocols are designed to be a starting point, offering a logical progression from assessing general cytotoxicity to dissecting the specific cellular pathways affected by this compound. The experimental design emphasizes a multi-parametric approach to generate a robust and reliable dataset for informed decision-making in the early stages of drug development.
Part 1: Foundational Protocols - Compound Preparation and Initial Cytotoxicity Screening
A critical first step in evaluating any small molecule is to determine its effect on cell viability.[5][6][7] This initial screen will establish a dose-response relationship and guide the concentration range for subsequent, more detailed mechanistic assays.
Preparation of this compound Stock Solution
Accurate preparation of the test compound is paramount for reproducible results.[8] Given that the solubility of novel compounds can be variable, it is crucial to select an appropriate solvent.
Protocol:
-
Solvent Selection: Based on the chemical structure, Dimethyl Sulfoxide (DMSO) is a common initial choice for dissolving small organic molecules for cell culture experiments.[8]
-
Stock Solution Preparation:
-
To prepare a 10 mM stock solution, dissolve 2.22 mg of this compound in 1 mL of sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Cell Line Selection and Culture
The choice of cell line will depend on the therapeutic area of interest. For a broad initial screening, a panel of cancer cell lines from different tissue origins (e.g., breast, colon, lung) is recommended. A non-cancerous cell line (e.g., fibroblasts) should be included to assess general cytotoxicity.
General Cell Culture Protocol:
-
Maintain the selected cell lines in the recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells regularly to maintain them in the exponential growth phase.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[6][10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and an untreated control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
| Parameter | Description |
| Cell Line | e.g., MCF-7 (breast cancer), HCT116 (colon cancer), A549 (lung cancer) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentrations | 0.1, 1, 10, 50, 100 µM (example range) |
| Incubation Times | 24, 48, 72 hours |
| Assay Readout | Absorbance at 570 nm |
Part 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis
If the initial cytotoxicity screen indicates that this compound reduces cell viability, the next step is to investigate the mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anticancer compounds.[11][12]
Apoptosis Detection: Annexin V/Propidium Iodide Staining
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with a compromised membrane, allowing for the differentiation between early apoptotic, late apoptotic/necrotic, and live cells.[13]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the IC₅₀ concentration of this compound (determined from the MTT assay) for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
Cell Cycle Analysis
Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15][16] This is achieved by staining the cellular DNA with a fluorescent dye like propidium iodide.[14][16]
Protocol:
-
Cell Treatment: Treat cells with the IC₅₀ concentration of the compound for 24 and 48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Data Interpretation:
-
An accumulation of cells in a specific phase of the cell cycle (e.g., G1, S, or G2/M) compared to the control suggests that the compound induces cell cycle arrest at that checkpoint.
Figure 1: Experimental workflow for studying the effects of this compound.
Part 3: Delving Deeper - Protein Expression Analysis
To further elucidate the mechanism of action, it is essential to examine the expression levels of key proteins involved in the observed cellular responses. Western blotting is a powerful technique for this purpose.[17][18][19]
Western Blotting
Based on the results from the apoptosis and cell cycle assays, a targeted panel of antibodies should be selected.
Potential Protein Targets:
-
Apoptosis:
-
Caspase-3 (cleaved): A key executioner caspase in apoptosis.
-
PARP (cleaved): A substrate of activated caspase-3.
-
Bcl-2 family proteins (e.g., Bcl-2, Bax): Regulators of the intrinsic apoptosis pathway.
-
-
Cell Cycle:
-
Cyclins and Cyclin-Dependent Kinases (CDKs): Key regulators of cell cycle progression (e.g., Cyclin D1, CDK4/6 for G1 arrest).[20]
-
p21, p27: CDK inhibitors.
-
Protocol:
-
Protein Extraction:
-
Treat cells with the IC₅₀ concentration of the compound for the relevant time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Figure 2: Hypothetical signaling pathways affected by this compound.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial characterization of the cellular effects of this compound. By systematically evaluating its cytotoxicity, and its impact on apoptosis and the cell cycle, researchers can gain valuable insights into its potential as a therapeutic agent. Positive results from these initial screens would warrant further investigation, including the identification of specific molecular targets, in vivo efficacy studies, and a more comprehensive toxicological profiling.
References
-
Wikipedia. Cell cycle analysis. [Link]
-
Enzo Life Sciences. Cytotoxicity Assays | Life Science Applications. [Link]
-
Biol Cell. Cell cycle analysis by flow cytometry: principles and applications. [Link]
-
ResearchGate. (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
-
NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]
-
Springer Nature Experiments. Measurement of Apoptosis in Cell Culture. [Link]
-
Boster Bio. Western Blot Protocol: Step-by-Step Guide. [Link]
-
Pricella. cell biology academy | ultra-detailed apoptosis assay selection guide!. [Link]
-
MolecularCloud. Methods and Protocols for Western Blot. [Link]
-
AntBio. Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. [Link]
-
ACS Publications. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry. [Link]
-
PubMed. Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]
-
JOCPR. Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. [Link]
-
MDPI. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]
-
NIH. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]
-
PubMed Central. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. [Link]
-
MDPI. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]
-
Indian Journal of Pharmaceutical Education and Research. Synthesis and Pharmacological Activities of Benzothiazole Derivatives. [Link]
-
ResearchGate. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]
-
NIH. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]
-
PMC - NIH. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]
-
PubMed. The mechanism of action of indole-3-propionic acid on bone metabolism. [Link]
-
Frontiers. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. [Link]
-
MDPI. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. [Link]
Sources
- 1. ijper.org [ijper.org]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. opentrons.com [opentrons.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 8. antbioinc.com [antbioinc.com]
- 9. This compound | 104344-75-4 [chemicalbook.com]
- 10. nebiolab.com [nebiolab.com]
- 11. Apoptosis Assays [sigmaaldrich.com]
- 12. Measurement of Apoptosis in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 13. CELL BIOLOGY ACADEMY | ULTRA-DETAILED APOPTOSIS ASSAY SELECTION GUIDE! [procellsystem.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Screening of 3-(Benzothiazol-2-ylamino)-propionic acid Analogs
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of novel 3-(Benzothiazol-2-ylamino)-propionic acid analogs. Benzothiazole derivatives are a significant class of heterocyclic compounds recognized for their broad spectrum of biological activities, including antimicrobial properties.[1][2] This guide details field-proven, step-by-step protocols for determining the antimicrobial efficacy of these specific analogs, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility. The methodologies are grounded in the principles and standards set forth by the Clinical and Laboratory Standards Institute (CLSI).[3] We will cover primary screening using the agar well diffusion method and definitive quantitative analysis through the broth microdilution method to determine Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.
Introduction: The Rationale for a Structured Screening Approach
The rising threat of antimicrobial resistance necessitates the discovery and development of new chemical entities with potent antimicrobial activity.[4] this compound analogs represent a promising scaffold in medicinal chemistry due to the known bioactivity of the benzothiazole nucleus.[5][6] A systematic and robust screening cascade is paramount to efficiently identify and characterize the most promising candidates from a library of synthesized analogs.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered workflow. We begin with a qualitative, high-throughput method (Agar Well Diffusion) to rapidly identify active compounds. This is followed by a rigorous quantitative method (Broth Microdilution) to determine the precise potency (MIC) and the nature of the antimicrobial effect—bacteriostatic versus bactericidal (MBC). This structured approach ensures that resources are focused on the most promising candidates, accelerating the drug discovery pipeline.
Experimental Workflow: A Two-Tiered Strategy
Our recommended workflow is designed for efficiency and accuracy. It begins with a broad primary screen to cast a wide net, followed by a more focused, quantitative secondary screen for lead candidates.
Caption: Broth microdilution plate setup for MIC testing.
Protocol 2B: Minimum Bactericidal Concentration (MBC) Assay
-
Subculturing: Following MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).
-
Plating: Mix the contents of each selected well thoroughly. Aseptically transfer a fixed volume (e.g., 10-100 µL) from each of these wells onto a fresh, antibiotic-free MHA plate. Spread the aliquot evenly across the surface.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours, or until colonies are visible on the growth control plate.
-
MBC Determination: Count the number of colonies (CFU) on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count. [7][8]An agent is considered bactericidal if the MBC is no more than four times the MIC. [9]
Data Presentation and Interpretation
Clear and concise data presentation is crucial for comparing the efficacy of the analogs.
Agar Well Diffusion Results
| Compound ID | Concentration (µg/mL) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| BZT-PA-01 | 100 | 18 | 15 |
| BZT-PA-02 | 100 | 0 | 0 |
| BZT-PA-03 | 100 | 22 | 19 |
| Ciprofloxacin | 10 | 30 | 25 |
| DMSO | N/A | 0 | 0 |
MIC and MBC Results
| Compound ID | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| BZT-PA-01 | S. aureus | 16 | 32 | 2 | Bactericidal |
| BZT-PA-01 | E. coli | 32 | 128 | 4 | Bactericidal |
| BZT-PA-03 | S. aureus | 8 | 64 | 8 | Bacteriostatic |
| BZT-PA-03 | E. coli | 16 | >128 | >8 | Bacteriostatic |
| Ciprofloxacin | S. aureus | 0.5 | 1 | 2 | Bactericidal |
| Ciprofloxacin | E. coli | 0.25 | 0.5 | 2 | Bactericidal |
Conclusion and Self-Validation
The protocols described provide a self-validating system for the antimicrobial screening of this compound analogs. The inclusion of positive, negative, and sterility controls at each stage is critical for validating the assay's performance. For instance, a clear zone of inhibition for the positive control and none for the negative control validates the agar diffusion assay. In the broth microdilution assay, robust growth in the growth control well and clarity in the sterility control well are required for the MIC results to be considered valid. [10]Adherence to these detailed, rationale-driven protocols will generate reliable and reproducible data, enabling confident decision-making in the selection of lead candidates for further preclinical development.
References
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5–16. [Link]
-
Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
-
Creative BioMart Microbe. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]
-
on behalf of the ESCMID Study Group Legionella Infections. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Retrieved from [Link]
-
Ruangpan, L. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 31-55). Aquaculture Department, Southeast Asian Fisheries Development Center. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]
-
protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]
-
Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2055. [Link]
-
Clinical and Laboratory Standards Institute. (2024). CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. Retrieved from [Link]
-
Zothanpuia, et al. (2021). Overview on Strategies and Assays for Antibiotic Discovery. Antibiotics, 10(9), 1075. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). Background, Organization, Functions, and Processes. Clinical Microbiology Reviews, 33(2). [Link]
-
Al-Ghorbani, M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2055. Retrieved from [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved from [Link]
-
Ghannam, M. O., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6549. [Link]
-
International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Retrieved from [Link]
-
Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. ResearchGate. Retrieved from [Link]
-
Kalaiselvi, M., et al. (2023). Benzothiazole—An Antifungal Compound Derived from Medicinal Mushroom Ganoderma lucidum against Mango Anthracnose Pathogen Colletotrichum gloeosporioides (Penz and (Sacc.)). Journal of Fungi, 9(3), 346. [Link]
-
Singh, P., et al. (2013). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. European Journal of Medicinal Chemistry, 64, 489-501. [Link]
-
Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Kamal, A., et al. (2022). Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. Current Medicinal Chemistry, 29(1), 1-20. [Link]
-
National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
-
Scientific Research Publishing. (2020). Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. Retrieved from [Link]
-
Pediatric infectious diseases electronic library. (n.d.). CLSI M100™. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial activity screening of benzothiazolyl-phenothiazine derivatives. Retrieved from [Link]
-
Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. (2019). Molecules, 24(18), 3254. [Link]
-
Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity. (n.d.). MDPI. Retrieved from [Link]
-
Varma, R. S., Imam, S. A., & Nobles, W. L. (1973). Antibacterial Activity of Certain 3-substituted benzothiazoline-2-thiones. Journal of Pharmaceutical Sciences, 62(1), 140-142. [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. (2023). Future Medicinal Chemistry, 15(12), 1055-1085. [Link]
-
ResearchGate. (2025, August 6). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. Retrieved from [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nih.org.pk [nih.org.pk]
- 4. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimum Bactericidal Concentration (MBC) Test - Microbe [microbe.creativebiomart.net]
- 8. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 9. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Comprehensive Guide to Evaluating the Anticancer Activity of Novel Benzothiazole Derivatives
Abstract
Benzothiazole, a fused heterocyclic system, represents a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent and selective anticancer activities.[1][2][3][4] The therapeutic potential of these compounds stems from their ability to modulate a wide array of biological targets and pathways crucial for cancer cell survival and proliferation. Key mechanisms include the inhibition of protein kinases, disruption of microtubule dynamics, interference with DNA topoisomerases, and the induction of programmed cell death (apoptosis).[1][2][5][6][7] This guide provides an integrated, multi-faceted strategy for the systematic evaluation of novel benzothiazole derivatives, designed for researchers in oncology and drug development. We present a logical workflow, from initial high-throughput cytotoxicity screening to in-depth mechanistic studies, including the analysis of apoptosis, cell cycle arrest, and molecular target engagement. Each section provides not only detailed, field-tested protocols but also the scientific rationale behind the experimental choices, ensuring a robust and comprehensive assessment of a compound's anticancer profile.
Foundational Screening: Assessing In Vitro Cytotoxicity
Expert Insight: The initial and most critical step in evaluating any potential anticancer agent is to determine its dose-dependent effect on cancer cell viability. This foundational screen allows for the rapid identification of potent compounds and the determination of their half-maximal inhibitory concentration (IC₅₀), a key metric for comparing efficacy. We recommend employing at least two distinct assay methodologies to mitigate the risk of compound interference and to validate the initial findings. The MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies total cellular protein, are excellent complementary choices.[8][9]
Experimental Workflow: Initial Cytotoxicity Screening
Caption: Workflow for determining the IC₅₀ of benzothiazole derivatives.
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 breast, A549 lung, HepG2 liver)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile plates
-
Novel benzothiazole derivatives dissolved in DMSO (stock solution)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the control wells.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Data Presentation: Sample IC₅₀ Values
Summarize the results in a table for clear comparison of compound potency across different cancer cell lines.
| Compound ID | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. HCT-116 (Colon) | IC₅₀ (µM) vs. HepG2 (Liver) |
| BZT-001 | 8.5 ± 0.7 | 12.1 ± 1.1 | 5.2 ± 0.4 | 15.8 ± 1.9 |
| BZT-002 | 1.2 ± 0.2 | 2.5 ± 0.3 | 1.8 ± 0.2 | 3.1 ± 0.4 |
| BZT-003 | > 50 | > 50 | 45.6 ± 3.9 | > 50 |
| Doxorubicin | 0.8 ± 0.1 | 1.1 ± 0.1 | 0.9 ± 0.1 | 1.5 ± 0.2 |
Data are presented as mean ± SD from three independent experiments and are for illustrative purposes only.
Mechanism of Action: Induction of Apoptosis
Expert Insight: A hallmark of an effective anticancer agent is its ability to induce apoptosis, or programmed cell death, thereby eliminating malignant cells. Evaluating apoptotic markers provides crucial information on whether a compound's cytotoxic effect is due to a controlled, targeted mechanism or non-specific toxicity. We will investigate apoptosis through two robust methods: Annexin V/PI staining to visualize apoptotic cell populations and Western blotting to detect the cleavage of key executioner proteins.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Causality: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows for the differentiation of four cell populations by flow cytometry.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzothiazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using a gentle enzyme like TrypLE™ Express to preserve membrane integrity. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with 1 mL of cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze immediately using a flow cytometer.
Protocol 3: Western Blot for Apoptotic Markers
Causality: The apoptotic cascade is executed by a family of proteases called caspases.[12] Activation of effector caspases, such as Caspase-3, leads to the cleavage of critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[13] Detecting the cleaved forms of Caspase-3 and PARP by Western blot provides definitive evidence of apoptosis induction.
Procedure:
-
Protein Extraction: Treat cells as described for the Annexin V assay. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[14]
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key apoptotic proteins (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
Apoptotic Signaling Pathway
Caption: Intrinsic apoptosis pathway activated by benzothiazole derivatives.
Mechanism of Action: Cell Cycle Analysis
Expert Insight: The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Many chemotherapeutic agents function by inducing cell cycle arrest at specific checkpoints, preventing cells from progressing to mitosis and ultimately leading to cell death.[1][15] Analyzing the cell cycle distribution of treated cells via flow cytometry is therefore a fundamental step in mechanistic evaluation.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
Causality: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[16] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 phase (2N DNA content), S phase (between 2N and 4N), and G2/M phase (4N).[17]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzothiazole derivative at its IC₅₀ concentration for 24 or 48 hours.
-
Harvesting and Fixation: Harvest all cells and wash with PBS. Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the pellet in 500 µL of PI/RNase Staining Buffer (e.g., PBS containing 50 µg/mL PI and 100 µg/mL RNase A). The RNase is crucial to degrade RNA, which PI can also bind, ensuring DNA-specific staining.[18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Cell Cycle Analysis Workflow
Caption: Protocol workflow for cell cycle analysis using PI staining.
Advanced Analysis: Molecular Target Identification
Expert Insight: To fully characterize a promising compound, it is beneficial to identify its direct molecular target. For benzothiazole derivatives, two frequently reported mechanisms are the inhibition of tubulin polymerization and the inhibition of DNA topoisomerases.[2] Assays that directly measure the activity of these targets can confirm the mechanism of action suggested by cell cycle and apoptosis data. For example, G2/M arrest often points towards tubulin-targeting agents, while S-phase arrest can be indicative of topoisomerase inhibitors.
Potential Molecular Targets and Correlating Cellular Effects
Caption: Hypothesized molecular targets for benzothiazole derivatives.
Protocol 5: In Vitro Tubulin Polymerization Assay
Causality: This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. The assay often uses a fluorescent reporter that specifically binds to polymerized microtubules, allowing for real-time monitoring of the polymerization process.[6]
Procedure (General Outline):
-
Reagent Preparation: Use a commercially available kit containing purified tubulin, GTP, and a fluorescent reporter.
-
Assay Setup: In a 96-well plate, add tubulin polymerization buffer, GTP, and the benzothiazole derivative at various concentrations. Include a positive control (e.g., colchicine or paclitaxel) and a negative (vehicle) control.
-
Initiation: Add purified tubulin to each well to initiate the polymerization reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes.
-
Analysis: Plot fluorescence intensity versus time. An inhibitory compound will show a decreased rate and extent of polymerization compared to the vehicle control.
Protocol 6: Topoisomerase II DNA Relaxation Assay
Causality: DNA topoisomerase II unwinds supercoiled DNA by creating transient double-strand breaks.[19] This assay uses supercoiled plasmid DNA as a substrate. In the presence of active topoisomerase II, the plasmid becomes relaxed. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. The different forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.[20]
Procedure (General Outline):
-
Reaction Setup: In a microcentrifuge tube, combine assay buffer, supercoiled plasmid DNA (e.g., pBR322), and the benzothiazole derivative at various concentrations. Include a positive control (e.g., etoposide) and a negative (vehicle) control.
-
Enzyme Addition: Add human DNA topoisomerase IIα to each tube to start the reaction.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and run electrophoresis to separate the supercoiled and relaxed forms of the plasmid.
-
Visualization: Stain the gel with ethidium bromide or SYBR Safe and visualize the DNA bands under UV light. An effective inhibitor will show a persistent supercoiled DNA band, similar to the no-enzyme control.
Conclusion
The evaluation of novel benzothiazole derivatives requires a systematic and multi-pronged approach. This guide outlines a logical progression from broad cytotoxicity screening to detailed mechanistic studies. By combining cell viability assays with analyses of apoptosis and cell cycle progression, researchers can build a strong profile of a compound's anticancer effects. Further investigation into specific molecular targets, such as tubulin or topoisomerases, provides a deeper understanding of the mechanism of action and strengthens the rationale for further preclinical development. This comprehensive strategy ensures a thorough and reliable assessment, paving the way for the identification of the next generation of benzothiazole-based cancer therapeutics.
References
- Bilkent BUIR. (n.d.). Benzothiazole derivatives as human DNA topoisomerase IIα inhibitors.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- ResearchGate. (2025). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?.
- Abcam. (n.d.). Apoptosis western blot guide.
- PubMed. (n.d.). A Review on Anticancer Potentials of Benzothiazole Derivatives.
- Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (n.d.).
- Sekar, V., Perumal, P., Gandhimathi, S., Jayaseelan, S., & Rajesh, V. (2010). Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry, 22(7), 5487-5492.
- Taylor & Francis Online. (n.d.). Full article: Benzothiazole derivatives as anticancer agents.
- MDPI. (n.d.). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents.
- Frontiers. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents.
- ResearchGate. (n.d.). Anticancer activity of benzothiazole derivatives.
- ResearchGate. (2025). Benzothiazole derivatives as human DNA topoisomerase IIα inhibitors.
- Sigma-Aldrich. (n.d.). Apoptosis Assays.
- BMG Labtech. (2025). Apoptosis – what assay should I use?.
- Taylor & Francis Online. (n.d.). Benzothiazole derivatives as anticancer agents.
- Biocompare. (2021). Choosing an Apoptosis Detection Assay.
- Merck. (n.d.). Apoptosis Assays | Life Science Research.
- ResearchGate. (n.d.). Benzothiazole analogues 1∼3 and colchicine site tubulin inhibitors 4∼6 as anticancer agents.
- PubMed Central. (2020). Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors.
- NIH. (n.d.). Assaying cell cycle status using flow cytometry - PMC.
- ResearchGate. (n.d.). Benzothiazole as topoisomerase inhibitors.
- Cell Cycle Tutorial Contents. (n.d.).
- PubMed. (n.d.). Benzothiazole derivatives as anticancer agents.
- Wikipedia. (n.d.). Cell cycle analysis.
- Benchchem. (n.d.). Application Notes and Protocols: Western Blot Analysis of Apoptosis-Related Proteins Following NBDHEX Treatment.
- Benchchem. (n.d.). Application Notes and Protocols: Western Blot Analysis of Apoptosis-Related Proteins Following Triphendiol Treatment.
- PubMed Central. (n.d.). Benzothiazole derivatives as anticancer agents.
- PubMed Central. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents.
- NIH. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line.
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
- Cell Cycle Analysis. (n.d.).
- Thermo Fisher Scientific. (n.d.). Apoptosis Assays.
- ResearchGate. (n.d.). Examples of benzothiazole‐based tubulin polymerization inhibitors.
- PubMed. (n.d.). An efficient one-pot synthesis of benzothiazolo-4β-anilino-podophyllotoxin congeners: DNA topoisomerase-II inhibition and anticancer activity.
- NIH. (n.d.). Determination of Caspase Activation by Western Blot - PubMed.
- ResearchGate. (n.d.). In vitro and In vivo antitumor activities of benzothiazole analogs.
- MDPI. (n.d.). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy.
- PubMed Central. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis.
- In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. (n.d.).
- ACS Publications. (2026). Organelle-Targeting Iridium(III) Benzothiazole Complexes Potently Induce Immunogenic Cell Death for Gastric Cancer Immunotherapy | Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Cell viability study by MTT (a) and SRB (b) assays using cancer cell....
- PubMed. (n.d.). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells.
- NIH. (2016). Short-Term Screening Assays for the Identification of Therapeutics for Cancer - PMC.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. biocompare.com [biocompare.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 19. Benzothiazole derivatives as human DNA topoisomerase IIα inhibitors [repository.bilkent.edu.tr]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: A Roadmap for In Vivo Evaluation of 3-(Benzothiazol-2-ylamino)-propionic acid
Introduction: Unveiling the In Vivo Potential of a Novel Benzothiazole Compound
The compound 3-(Benzothiazol-2-ylamino)-propionic acid belongs to a chemical class renowned for its diverse pharmacological activities. The benzothiazole nucleus is a key feature in several approved drugs and investigational agents with applications ranging from oncology to metabolic diseases.[1][2][3] Similarly, aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[4] The combination of these two pharmacophores in a single molecule suggests a high potential for novel biological activity.
These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound. The experimental design detailed herein is grounded in the principles of robust scientific methodology, aiming to elucidate the compound's pharmacokinetic profile, safety, and efficacy in relevant disease models.[5][6][7] This guide is intended for researchers, scientists, and drug development professionals embarking on the in vivo characterization of this and other novel chemical entities.
Part 1: Foundational In Vivo Studies - Safety, Tolerability, and Pharmacokinetics
The initial phase of in vivo testing is critical for establishing a foundational understanding of how the compound behaves in a living system. These preliminary studies are essential for determining the feasibility of further efficacy testing and for guiding dose selection.
Maximum Tolerated Dose (MTD) and Acute Toxicity
Rationale: The MTD study is a crucial first step to determine the highest dose of a drug that can be administered without causing unacceptable toxicity. This information is vital for designing subsequent efficacy studies with appropriate and safe dosing regimens.
Protocol:
-
Animal Model: Healthy, young adult mice (e.g., C57BL/6 or BALB/c) of a single sex to minimize variability.
-
Group Allocation: A minimum of 5 groups, including a vehicle control group and at least four dose-escalation groups.
-
Dosing Regimen: Administer single doses of this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Doses should be escalated in a logarithmic fashion (e.g., 10, 30, 100, 300 mg/kg).
-
Observation Period: Closely monitor the animals for a minimum of 7-14 days for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious adverse events.
Data Presentation:
| Dose Group (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (%) |
| Vehicle Control | 5 | 0/5 | None observed | +/- 5% |
| 10 | 5 | 0/5 | None observed | +/- 5% |
| 30 | 5 | 0/5 | Mild, transient lethargy | +/- 5% |
| 100 | 5 | 1/5 | Significant lethargy, ruffled fur | -10% |
| 300 | 5 | 3/5 | Severe lethargy, ataxia | -20% |
Preliminary Pharmacokinetic (PK) Profiling
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to interpreting its biological effects. A preliminary PK study provides insights into its bioavailability and half-life, which are critical for designing effective dosing schedules in efficacy models.
Protocol:
-
Animal Model: Healthy, cannulated rats (e.g., Sprague-Dawley) to allow for serial blood sampling.
-
Dosing: Administer a single, well-tolerated dose of the compound intravenously (IV) and via the intended therapeutic route (e.g., oral).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the parent compound.
-
Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and bioavailability.
Experimental Workflow for Foundational In Vivo Studies:
Caption: Foundational in vivo workflow.
Part 2: Efficacy Evaluation in a Relevant Disease Model
Based on the known activities of benzothiazole and aryl propionic acid derivatives, potential therapeutic applications for this compound could include anti-inflammatory, anti-cancer, or anti-diabetic effects.[1][4][8] The following section provides a protocol for evaluating its efficacy in a model of inflammation.
Carrageenan-Induced Paw Edema Model of Acute Inflammation
Rationale: This is a classic and well-characterized model for evaluating the anti-inflammatory activity of novel compounds.[9] Carrageenan injection induces a localized inflammatory response, allowing for the quantification of a compound's ability to reduce edema.
Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to the following groups (n=6-8 per group):
-
Vehicle Control
-
Positive Control (e.g., Indomethacin, a known NSAID)
-
This compound (at least 3 dose levels, based on MTD data)
-
-
Dosing: Administer the test compound or controls orally one hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 1.5 ± 0.1 | 0% |
| Indomethacin | 10 | 0.8 ± 0.05 | 46.7% |
| Test Compound | 10 | 1.3 ± 0.08 | 13.3% |
| Test Compound | 30 | 1.0 ± 0.06 | 33.3% |
| Test Compound | 100 | 0.7 ± 0.04 | 53.3% |
Potential Signaling Pathways to Investigate
The anti-inflammatory effects of aryl propionic acids are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.[4][9] Further mechanistic studies could explore the impact of this compound on this pathway.
Caption: Potential mechanism of anti-inflammatory action.
Part 3: Advanced In Vivo Characterization
Following the demonstration of efficacy in a primary model, further in vivo studies are warranted to build a more comprehensive profile of the compound.
Repeat-Dose Toxicity Studies
Rationale: To assess the safety of the compound upon repeated administration, which is more reflective of a clinical scenario.
Protocol:
-
Animal Model: Rats or a non-rodent species.
-
Dosing: Administer the compound daily for 14 or 28 days at multiple dose levels.
-
Monitoring: Conduct regular clinical observations, body weight measurements, and food/water consumption.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform a full necropsy with histopathological examination of major organs.
Pharmacodynamic (PD) Studies
Rationale: To correlate the pharmacokinetic profile with the pharmacological effect.
Protocol:
-
Model: Utilize the same efficacy model as before (e.g., carrageenan-induced paw edema).
-
Study Design: Administer a single effective dose and measure both the plasma concentration of the compound and the anti-inflammatory effect at multiple time points.
-
Analysis: Model the relationship between drug concentration and the observed effect to understand the time course of action.
Conclusion and Future Directions
The in vivo experimental design outlined in these application notes provides a systematic and robust approach to characterizing the preclinical profile of this compound. The tiered approach, from foundational safety and PK studies to efficacy and advanced characterization, ensures a data-driven progression in the evaluation of this novel compound.[10][11][12] The inherent biological activities of its constituent pharmacophores suggest a high probability of interesting pharmacological effects, and the proposed studies will be instrumental in uncovering its therapeutic potential.
References
- Sittig, M. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-451.
- Festing, M. F. W., & Altman, D. G. (2002). General Principles of Preclinical Study Design. ILAR Journal, 43(4), 244-258.
- ichorbio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review.
- MDPI. (2023). Designing an In Vivo Preclinical Research Study.
- Assay Guidance Manual. (2012). In Vivo Assay Guidelines.
- Preprints.org. (2023). Designing an In Vivo Preclinical Research Study.
- ModernVivo. (2025). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges.
- Saudi Food and Drug Authority. (2024). General Considerations for Preclinical Studies Submissions.
- FDA. (2011). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- MDPI. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
- International Journal of Pharmaceutical Sciences Review and Research. (2014).
- ChemicalBook. (n.d.). This compound | 104344-75-4.
- ResearchGate. (2016). Antiproliferative Activity Evaluation of a Series of N-1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers.
- MDPI. (2021).
- PubMed Central. (2025).
- National Institutes of Health. (2025).
- ResearchGate. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
- National Institutes of Health. (2003). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles.
- PubMed. (2025). The mechanism of action of indole-3-propionic acid on bone metabolism.
- Frontiers. (2021). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders.
- MDPI. (2023).
- PubMed Central. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ichor.bio [ichor.bio]
- 8. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Designing an In Vivo Preclinical Research Study [mdpi.com]
- 11. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
Crafting Formulations of 3-(Benzothiazol-2-ylamino)-propionic acid for Preclinical Biological Evaluation
Abstract
This comprehensive guide provides a detailed framework for the formulation of 3-(Benzothiazol-2-ylamino)-propionic acid, a benzothiazole derivative with significant potential for biological investigation. Given the physicochemical challenges often associated with heterocyclic compounds, including poor aqueous solubility, a systematic approach to formulation is paramount for obtaining reliable and reproducible data in preclinical in vitro and in vivo studies. This document outlines pre-formulation considerations, offers detailed protocols for developing formulations suitable for both cell-based assays and animal studies, and provides methodologies for the essential characterization of these formulations to ensure quality and consistency.
Introduction: The Critical Role of Formulation in Preclinical Research
The biological activity of a novel chemical entity can only be accurately assessed if it can be effectively delivered to the biological system in a consistent and bioavailable manner. This compound, with its benzothiazole core, belongs to a class of compounds known for a wide spectrum of pharmacological activities, including antimicrobial and anticancer effects[1][2][3][4]. However, compounds of this nature frequently exhibit poor aqueous solubility, which can be a significant hurdle in preclinical development.
Inadequate formulation can lead to misleading experimental outcomes, such as underestimation of potency in in vitro assays due to precipitation in culture media, or poor and variable exposure in in vivo studies, confounding the interpretation of efficacy and toxicity data. Therefore, the development of a robust and well-characterized formulation is not merely a technical step but a fundamental prerequisite for the successful biological evaluation of promising compounds like this compound.
This guide is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to navigate the formulation challenges associated with this compound, thereby enabling a more accurate and efficient preclinical assessment.
Pre-formulation Studies: Characterizing the Molecule
Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂S | - |
| Molecular Weight | 222.26 g/mol | [5] |
| Predicted pKa | Acidic pKa (propionic acid) ~4.8; Basic pKa (benzothiazole nitrogen) ~3.0-4.7 | Predicted[6][7] |
| Predicted Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and ethanol. | Predicted |
Note: Experimental determination of pKa and solubility is highly recommended for accurate formulation design.
Solubility Determination
A fundamental pre-formulation step is to determine the solubility of the compound in a range of pharmaceutically acceptable solvents. This data will directly inform the choice of formulation strategy.
Protocol 1: Equilibrium Solubility Measurement
-
Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, ethanol, propylene glycol, DMSO).
-
Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Stability Assessment
Understanding the chemical stability of the compound in solution is critical to prevent degradation during storage and experimentation.
Protocol 2: Solution Stability Evaluation
-
Prepare solutions of this compound in relevant solvents and buffers at a known concentration.
-
Aliquot the solutions into separate vials for analysis at different time points (e.g., 0, 4, 8, 24, 48 hours).
-
Store the vials under different conditions, including room temperature, 4°C, and protected from light.
-
At each time point, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Formulation Strategies and Protocols for In Vitro Biological Testing
For in vitro assays, the primary goal is to maintain the compound in a soluble state in the aqueous culture medium to ensure accurate and reproducible results.
DMSO Stock Solution
The most common approach for solubilizing compounds for in vitro screening is the use of a dimethyl sulfoxide (DMSO) stock solution.
Protocol 3: Preparation of a DMSO Stock Solution
-
Accurately weigh the required amount of this compound.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
pH Modification
Given the presence of an acidic propionic acid moiety, the solubility of this compound is expected to be pH-dependent. Increasing the pH of the vehicle can enhance the solubility of acidic compounds[8][9].
Protocol 4: Formulation using pH Adjustment
-
Prepare a stock solution of the compound in a suitable vehicle, such as a mixture of water and a co-solvent (e.g., ethanol or polyethylene glycol).
-
Slowly add a dilute solution of a pharmaceutically acceptable base (e.g., 0.1 N NaOH) while monitoring the pH.
-
Adjust the pH to a level where the compound is fully dissolved and remains stable.
-
This approach is particularly useful for preparing more concentrated aqueous solutions for specific assays.
Formulation Strategies and Protocols for In Vivo Biological Testing
For animal studies, the formulation must be well-tolerated, deliver the compound effectively to the site of absorption, and provide consistent pharmacokinetic profiles.
Nanosuspension Formulation
For compounds with very low aqueous solubility, formulating as a nanosuspension is a highly effective strategy to enhance dissolution rate and bioavailability[10][11][12][13]. This technique involves reducing the particle size of the drug to the sub-micron range.
dot
Caption: Workflow for Nanosuspension Formulation.
Protocol 5: Nanosuspension Preparation by Wet Milling
-
Preparation of the Suspension:
-
Prepare an aqueous solution of a suitable stabilizer (e.g., a combination of a polymer like HPMC and a surfactant like Tween 80).
-
Disperse the this compound powder in the stabilizer solution to form a pre-suspension.
-
-
Milling Process:
-
Transfer the pre-suspension to a bead mill containing grinding media (e.g., zirconium oxide beads).
-
Mill the suspension at a controlled temperature for a specified duration until the desired particle size is achieved.
-
Monitor the particle size periodically during milling using dynamic light scattering (DLS).
-
-
Post-Milling Processing:
-
Separate the nanosuspension from the grinding media.
-
The final nanosuspension can be used directly for oral or parenteral administration, or it can be lyophilized for long-term storage.
-
Characterization of Formulations
Thorough characterization of the prepared formulations is a critical quality control step to ensure consistency and reliability.
High-Performance Liquid Chromatography (HPLC) for Purity and Concentration
A validated HPLC method is essential for determining the concentration of the active compound and for detecting any impurities or degradation products.
Table 2: Example HPLC Method Parameters for a Benzothiazole Derivative
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | UV, e.g., 254 nm |
| Run Time | 10-15 minutes |
Note: This is a starting point; the method must be developed and validated for this compound specifically.[5][14][15][16]
dot
Caption: HPLC Method Validation Workflow.
Particle Size Analysis
For nanosuspensions, determining the particle size distribution is crucial as it directly impacts dissolution rate and bioavailability.
Protocol 6: Particle Size Measurement by Dynamic Light Scattering (DLS)
-
Dilute the nanosuspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature.
-
Perform the measurement to obtain the mean particle size (Z-average) and the polydispersity index (PDI), which indicates the width of the particle size distribution.
Differential Scanning Calorimetry (DSC)
DSC is a valuable technique for characterizing the solid-state properties of the drug substance in the formulation, such as crystallinity or amorphicity.
Protocol 7: DSC Analysis of a Nanosuspension
-
Lyophilize a sample of the nanosuspension to obtain a dry powder.
-
Accurately weigh 2-5 mg of the lyophilized powder into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.
-
The absence of a sharp melting endotherm for the drug in the lyophilized nanosuspension can indicate a conversion to an amorphous state, which can enhance solubility.[17][18][19][20][21]
Conclusion
The successful preclinical evaluation of this compound is critically dependent on the development of appropriate and well-characterized formulations. This guide provides a systematic approach, from initial physicochemical characterization to the preparation and analysis of formulations for both in vitro and in vivo testing. By carefully selecting the formulation strategy based on the compound's properties and the requirements of the biological assay, researchers can significantly improve the quality and reliability of their data, ultimately accelerating the journey of this promising compound through the drug discovery and development pipeline.
References
- Müller, R. H., & Peters, K. (1998). Nanosuspensions for the formulation of poorly soluble drugs I. Preparation by a size-reduction technique. International journal of pharmaceutics, 160(2), 229-237.
- Gajbhiye, A. R., & Narkhede, S. P. (2015). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 6(3), 94.
- Gao, L., Liu, G., & Ma, J. (2011). Nanosuspension for poorly water-soluble drugs: preparation, characterization and in vivo evaluation. Current Nanoscience, 7(2), 236-243.
- Shegokar, R., & Müller, R. H. (2010). Nanocrystals: industrially feasible multifunctional formulation technology for poorly soluble actives. International journal of pharmaceutics, 399(1-2), 129-139.
- Verma, S., & Rawat, A. (2011). Nanosuspension: an attractive and promising alternative to solve the problems of poorly soluble drugs. International Journal of Drug Delivery, 3(4), 587.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of analytical procedures: text and methodology Q2 (R1).
- Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of advanced pharmaceutical technology & research, 2(2), 81.
- Singh, P., & Kumar, V. (2013). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. European journal of medicinal chemistry, 64, 490-502.
- Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
-
Aragen. (n.d.). A robust and scalable strategy to develop monodisperse Nanosuspension formulation for a poorly soluble drug substance. Retrieved from [Link]
- Geetha, G., Pocha, K., & Pratyusha, V. (2014). Various techniques for preparation of nanosuspension-a review. International Journal of Pharma Research & Review, 3(9), 30-37.
- Patel, J., & Patel, K. (2016). Formulation Strategies And Consideration In Nanosuspension Development: A Review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 608-624.
- Demetzos, C. (2016). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. In Liposomes (pp. 147-155). Humana Press, New York, NY.
- Dong, M. W. (2013). HPLC method development and validation for pharmaceutical analysis. LCGC North America, 31(8), 612-621.
- Kumar, A., & Saini, G. (2017). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. International Journal of Advanced Research in Science and Technology, 6(8), 449-456.
- Gowthamarajan, K., & Singh, S. K. (2010). Dissolution testing for poorly soluble drugs: a continuing perspective. Dissolution technologies, 17(3), 24-32.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Critical reviews in therapeutic drug carrier systems, 23(3).
- Bondock, S., Fouda, A. M., & El-Shorbagy, H. G. (2016). Synthesis and antibacterial evaluation of some new benzothiazole derivatives. Journal of the Chinese Chemical Society, 63(1), 81-89.
- Maccioni, E., et al. (2018). Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity. Molecules, 23(10), 2635.
- Nazari, K., & Fathi, F. (2018). A Differential Scanning Calorimetry (DSC)
- El-Sayed, N. F., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8806.
-
Malvern Panalytical. (2017, December 11). Practical Guidance for the Confident Application of Differential Scanning Calorimetry. Retrieved from [Link]
-
Purdue College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved from [Link]
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230.
- Stippler, E. S., Romero, N. E., & Mauger, J. (2014). Formulating buffered dissolution media for sparingly soluble weak acid and weak base drug compounds based on microenvironmental pH considerations. Pharmaceutical research, 31(5), 1269-1280.
- El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Journal of Chemical and Pharmaceutical Research, 9(1), 223-234.
- Kamal, A., et al. (2015). Synthesis and in vitro antitumor activity of new series of benzothiazole and pyrimido [2, 1-b] benzothiazole derivatives. Bioorganic & medicinal chemistry letters, 25(1), 107-112.
- Supuran, C. T. (2024). Benzothiazole derivatives in the design of antitumor agents. Archiv der Pharmazie.
- Lätti, S., et al. (2016). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds.
- Hutchinson, I., et al. (2002). Antitumor benzothiazoles. 16. Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl) benzothiazole amino acid prodrugs. Journal of medicinal chemistry, 45(3), 744-747.
- Wang, Y., et al. (2018). [Synthesis and biological evaluation of 2-(3-butynoicamidophenyl) benzothiazole derivatives as antitumor agents]. Yao xue xue bao= Acta pharmaceutica Sinica, 53(1), 71-80.
-
El-Naggar, M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2, 3-Dihydropyrido [2, 3-d] pyrimidine-4-one and Pyrrolo [2, 1-b][10][11] benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1262.
-
Chemaxon. (2023, May 12). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Retrieved from [Link]
- Atabey, H., & Alkan, M. (2014). pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4, 5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio) acetamide Derivatives. Journal of Solution Chemistry, 43(8), 1471-1483.
- da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 633-641.
-
PubChem. (n.d.). 3-(1,3-Benzothiazol-2-yl)propanoic acid. Retrieved from [Link]
- Troisi, R., et al. (2024). Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches. ACS omega.
Sources
- 1. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro antitumor activity of new series of benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of nanosuspension formulations on transport, pharmacokinetics, in vivo targeting and efficacy for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. gmpsop.com [gmpsop.com]
- 15. pharmtech.com [pharmtech.com]
- 16. ijarsct.co.in [ijarsct.co.in]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Practical Guidance for the Confident Application of Differential Scanning Calorimetry | Technology Networks [technologynetworks.com]
- 21. engineering.purdue.edu [engineering.purdue.edu]
Application Notes and Protocols: Leveraging 3-(Benzothiazol-2-ylamino)-propionic acid as a Versatile Scaffold in Drug Discovery
Introduction: The Privileged Nature of the 2-Aminobenzothiazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The 2-aminobenzothiazole moiety is a prime example of such a scaffold, recognized for its ability to interact with a wide array of biological targets.[1][2][3] This heterocyclic system, comprising a fused benzene and thiazole ring with an amino group at the 2-position, serves as a versatile template for the development of novel therapeutic agents.[2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][4][5]
The propionic acid substituent at the 2-amino position introduces a carboxylic acid group, which can serve as a key interaction point with biological targets, for instance, through the formation of salt bridges or hydrogen bonds. This also provides a handle for further chemical modifications, such as esterification to improve cell permeability or amidation to explore new interactions within a binding pocket. This guide provides a comprehensive overview of the synthetic strategies, potential therapeutic applications, and detailed experimental protocols for utilizing 3-(benzothiazol-2-ylamino)-propionic acid and its derivatives in a drug discovery program.
Synthesis of the Core Scaffold and Derivative Library
The synthetic accessibility of the 2-aminobenzothiazole core is a key advantage for its use in drug discovery.[1] Various methods have been developed for its synthesis, with the classical approach involving the reaction of substituted anilines with a thiocyanate salt in the presence of a halogen.[2][6]
Protocol 1: Synthesis of this compound
This protocol outlines a potential two-step synthesis for the title compound, starting from the commercially available 2-aminobenzothiazole.
Step 1: Synthesis of ethyl 3-(benzothiazol-2-ylamino)propanoate
-
To a solution of 2-aminobenzothiazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl 3-bromopropionate (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 3-(benzothiazol-2-ylamino)propanoate.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl 3-(benzothiazol-2-ylamino)propanoate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the hydrolysis by TLC.
-
After completion, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with 1N HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield this compound.
Characterization: The final compound and intermediates should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.[7][8]
Workflow for Derivative Library Synthesis
The this compound scaffold offers multiple points for diversification to generate a library of analogues for structure-activity relationship (SAR) studies.
Caption: Diversification points on the this compound scaffold.
Potential Therapeutic Applications and Biological Evaluation
Derivatives of the 2-aminobenzothiazole scaffold have shown promise in several therapeutic areas. The following sections detail potential applications and provide protocols for their biological evaluation.
Anticancer Activity
Numerous 2-aminobenzothiazole derivatives have been investigated for their anticancer properties, with some acting as kinase inhibitors, such as PI3K/mTOR dual inhibitors.[3][5][9][10]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Caption: Inhibition of the PI3K/mTOR signaling pathway by a benzothiazole derivative.
Antimicrobial Activity
The 2-aminobenzothiazole scaffold has also been explored for its potential against various microbial pathogens.[2]
-
Preparation of Inoculum: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus for bacteria, Candida albicans for fungi) in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.[2]
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.[2]
-
Inoculation: Add the standardized inoculum to each well.[2]
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Data Summary
| Compound Class | Biological Activity | Target/Assay | Reported Potency (IC₅₀/MIC) | Reference |
| 2-Aminobenzothiazole-Thiazolidinone Hybrids | Anticancer | HepG2, HCT-116, MCF-7 cell lines | IC₅₀ = 7.44 - 9.99 µM | [3] |
| 2-Aminobenzothiazole-Piperazine Hybrids | Anticancer | A549, MCF-7 cell lines | Growth inhibition | [7][9] |
| Substituted 2-Aminobenzothiazoles | Antibacterial | B. subtilis, E. coli, K. pneumoniae, S. aureus | Zone of inhibition | |
| Substituted 2-Aminobenzothiazoles | Antifungal | A. niger, A. flavus, F. oxisporum, T. viride | Zone of inhibition | |
| Benzothiazole Sulfonamides | PI3K/mTOR inhibitor | U-87 MG, A549, HCT116 xenograft models | Tumor growth inhibition | [10] |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold is crucial for optimizing its pharmacological properties. Key areas for SAR exploration include:
-
Substitution on the Benzene Ring: Introduction of electron-donating or electron-withdrawing groups at various positions can significantly influence activity.
-
Modification of the Propionic Acid Moiety: Esterification or amidation can modulate physicochemical properties such as lipophilicity and cell permeability, which in turn affects biological activity.
-
Alterations to the Linker: The length and flexibility of the propionic acid linker can be varied to optimize the orientation of the molecule within the target's binding site.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design and discovery of novel therapeutic agents. Its synthetic tractability and the diverse biological activities associated with the 2-aminobenzothiazole core make it an attractive platform for medicinal chemists. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile scaffold in addressing a range of diseases. Future work should focus on expanding the chemical diversity of derivative libraries and employing a combination of in vitro and in vivo models to identify lead compounds with desirable efficacy and safety profiles.
References
- IAJESM. 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges.
- Benchchem. The 2-Aminobenzothiazole Scaffold: A Comprehensive Guide to its Medicinal Chemistry.
- Synthesis and biological evaluation of 2- aminobenzothiazole derivatives.
- Scilit. Synthesis of biologically active derivatives of 2-aminobenzothiazole.
- PMC - PubMed Central. 2-Aminobenzothiazoles in anticancer drug design and discovery.
- ACS Publications. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega.
- PubMed. Synthesis of biologically active derivatives of 2-aminobenzothiazole.
- PMC - NIH. Solid-Phase Synthesis of 2-Aminobenzothiazoles.
- PMC - PubMed Central. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
- RSC Publishing. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry.
- Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candidates.
- IJPPR. Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity.
- NIH. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
- PubMed. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors.
- PubMed. Benzothiazole derivatives in the design of antitumor agents.
Sources
- 1. iajesm.in [iajesm.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of biologically active derivatives of 2-aminobenzothiazole | Scilit [scilit.com]
- 5. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Benzothiazol-2-ylamino)-propionic acid
Welcome to the technical support center for the synthesis of 3-(Benzothiazol-2-ylamino)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic transformation. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a Michael addition of 2-aminobenzothiazole to an acrylic acid derivative.
Issue 1: Low or No Product Yield
A diminished or absent yield of the desired product is a frequent challenge. The root causes can often be traced back to reactant quality, reaction conditions, or the presence of inhibiting impurities.
Possible Causes & Step-by-Step Solutions:
-
Poor Quality of 2-Aminobenzothiazole: The purity of the starting 2-aminobenzothiazole is critical. Impurities can interfere with the nucleophilic addition.
-
Solution:
-
Verify Purity: Analyze the starting material using techniques like NMR or melting point determination. 2-aminobenzothiazole derivatives can be synthesized from various substituted anilines.[1][2]
-
Purification: If impurities are detected, recrystallize the 2-aminobenzothiazole from a suitable solvent such as ethanol.
-
-
-
Inadequate Reaction Temperature: The Michael addition is sensitive to temperature. The reaction may not proceed if the temperature is too low, while side reactions can occur at excessively high temperatures.
-
Solution:
-
Optimize Temperature: Begin the reaction at a moderate temperature (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Gradual Increase: If the reaction is sluggish, incrementally increase the temperature by 10 °C intervals, while continuing to monitor for side product formation.
-
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and mediating the reaction.
-
Solution:
-
Solvent Screening: If the standard protocol is ineffective, consider screening alternative polar aprotic solvents like DMF or DMSO, or protic solvents like ethanol or water. The choice of solvent can significantly influence reaction rates and yields.[3]
-
Moisture Content: Ensure the use of dry solvents, as water can sometimes interfere with the reaction, although some syntheses have been successful in aqueous media.[3]
-
-
-
Presence of a Strong Base: While a base is often used to deprotonate the acrylic acid, a base that is too strong can lead to polymerization of the acrylate.
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on a TLC plate indicates the formation of impurities, which can complicate purification and reduce the overall yield.
Possible Causes & Step-by-Step Solutions:
-
Dimerization or Polymerization of Acrylic Acid: Acrylic acid and its esters are prone to self-polymerization, especially at elevated temperatures or in the presence of certain initiators.
-
Solution:
-
Add a Polymerization Inhibitor: Introduce a small amount of a radical scavenger like hydroquinone to the reaction mixture.
-
Control Temperature: Avoid excessive heating, as this can accelerate polymerization.
-
-
-
Double Addition Product: It is possible for a second molecule of 2-aminobenzothiazole to react with the initial product, although this is less common.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the acrylic acid derivative to favor the formation of the desired mono-adduct.
-
Slow Addition: Add the 2-aminobenzothiazole to the reaction mixture slowly to maintain a low concentration and minimize the chance of double addition.
-
-
Issue 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating the pure product can be challenging due to its physical properties or the presence of persistent impurities.
Possible Causes & Step-by-Step Solutions:
-
Product is Highly Soluble in the Reaction Solvent: This can lead to low recovery during workup.
-
Solution:
-
Solvent Removal: Remove the reaction solvent under reduced pressure.
-
Anti-Solvent Precipitation: Add a solvent in which the product is insoluble (an "anti-solvent") to precipitate the solid.
-
Extraction: If the product is an acid, it can be extracted into an aqueous basic solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by re-acidification.
-
-
-
Co-elution of Impurities during Chromatography: Impurities with similar polarity to the product can make chromatographic separation difficult.
-
Solution:
-
Optimize Mobile Phase: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.
-
Recrystallization: This is often the most effective method for purifying solid products. Test various solvents and solvent mixtures to find optimal conditions for recrystallization.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis is typically a Michael addition reaction. The exocyclic amino group of 2-aminobenzothiazole acts as a nucleophile and attacks the β-carbon of an acrylic acid derivative (the Michael acceptor). This is followed by protonation to yield the final product. The benzothiazole moiety is a versatile scaffold in medicinal chemistry.[5]
Q2: What is a suitable catalyst for this reaction?
A2: Often, the reaction can proceed without a catalyst, especially when heated. However, a mild base like triethylamine or sodium carbonate can be used to facilitate the reaction, particularly if starting with acrylic acid to form the more reactive acrylate salt in situ.[3][4] Some modern approaches for similar reactions have explored microwave irradiation to accelerate the process.[6]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction's progress. Use a suitable solvent system (e.g., ethyl acetate/hexane) and visualize the spots under UV light.
Q4: What are the expected spectroscopic signatures for this compound?
A4:
-
¹H NMR: Expect to see signals for the aromatic protons on the benzothiazole ring, and two triplets corresponding to the -CH₂-CH₂- protons of the propionic acid chain. The NH proton will likely appear as a broad singlet.
-
¹³C NMR: Look for signals corresponding to the aromatic carbons, the carbonyl carbon of the carboxylic acid, and the two aliphatic carbons of the propionic acid chain.
-
IR Spectroscopy: Key peaks to look for include a broad O-H stretch for the carboxylic acid, an N-H stretch, a C=O stretch for the carbonyl group, and C=N and C=C stretches from the benzothiazole ring.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. 2-Aminobenzothiazole and acrylic acid derivatives can be irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheets (SDS) for all chemicals used.
III. Experimental Protocols & Data
Optimized Synthesis Protocol
This protocol provides a starting point for the synthesis of this compound.
Materials:
-
2-Aminobenzothiazole
-
Acrylic acid
-
Triethylamine (Et₃N)
-
Ethanol (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzothiazole (1.0 eq) in anhydrous ethanol.
-
Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Add acrylic acid (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of hot water and acidify with dilute HCl to a pH of ~4-5 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude product.
-
Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound.
Data Summary Table
| Parameter | Recommended Value | Notes |
| Reactant Ratio | 1 : 1.2 (2-ABT : Acrylic Acid) | A slight excess of acrylic acid can help drive the reaction to completion. |
| Base | Triethylamine (1.1 eq) | Acts as a catalyst and acid scavenger. |
| Solvent | Ethanol | A good solvent for both reactants and facilitates workup. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy for the reaction without significant side product formation. |
| Reaction Time | 4 - 6 hours | Monitor by TLC to determine completion. |
| Typical Yield | 70 - 85% | Yields can vary based on purity of reagents and reaction scale. |
IV. Visual Guides
Reaction Workflow
Caption: Decision tree for troubleshooting low product yield.
V. References
-
Dadmal, T. L., Katre, S. D., Mandewale, M. C., & Kumbhare, R. M. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42(2), 745-767. [Link]
-
Deshmukh, R., Jha, A., & Kumar, A. (2017). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Journal of the Indian Chemical Society, 94(10), 1129-1134.
-
Molecules. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]
-
Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 14998-15013. [Link]
-
Baghdad Science Journal. (2014). Synthesis and Characterization of New heterocyclic Polyacrylamides from Derivatives 2-Aminobenzothiazole. [Link]
-
Navarrete-Vázquez, G., et al. (2007). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 12(3), 557-565. [Link]
Sources
- 1. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(Benzothiazol-2-ylamino)-propionic Acid Derivatives
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(Benzothiazol-2-ylamino)-propionic acid derivatives. This class of compounds, while promising, often presents unique and frustrating purification challenges that can impede research progress. The inherent properties of the benzothiazole core, combined with the acidic propionic acid moiety, can lead to issues with solubility, stability, and separation from closely related impurities.
This guide is structured to function as a direct line to an experienced application scientist. We will move beyond simple protocols to explain the causal relationships behind experimental choices, empowering you to troubleshoot effectively and develop robust, self-validating purification strategies.
Section 1: Frequently Asked Questions - Initial Purification & Troubleshooting
This section addresses the most common initial hurdles encountered after synthesis.
Question 1: What are the most common impurities I should expect in the crude reaction mixture of my this compound derivative?
Answer: Understanding potential impurities is the first step to designing an effective purification strategy. Based on the common synthetic routes, which typically involve the reaction of a 2-aminobenzothiazole precursor with an acrylic acid derivative or a 3-halopropionate, you should anticipate the following:
-
Unreacted Starting Materials: The most common culprits are the 2-aminobenzothiazole starting material and the propionic acid reagent. 2-aminothiophenol, a precursor to the benzothiazole ring itself, is notoriously susceptible to oxidation, which can form a disulfide dimer—a highly nonpolar and often difficult-to-remove impurity.[1]
-
Reaction By-products: Incomplete cyclization during the formation of the benzothiazole ring can leave Schiff base intermediates.[1] Additionally, if the reaction is a Michael addition with an acrylate, polymerization of the acrylate can occur, leading to oligomeric impurities.
-
Isomeric Impurities: If you are using substituted 2-aminobenzothiazoles, you may face challenges with positional isomers that have very similar polarities and chromatographic behaviors.
-
Degradation Products: The benzothiazole ring system can be sensitive to strongly acidic or basic conditions, and some derivatives may show instability on standard silica gel.[1]
Question 2: My crude product is a persistent, sticky oil that is difficult to handle. How can I induce solidification or crystallization?
Answer: "Oiling out" is a frequent problem when impurities prevent the formation of a stable crystal lattice. The goal is to either remove these impurities or find a solvent system that favors crystallization of the desired product.
-
Initial Cleanup: First, attempt a simple liquid-liquid extraction. Dissolve the oil in a suitable organic solvent like ethyl acetate (EtOAc) and wash with a saturated sodium bicarbonate solution to remove any acidic starting materials or by-products. Follow this with a brine wash to remove residual water.[2] Evaporating the organic layer may yield a solid.
-
Solvent Trituration: If the product is still an oil, try trituration. This involves stirring the oil vigorously with a solvent in which the desired product is sparingly soluble but the impurities are highly soluble. Nonpolar solvents like hexanes, diethyl ether, or a mixture of the two are excellent starting points. This process can "wash" the impurities away from the oil, often inducing crystallization.
-
"Salting Out": For compounds with basic nitrogen atoms (like the benzothiazole moiety), you can sometimes form a solid salt.[1] Dissolve the oil in a minimal amount of a solvent like EtOAc or dichloromethane (DCM) and add a solution of HCl in ether or dioxane. This can precipitate the hydrochloride salt, which is often a crystalline solid that is easier to filter and purify by recrystallization. The free base can be regenerated later if necessary.[1]
Question 3: I need to recrystallize my solid product. What are some reliable solvent systems to screen for benzothiazole derivatives?
Answer: Recrystallization is the most effective technique for removing minor impurities from a solid product, provided a suitable solvent is found.[3][4] The ideal solvent will dissolve your compound well when hot but poorly when cold.[1]
A systematic screening process is most effective. Start with small amounts of your crude solid (~20-30 mg) in test tubes. Add a few drops of a solvent, heat to boiling, and add more solvent dropwise until the solid dissolves. Then, allow it to cool slowly to room temperature and subsequently in an ice bath to observe crystal formation.
A general rule of thumb is to match the polarity of the solvent to the compound; solvents with similar functional groups to the target molecule often work well.[5]
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent/Solvent System | Polarity | Rationale & Common Use | Citation |
| Ethanol (EtOH) | Polar Protic | An excellent, general-purpose solvent for many benzothiazole derivatives. Often used as a primary choice. | [3] |
| Ethanol/Water | Polar Protic | Adding water as an anti-solvent to a hot ethanolic solution is a very effective way to induce crystallization for moderately polar compounds. | [6] |
| Ethyl Acetate (EtOAc) / Hexanes | Medium / Nonpolar | A widely used binary system. Dissolve the compound in hot EtOAc and add hexanes dropwise until the solution becomes cloudy (the cloud point), then add a few more drops of EtOAc to clarify and allow to cool. | [7] |
| Acetone / Hexanes | Medium / Nonpolar | Similar to EtOAc/Hexanes, this system works well and can sometimes offer different selectivity for impurity removal. | [5] |
| Dichloromethane (CH₂Cl₂) | Medium | Useful for dissolving many derivatives; often used in combination with a nonpolar anti-solvent like hexanes. | [4] |
Section 2: Troubleshooting Guide - Column Chromatography
When recrystallization is insufficient, column chromatography is the primary workhorse for purification. However, it comes with its own set of challenges.
Question 4: My product and a key impurity are inseparable on my TLC plate (very similar Rf values). How can I improve the separation for a successful column?
Answer: Co-elution is a classic chromatography problem that arises when compounds have nearly identical affinities for the stationary phase in a given mobile phase. To resolve this, you must alter the chemical interactions within the system.
-
Change Mobile Phase Selectivity: The most powerful tool is to change the nature of the polar component of your eluent. If you are using a standard Hexane/EtOAc system, the primary interaction is dipole-dipole. Switching from ethyl acetate (a hydrogen bond acceptor) to acetone (another hydrogen bond acceptor) or, more drastically, to an alcohol like isopropanol or ethanol (which are both hydrogen bond acceptors and donors) can dramatically alter the relative elution order of your compounds.
-
Introduce an Additive: For a compound with a propionic acid group, peak tailing is common on silica gel. Adding a small amount of acetic acid or formic acid (0.5-1%) to your mobile phase can suppress the ionization of the carboxylic acid, leading to sharper peaks and potentially improved resolution from nearby neutral impurities.
-
Consider a Different Stationary Phase: If changing the mobile phase fails, the issue may be a lack of selectivity on silica. Consider using a different stationary phase. Reverse-phase chromatography (C18) is an excellent alternative where separation is based on hydrophobicity rather than polarity.[8] A simple method can be developed using a mobile phase of acetonitrile and water, often with a phosphoric or formic acid modifier.[8][9]
Question 5: My yield from the silica gel column is very low, and I see new, streaky spots on my post-column TLC analysis. Is my compound degrading?
Answer: This is a strong indication of compound instability on the acidic surface of silica gel.[1] The benzothiazole nitrogen can be sufficiently basic to interact strongly and sometimes irreversibly with the acidic silanol groups, leading to degradation or permanent adsorption.
-
Use Neutralized or Deactivated Silica: You can deactivate the silica gel yourself by preparing a slurry with your mobile phase containing 1-2% triethylamine (NEt₃) before packing the column. This neutralizes the most acidic sites. Alternatively, commercially available deactivated silica gel can be used.
-
Switch to Alumina: Alumina is a good alternative to silica gel. It is available in neutral, basic, and acidic forms. For a molecule with a potentially acid-sensitive group and a carboxylic acid, neutral alumina is the best starting point.[1] Note that the elution order may differ significantly from silica, so you will need to re-screen TLC plates (using alumina TLC plates).
-
Minimize Residence Time: Use flash chromatography with higher flow rates rather than traditional gravity chromatography. The less time your compound spends on the column, the lower the chance of degradation.
Diagram 1: Purification Strategy Decision Tree
This flowchart provides a logical path for selecting an appropriate purification method based on the initial state and analysis of your crude product.
Caption: A decision tree for selecting the optimal purification strategy.
Section 3: Advanced Purification & Protocols
Question 6: When is it necessary to escalate from flash chromatography to preparative HPLC?
Answer: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution purification technique that should be employed when other methods fail or when exceptionally high purity (>99%) is required.[10][11] The key advantages are its superior separating power and automation.[12]
Consider escalating to Prep-HPLC under these circumstances:
-
Challenging Separations: When impurities are structurally very similar to your target compound (e.g., positional isomers, diastereomers) and cannot be resolved by flash chromatography.
-
High Purity Requirements: When preparing analytical standards, reference materials, or compounds for final biological assays where purity is critical.[10]
-
Small Scale: When you have a small amount of a precious compound (<100 mg), the efficiency and recovery of Prep-HPLC can be superior to a flash column.
-
Trace Impurity Removal: To remove final trace impurities that are not visible by TLC but are detected by more sensitive methods like LC-MS.[13]
Protocol 1: General Workflow for Analytical to Preparative HPLC Method Development
This protocol outlines the essential steps for scaling up a purification method from an analytical HPLC to a preparative system. The goal is to maximize throughput while maintaining resolution.[14]
Step 1: Analytical Method Development & Optimization
-
Objective: Find a mobile phase and stationary phase that provides good resolution (Rs > 1.5) between your target peak and its closest impurities.
-
Column: Use a standard analytical column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase Screening: Start with a scouting gradient of 5% to 95% Acetonitrile (ACN) in Water (with 0.1% Formic or Phosphoric Acid) over 15-20 minutes.[8][9]
-
Optimization: Based on the scouting run, develop a focused gradient that provides the best separation around the elution time of your target compound. Try switching the organic modifier from ACN to Methanol (MeOH), as this can significantly alter selectivity.[14]
Step 2: Loading Study (Overloading the Analytical Column)
-
Objective: Determine the maximum amount of sample that can be injected onto the analytical column before resolution is lost. This is crucial for predicting the performance on the larger preparative column.
-
Procedure: Prepare a concentrated solution of your crude material (e.g., 20-50 mg/mL). Inject increasing volumes onto the analytical column until the target peak begins to merge with an adjacent impurity peak. This defines your loading capacity.
Step 3: Scale-Up to Preparative Column
-
Objective: Transfer the optimized method to a larger column to process a preparative amount of material.
-
Column Selection: Choose a preparative column with the same stationary phase chemistry and particle size as your analytical column (e.g., C18, 21.2 x 150 mm, 5 µm).
-
Flow Rate & Gradient Adjustment: The flow rate and gradient time must be scaled geometrically based on the column cross-sectional area. The scaling factor (SF) is calculated as: SF = (ID_prep / ID_anal)² Where ID_prep is the inner diameter of the preparative column and ID_anal is the inner diameter of the analytical column.
-
New Flow Rate: Flow_prep = Flow_anal x SF
-
Injection Volume: Scale the injection volume proportionally to the column volume.
-
Run & Fraction Collection: Perform the preparative run and collect fractions corresponding to your target peak. Use peak-based fraction collection triggers if your system allows.[12]
Step 4: Analysis of Fractions
-
Objective: Confirm the purity of the collected fractions.
-
Procedure: Analyze each collected fraction using the initial analytical HPLC method to identify the fractions containing your product at the desired purity level. Pool the pure fractions and evaporate the solvent to obtain your final compound.
Diagram 2: Workflow for Flash Chromatography Purification
This diagram illustrates the logical steps involved in moving from a TLC analysis to a completed flash chromatography run.
Caption: Standard workflow for purification by flash column chromatography.
References
- Shafiee, F., & Rezaee, P. G. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Current Organic Synthesis, 18(5), 446-466.
- Loh, W. S., et al. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 21(6), 1219-1225.
-
SIELC Technologies. (n.d.). Separation of Benzothiazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]
- Singh, P., & Kaur, M. (2020). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
- Shafiee, F., & Rezaee, P. G. (2021).
- Patel, H. M., et al. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 10(3), 273-278.
- Al-Juboori, A. M. H. (2019). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives.
- El-Metwaly, N. M., et al. (2020). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 25(23), 5722.
- Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
- Wang, L., et al. (2010). Microwave-Assisted Synthesis of Benzothiazole Derivatives Using Glycerol as Green Solvent. Chinese Journal of Chemistry, 28(10), 1947-1951.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Al-Ghorbani, M., et al. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry, 34(6), 2951-2961.
- Agilent Technologies. (n.d.).
- Mohammadi Ziarani, G., et al. (2014). Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. Organic Chemistry Research, 1(1), 1-5.
- Billeau, M., et al. (2019). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 24(17), 3043.
- Anwar, R. A., & Ahmed, S. M. (2022). Synthesis of A New Series of Benzothiazole Compounds and Study of their Liquid Crystal Properties. Journal of Garmian University, 9(2), 1-10.
-
Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]
-
MicroCombiChem GmbH. (n.d.). Purification, Preparative HPLC-MS. Retrieved from [Link]
- University of Warwick. (n.d.).
- Tomi, I. H. R., et al. (2023). Synthesis of liquid crystalline benzothiazole based derivatives: Theoretical and experimental study of their optical and electrical properties. ZANCO Journal of Pure and Applied Sciences, 35(5), 143-157.
- Reddy, C. R., et al. (2014). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica, 6(5), 335-343.
- Kumar, A., & Narasimhan, B. (2017). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Current Drug Discovery Technologies, 14(3), 173-189.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. Separation of Benzothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 11. warwick.ac.uk [warwick.ac.uk]
- 12. lcms.cz [lcms.cz]
- 13. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. labcompare.com [labcompare.com]
Overcoming solubility issues of 3-(Benzothiazol-2-ylamino)-propionic acid in assays
Welcome to the technical support guide for 3-(Benzothiazol-2-ylamino)-propionic acid. This document provides in-depth troubleshooting strategies and detailed protocols to address the most common challenge encountered with this compound: poor aqueous solubility. As researchers and drug development professionals, ensuring compound viability in solution is the first critical step for generating reliable and reproducible assay data. This guide is structured to provide rapid answers through our FAQ section and detailed, mechanistically-grounded solutions in our troubleshooting and protocols sections.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous assay buffer?
A1: This compound is amphoteric, meaning it has both a weakly acidic functional group (the propionic acid, with an estimated pKa ~4.8) and a weakly basic functional group (the benzothiazole amine moiety).[1][2] At neutral pH (~7.0), the carboxylic acid group is deprotonated (negatively charged) while the amine is likely protonated (positively charged), forming a zwitterion. This zwitterionic state can lead to strong intermolecular interactions and crystal lattice formation, significantly reducing its solubility in water. Its rigid, aromatic benzothiazole structure also contributes to its hydrophobicity and poor aqueous solubility.[3]
Q2: I use DMSO for my stock solution. Why does it precipitate when I dilute it into my aqueous buffer?
A2: This is a common issue for many poorly soluble compounds.[4] While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent for dissolving the compound at high concentrations (e.g., 10-50 mM), it is a non-volatile solvent that only facilitates dissolution.[5][6] When this concentrated DMSO stock is diluted into a large volume of aqueous buffer, the solvent environment abruptly changes from organic to overwhelmingly aqueous. The compound, no longer supported by the DMSO, crashes out of solution if its concentration exceeds its thermodynamic solubility limit in the final buffer system.
Q3: Can I just sonicate or heat the solution to get it to dissolve?
A3: While sonication can help break up aggregates and gentle warming can transiently increase solubility, these are often temporary fixes.[4] If the compound's concentration is above its equilibrium solubility in the buffer, it will likely precipitate again over time, especially at room temperature or during long incubation periods. This can lead to highly variable and unreliable assay results. These methods do not address the underlying physicochemical problem.
Q4: What is the single most effective strategy to improve its solubility in an aqueous buffer?
A4: For an ionizable compound like this, the most direct and effective strategy is pH adjustment .[7][8] By shifting the pH of the final assay buffer away from the compound's isoelectric point (the pH at which it has a net zero charge), you can ensure that it exists predominantly as a more soluble charged species (either a deprotonated anion or a protonated cation).[9][10]
Troubleshooting Guide: From Problem to Solution
This section provides a logical workflow for diagnosing and solving solubility issues.
Problem 1: Compound precipitates immediately upon dilution from DMSO stock.
-
Cause: The final concentration in the aqueous buffer is far above the compound's intrinsic solubility at that pH.
-
Solution Path:
-
Decrease Final Concentration: The simplest first step is to test lower final concentrations. Is the high concentration essential for the assay?
-
pH Modification (Recommended): This is the most robust solution. Since the compound has a carboxylic acid, increasing the pH will deprotonate it, forming a more soluble carboxylate salt. Prepare your final assay buffer at a higher pH.
-
Co-solvents: If pH modification is not possible due to assay constraints, consider including a small percentage of a biocompatible co-solvent like ethanol, propylene glycol, or PEG 400 in your final assay buffer.[8] Caution: Co-solvents can impact biological activity and should be validated.
-
Problem 2: Solution is initially clear but becomes cloudy or shows precipitate over time.
-
Cause: The initial solution was supersaturated. While it appeared dissolved (a kinetically trapped state), it is now slowly crashing out to reach its lower, thermodynamically stable solubility limit.
-
Solution Path:
-
Confirm pH Stability: Ensure the pH of your buffer is stable over the course of your experiment. CO2 absorption from the air can lower the pH of weakly buffered basic solutions.
-
Employ pH Adjustment: This indicates that the current buffer pH is too close to the compound's pKa or isoelectric point. A more significant pH shift is required to maintain solubility. (See Protocol II).
-
Consider Surfactants: For cell-free assays, adding a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 can help maintain solubility by forming micelles.[3][11] This is generally not suitable for cell-based assays.
-
Problem 3: Assay results are inconsistent or show poor dose-response curves.
-
Cause: Undissolved compound. The actual concentration of the compound in solution is unknown and variable, leading to unreliable results. The undissolved particles do not contribute to the activity in the assay.
-
Solution Path:
-
Visual Inspection is Key: Before starting any assay, visually inspect your final solutions (including in the well plate) for any signs of precipitation or cloudiness against a dark background.
-
Implement a Robust Solubilization Protocol: Do not proceed with assays until you have a validated protocol that yields a consistently clear solution. The pH adjustment protocol below is the recommended starting point.
-
In-Depth Experimental Protocols
Protocol I: Preparation of a High-Concentration Stock Solution in DMSO
This protocol details the standard procedure for creating a stable, high-concentration stock solution.
Materials:
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated balance and appropriate vials
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of the compound. For a 50 mM stock, you would weigh 11.11 mg per 1 mL of DMSO.
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution thoroughly for 1-2 minutes until all solid material is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but the compound should be soluble at room temperature in DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Protocol II: Preparation of Aqueous Working Solutions via pH Adjustment
This is the primary method for achieving stable solubility in aqueous buffers for assays. The principle is to convert the zwitterionic/neutral form into a more soluble salt form.
Principle: The carboxylic acid group on the propionic acid moiety is the most practical target for ionization. By raising the pH to at least one pH unit above its pKa (~4.8), we can ensure >90% of the compound is in the deprotonated, negatively charged, and more water-soluble carboxylate form.
Materials:
-
High-concentration DMSO stock (from Protocol I)
-
Assay Buffer (e.g., PBS, Tris, HEPES)
-
1 M NaOH or 1 M KOH solution
-
Calibrated pH meter
Procedure:
-
Determine Target pH: Choose a final buffer pH that is compatible with your assay and is at least 1-2 pH units above the carboxylic acid pKa. A pH of 7.4 to 8.0 is often a good starting point for many biological assays.
-
Prepare Adjusted Buffer: Take your standard assay buffer and adjust its pH to the target value using small additions of 1 M NaOH while monitoring with a pH meter. For example, adjust your PBS from pH 7.2 to pH 8.0.
-
Dilution Step: Perform a serial dilution. First, make an intermediate dilution of your DMSO stock into the pH-adjusted buffer. For example, dilute your 50 mM stock 1:100 into the pH 8.0 buffer to get a 500 µM solution.
-
Final Dilution: Use this intermediate solution to make your final working concentrations in the same pH-adjusted buffer.
-
Final Check: Visually inspect the final solution for clarity. It should remain clear throughout the duration of your experiment.
Data Summary & Visualization
Table 1: Solvent Selection & Properties
| Solvent | Type | Use Case | Advantages | Disadvantages |
| DMSO | Polar Aprotic | Primary Stock Solution | Excellent solubilizing power for a wide range of compounds.[5] Low volatility prevents concentration changes.[5] | Can be toxic to cells at >0.5-1% v/v. Can precipitate compound upon aqueous dilution. |
| Ethanol | Polar Protic | Co-solvent / Secondary Stock | Biocompatible at low concentrations. Can improve solubility of some compounds. | Volatile, which can lead to concentration errors.[5] Less effective than DMSO for highly lipophilic compounds. |
| Water / Buffer (pH ~7) | Polar Protic | Final Assay Medium | Biologically relevant. | Very poor solubility for the neutral/zwitterionic form of the compound. |
| Aqueous Buffer (pH > 7.5) | Polar Protic | Recommended Final Medium | Solubilizes the compound by forming the anionic salt.[10] Typically biocompatible. | Assay must be tolerant to the adjusted pH. |
Diagram 1: Troubleshooting Flowchart for Solubility Issues
This diagram provides a logical path to follow when encountering solubility problems with this compound.
Caption: Troubleshooting workflow for solubility issues.
Diagram 2: Effect of pH on Compound Ionization and Solubility
This diagram illustrates how changing the pH of the solution alters the charge state of the molecule, directly impacting its water solubility.
Caption: Impact of pH on the ionization state and solubility.
References
-
Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. (2019). Available from: [Link]
-
Avdeef, A., et al. Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. (2013). Available from: [Link]
-
PubChem. 3-(1,3-Benzothiazol-2-yl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]
-
Chemistry LibreTexts. 17.5: Solubility and pH. (2023). Available from: [Link]
-
Bermejo, M., et al. Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. (2013). Available from: [Link]
-
askIITians. How does pH affect solubility? (2025). Available from: [Link]
-
Gong, Y., et al. Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. (2023). Available from: [Link]
-
Abdelgawad, M.A., et al. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. (2025). Available from: [Link]
-
Various Authors. How to enhance drug solubility for in vitro assays? ResearchGate. (2014). Available from: [Link]
-
Olatunji, I. Formulation strategies for poorly soluble drugs. ResearchGate. (2025). Available from: [Link]
-
Williams, H.D., et al. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. (2022). Available from: [Link]
-
Singh, A., et al. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. (2013). Available from: [Link]
-
Kumar, S., et al. Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. (2022). Available from: [Link]
-
PubChem. 2-(1,3-Benzothiazol-2-ylamino)propanoic acid. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 3-((2-chloromethyl-1-methyl-1H-benzimidazole-5-carbonyl)-pyridine-2-yl-amino)-propionic acid ethyl ester. National Center for Biotechnology Information. Available from: [Link]
-
Zhang, Y., et al. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PMC - PubMed Central. (2024). Available from: [Link]
-
FooDB. Showing Compound propanoate (FDB031132). (2015). Available from: [Link]
-
PubChem. Methyl 3-[(propan-2-yl)amino]propanoate. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 3-Benzoylpropionic acid. National Center for Biotechnology Information. Available from: [Link]
-
Various Authors. Between Ethanol and DMSO, which will be better for dissolving phenolic acids... ResearchGate. (2019). Available from: [Link]
-
PubChem. Propionic acid, 3-((alpha-methyl-m-trifluoromethylphenethyl)carbamoyl)-. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. How does pH affect solubility? - askIITians [askiitians.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. This compound CAS#: 104344-75-4 [chemicalbook.com]
- 13. This compound | 104344-75-4 [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for Benzothiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of benzothiazole derivatives. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing your reaction conditions and overcoming common challenges in the lab.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of benzothiazoles, offering explanations and actionable solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction yield is consistently low, or I'm not obtaining any product. What are the likely causes and how can I fix this?
Answer: Low yields are a common hurdle in benzothiazole synthesis and can be attributed to several factors. Below is a breakdown of potential causes and their corresponding solutions:
| Potential Cause | Explanation & Recommended Solutions |
| Poor Quality of Starting Materials | 2-Aminothiophenol is highly susceptible to oxidation, which can lead to the formation of a disulfide dimer (2,2'-dithiobis(aniline)), visible as a yellow precipitate.[1] Solution: Use a freshly opened bottle of 2-aminothiophenol or purify it before use. Ensure the purity of your other starting materials, such as the aldehyde or carboxylic acid.[2] |
| Inefficient Catalyst or Inappropriate Catalyst Choice | The choice of catalyst is critical and depends on the specific reaction. For condensations with carboxylic acids, catalysts like polyphosphoric acid (PPA) can be effective.[3] For reactions involving aldehydes, a variety of catalysts, including H₂O₂/HCl, zinc triflate, or samarium triflate, have been shown to produce good yields.[4][5][6] Solution: Screen different catalysts to determine the most effective one for your particular substrates. Consider green chemistry approaches, such as using reusable catalysts like silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) for reactions with acyl chlorides.[7] |
| Suboptimal Reaction Temperature | The reaction temperature can significantly influence the yield. Some reactions proceed efficiently at room temperature, while others may require heating to overcome the activation energy barrier.[2] Solution: If your yield is low at room temperature, try incrementally increasing the temperature. Conversely, if you observe the formation of side products at higher temperatures, lowering the temperature may be beneficial.[2] |
| Inefficient Cyclization and Oxidation | The final steps of the synthesis involve the cyclization to form a benzothiazoline intermediate, followed by oxidation to the aromatic benzothiazole.[1] If the oxidation step is inefficient, the reaction can stall, leading to a low yield of the desired product.[1] Solution: Ensure an adequate oxidant is present. Common oxidants include hydrogen peroxide (H₂O₂), dimethyl sulfoxide (DMSO), or atmospheric oxygen (by running the reaction open to the air).[8] The combination of H₂O₂/HCl is a highly efficient system for promoting the reaction at room temperature.[1] |
Issue 2: Formation of Side Products and Purification Challenges
Question: My reaction mixture is complex, with multiple spots on the TLC plate, making purification difficult. What are the common side products and how can I minimize their formation and improve purification?
Answer: The formation of byproducts can complicate purification and reduce the overall yield.[2] Here are some common issues and solutions:
| Problem | Explanation & Recommended Solutions |
| Oxidation of 2-Aminothiophenol | The thiol group in 2-aminothiophenol can readily oxidize to form a disulfide byproduct.[2] Solution: To minimize this, perform the reaction under an inert atmosphere, such as nitrogen or argon.[2] |
| Self-Condensation of Starting Materials | Under certain conditions, aldehydes or other carbonyl-containing starting materials can undergo self-condensation.[2] Solution: Optimize the reaction conditions, such as temperature and catalyst loading, to favor the desired reaction pathway. |
| Similar Polarity of Product and Impurities | If the desired product and impurities have similar polarities, separation by column chromatography can be challenging.[2] Solution: Try using a different solvent system for elution. Alternative purification techniques like recrystallization from a suitable solvent (e.g., ethanol) or preparative Thin Layer Chromatography (TLC) can also be effective.[1] |
| Product Instability on Silica Gel | Some benzothiazole derivatives may be sensitive to the acidic nature of silica gel, leading to degradation on the column.[1] Solution: Consider using neutral or basic alumina for column chromatography or explore other purification methods.[2] |
| Product is an Oil | If the final product is an oil and difficult to purify via column chromatography, it can be challenging to isolate in a pure form. Solution: Consider converting the oily product to a solid derivative, such as a salt, which can be more easily purified by recrystallization. The pure product can then be regenerated.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of benzothiazoles from 2-aminothiophenol and an aldehyde?
A1: The reaction typically proceeds through the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde. This forms a Schiff base intermediate. This is followed by an intramolecular cyclization where the thiol group attacks the imine carbon. Finally, an oxidation step occurs, leading to the aromatic benzothiazole ring.[8]
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Visualization can typically be achieved using UV light.[2]
Q3: What are some "green" or environmentally friendly approaches to benzothiazole synthesis?
A3: Modern synthetic methods often focus on environmentally benign approaches. These include using water as a solvent, employing reusable catalysts, and performing reactions under solvent-free conditions.[2][7] Microwave-assisted synthesis is another popular green chemistry technique that can significantly shorten reaction times and reduce energy consumption.[9][10]
Q4: Are there any specific safety precautions I should take when working with 2-aminothiophenol?
A4: Yes, 2-aminothiophenol is known to be readily oxidized, so it is best to handle it under an inert atmosphere (e.g., nitrogen or argon) when possible. As a thiol, it also has a strong, unpleasant odor and should always be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for detailed handling and safety information.[2]
Experimental Protocols
Here are detailed, step-by-step methodologies for common benzothiazole synthesis procedures.
Protocol 1: Synthesis from 2-Aminothiophenol and an Aromatic Aldehyde
This protocol describes a general method for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and an aromatic aldehyde using a catalyst.
Materials:
-
2-Aminothiophenol
-
Aromatic aldehyde
-
Solvent (e.g., ethanol, DMF, or DMSO)[2]
-
Round-bottom flask
-
Stir bar
-
TLC plates
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) in a suitable solvent (5-10 mL). Add 2-aminothiophenol (1.0 mmol) to the solution.[2]
-
Catalyst Addition: Add the chosen catalyst. The optimal catalyst and its concentration should be determined experimentally.[2]
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (this can range from room temperature to reflux).[2]
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 45-60 minutes).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The resulting residue can be dissolved in an organic solvent like ethyl acetate and washed with water and brine.[2]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[2]
Protocol 2: Synthesis from 2-Aminothiophenol and a Carboxylic Acid
This protocol outlines a general procedure for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and a carboxylic acid, often requiring a dehydrating agent or catalyst.
Materials:
-
2-Aminothiophenol
-
Carboxylic acid
-
Catalyst/Dehydrating agent (e.g., Polyphosphoric acid (PPA))[3]
-
Round-bottom flask
-
Stir bar
-
Heating mantle
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-aminothiophenol (1.0 mmol) and the carboxylic acid (1.0 mmol).[2]
-
Catalyst Addition: Add the catalyst, such as PPA.[3]
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (e.g., 220°C for PPA) and stir for the required time (e.g., 4 hours).[3]
-
Work-up: After cooling to room temperature, the reaction mixture is typically quenched by pouring it into ice water or a basic solution (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.[2]
-
Purification: Collect the precipitated product by filtration, wash it with water, and then dry. Further purification can be achieved by recrystallization or column chromatography.[2]
Visualizations
General Reaction Mechanism
The following diagram illustrates the general mechanism for the synthesis of a 2-substituted benzothiazole from 2-aminothiophenol and an aldehyde.
Caption: General mechanism of benzothiazole synthesis.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical approach to troubleshooting low product yields in benzothiazole synthesis.
Caption: Troubleshooting flowchart for low yield.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. youtube.com [youtube.com]
- 5. scientiaresearchlibrary.com [scientiaresearchlibrary.com]
- 6. Benzothiazole synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. ijper.org [ijper.org]
- 11. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting unexpected results in biological assays with 3-(Benzothiazol-2-ylamino)-propionic acid
Welcome to the technical support center for 3-(Benzothiazol-2-ylamino)-propionic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results in biological assays involving this class of compounds. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the integrity and success of your experiments.
Part 1: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Section 1: Compound Integrity and Activity
Question 1: I am not observing any biological effect of my this compound derivative in my assay. What are the common reasons for this inactivity?
Answer:
There are several potential reasons for the observed inactivity of a small molecule inhibitor like a this compound derivative. These can be broadly categorized into issues related to the compound itself, the experimental protocol, or the biological system being used.
Common Factors:
-
Compound Integrity and Solubility: The compound may have degraded, or it may not be soluble in the assay buffer at the tested concentration.[1] Poor aqueous solubility is a common reason for the lack of activity of small molecule inhibitors.[1]
-
Experimental Setup: Issues with the assay itself, such as incorrect timing, inappropriate reagent concentrations, or problems with cell health, can lead to a lack of an observable effect.[1]
-
Target Engagement: The compound may not be reaching its intended molecular target within the cell, or the target may not be critical for the biological outcome being measured in your specific model.[1]
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for inactive compound.
Step-by-Step Protocol to Verify Compound Integrity:
-
Source and Purity: Ensure the compound is from a reputable source and that you have data on its purity (e.g., from HPLC or NMR analysis). Impurities can sometimes interfere with the activity.[1]
-
Storage: Verify that the compound has been stored according to the manufacturer's recommendations (e.g., correct temperature, protection from light and moisture). Improper storage can lead to degradation.[1]
-
Preparation of Stock Solutions: Stock solutions should be prepared in a suitable solvent, such as anhydrous, high-purity DMSO.[1] Avoid repeated freeze-thaw cycles, which can degrade the compound. It is often best to aliquot the stock solution into single-use vials.[1]
Question 2: My this compound derivative has poor solubility in my aqueous assay buffer. What can I do?
Answer:
Poor aqueous solubility is a frequent challenge with small molecule inhibitors and can lead to a significant underestimation of the compound's potency. If the compound precipitates, its effective concentration will be much lower than intended.
Strategies to Improve Solubility:
| Strategy | Description | Considerations |
| Co-solvents | Use a small percentage of an organic solvent like DMSO or ethanol in your final assay buffer. | Ensure the final solvent concentration is tolerated by your cells or assay system (typically <0.5% for DMSO).[1] |
| pH Adjustment | For compounds with ionizable groups, like the carboxylic acid in this compound, adjusting the pH of the buffer can improve solubility. | The pH must be compatible with your biological assay. Significant pH changes can alter cell viability and protein function. |
| Use of Surfactants | Low concentrations of non-ionic surfactants (e.g., Tween-20, Pluronic F-68) can help to keep hydrophobic compounds in solution. | Surfactants can interfere with some biological assays, particularly those involving membranes or protein-protein interactions. |
| Complexation with Cyclodextrins | Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. | The cyclodextrin-drug complex may have different activity than the free drug. |
Protocol for Solubility Assessment:
-
Prepare a concentrated stock solution of your compound in 100% DMSO.
-
Serially dilute the stock solution into your aqueous assay buffer to the desired final concentrations.
-
Visually inspect for precipitation immediately and after a period equivalent to your assay duration.
-
For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC or UV-Vis spectroscopy.
Section 2: Assay-Specific Issues
Question 3: I am using a this compound derivative in an anti-cancer cell proliferation assay (e.g., MTT assay), but the results are inconsistent. Why might this be?
Answer:
Inconsistent results in cell-based assays can stem from several factors, particularly with compounds like benzothiazole derivatives that can have complex biological activities.
Potential Causes and Solutions:
-
Cell Line Sensitivity: Not all cancer cell lines will be sensitive to the same compound. The expression level and activity of the target protein (e.g., SIRT2, EGFR) can vary significantly between cell lines.[2]
-
Solution: Test your compound on a panel of cell lines with known expression levels of the putative target. Include both sensitive and resistant cell lines as controls.
-
-
Assay Readout Interference: Some compounds can interfere with the assay chemistry itself. For example, a colored compound could interfere with absorbance readings in an MTT assay.
-
Solution: Run a control with the compound in cell-free media to check for direct effects on the assay reagents. Consider using an alternative viability assay that relies on a different detection method (e.g., CellTiter-Glo, which measures ATP levels).
-
-
Time-Dependent Effects: The antiproliferative effects of your compound may be time-dependent. A 24-hour incubation may not be sufficient to observe a significant effect.
-
Solution: Perform a time-course experiment, measuring cell viability at multiple time points (e.g., 24, 48, and 72 hours).
-
Experimental Workflow for Optimizing a Cell-Based Assay:
Caption: Workflow for optimizing a cell-based assay.
Question 4: My this compound derivative shows activity in a biochemical assay but not in a cellular assay. What could be the reason?
Answer:
This is a common challenge in drug discovery and often points to issues with the compound's cell permeability or stability in the cellular environment.
Key Considerations:
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[3]
-
Solution: Assess cell permeability using methods like the Caco-2 permeability assay or parallel artificial membrane permeability assay (PAMPA).[3]
-
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Solution: Co-incubate your compound with a known efflux pump inhibitor (e.g., verapamil) to see if cellular activity is restored.
-
-
Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes (e.g., cytochrome P450s) into an inactive form.[3]
-
Solution: Analyze the stability of the compound in the presence of liver microsomes or cell lysates over time using LC-MS.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the known biological targets of this compound and its derivatives?
The benzothiazole scaffold is found in a wide range of biologically active compounds with diverse targets.[4] Derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been identified as potential inhibitors of SIRT2 and EGFR in the context of anticancer activity.[2] Other benzothiazole derivatives have been shown to target the Gac/Rsm two-component system in bacteria, PI3K/mTOR in cancer, and act as anticonvulsant and anti-inflammatory agents.[5]
Q2: How should I prepare and store stock solutions of this compound?
For optimal stability, stock solutions should be prepared in a high-purity, anhydrous solvent such as DMSO.[1] It is recommended to prepare a high-concentration stock (e.g., 10-50 mM) and then create single-use aliquots to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C or -80°C, protected from light and moisture.
Q3: Are there known off-target effects for benzothiazole-containing compounds?
Yes, off-target effects are a possibility for any small molecule inhibitor. For kinase inhibitors that bind to the ATP-binding site, there can be cross-reactivity with other kinases.[6] It is important to perform control experiments to demonstrate that the observed phenotype is due to the inhibition of the intended target. This can include using a structurally related but inactive analog as a negative control or validating the findings with a different method, such as RNAi.[6]
Q4: Can this compound interfere with assay readouts?
Like many organic molecules, benzothiazole derivatives may possess intrinsic fluorescence or absorbance properties that could interfere with certain assay formats. It is crucial to run appropriate controls, such as the compound alone in the assay buffer without cells or enzymes, to assess any potential for assay interference.
Q5: What is the best way to confirm that my compound is engaging its target in cells?
Directly measuring target engagement is a critical step in troubleshooting.[1]
-
Western Blotting: If your compound is expected to inhibit a kinase, you can perform a western blot to look at the phosphorylation status of its direct downstream substrate.[1]
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess the binding of a compound to its target protein in intact cells.
-
Reporter Assays: If the target is a transcription factor or part of a signaling pathway that drives the expression of a specific gene, a reporter gene assay can be used to measure target engagement.
References
-
Jackson, P. K., & Gherke, S. (2006). Recognizing and exploiting differences between RNAi and small-molecule inhibitors. Nature Chemical Biology, 2(4), 181-188. Retrieved from [Link]
-
Mickevičius, V., Voskienė, A., Jonuškienė, I., Kolosej, R., Šiugždaitė, J., Venskutonis, P. R., ... & Jakienė, E. (2013). Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. Molecules, 18(12), 15000-15018. Retrieved from [Link]
-
Grybaitė, B., Sapijanskaitė-Banevič, B., Mickevičius, V., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 24(10), 8787. Retrieved from [Link]
-
Grybaitė, B., Kavaliauskas, P., Sapijanskaitė-Banevič, B., Grybaitė, B., & Mickevičius, V. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 16(5), 748. Retrieved from [Link]
-
Hutchinson, I., Chua, M. S., Browne, H. L., Trapani, V., Bradshaw, T. D., Westwell, A. D., & Stevens, M. F. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British journal of cancer, 86(8), 1348–1354. Retrieved from [Link]
-
El-Sayed, M. A. A., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC medicinal chemistry, 14(10), 1845–1873. Retrieved from [Link]
-
Mallon, R., Feldberg, L., Kim, S., Collins, K., Wojciechowicz, D., Kohler, C., ... & Hollander, I. (2011). Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. Journal of medicinal chemistry, 54(8), 2701–2712. Retrieved from [Link]
-
Liu, J., Wu, W., Hu, J., Zhao, S., Chang, Y., Chen, Q., ... & Sun, P. (2022). Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections. Acta Pharmaceutica Sinica B, 12(10), 3866–3881. Retrieved from [Link]
-
Zhang, M., Chen, Z., Wang, Y., Li, Y., Wang, M., & Li, Y. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules (Basel, Switzerland), 21(10), 1347. Retrieved from [Link]
Sources
- 1. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solution Stability of 3-(Benzothiazol-2-ylamino)-propionic acid
Welcome to the technical support center for 3-(Benzothiazol-2-ylamino)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the stability of this compound in solution. By understanding the underlying chemical principles and employing robust experimental designs, you can ensure the integrity and reproducibility of your results.
Introduction: The Challenge of Stability
This compound, a molecule of interest in various research and development applications, presents challenges common to many heterocyclic compounds, particularly concerning its limited aqueous solubility and potential for degradation in solution. This guide provides a structured approach to identifying and mitigating these stability issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and stability of this compound.
Q1: My solid this compound has changed color from off-white to brownish. Can I still use it?
A color change in the solid-state is a strong indicator of degradation, likely due to oxidation. We recommend using a fresh, properly stored batch of the compound for your experiments to ensure the accuracy of your results. Storing the compound in a tightly sealed container, in a cool, dry, and dark place is crucial for its long-term stability.
Q2: I'm observing precipitation of the compound shortly after preparing my aqueous solution. What is the cause and how can I prevent this?
This is likely due to the poor aqueous solubility of the compound. The propionic acid moiety provides some hydrophilicity, but the benzothiazole core is largely hydrophobic. To improve solubility, consider the following:
-
pH adjustment: The carboxylic acid group can be deprotonated at higher pH, increasing aqueous solubility.
-
Co-solvents: The use of water-miscible organic solvents can enhance solubility.
-
Excipients: Solubilizing agents like cyclodextrins can be employed to form inclusion complexes, thereby increasing the apparent solubility of the compound.[1][2][3]
Q3: What are the primary degradation pathways for this compound in solution?
Based on the chemistry of the 2-aminobenzothiazole scaffold, the primary degradation pathways to be aware of are:
-
Oxidation: The benzothiazole ring and the secondary amine are susceptible to oxidation.
-
Hydrolysis: While the core structure is generally stable, extreme pH conditions can promote hydrolysis.[4]
-
Photodegradation: Exposure to UV light can lead to the formation of degradation products.[5][6][7][8]
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed, problem-oriented approach to resolving common stability issues encountered during experimentation.
Issue 1: Inconsistent Results in Biological Assays
Symptoms:
-
Loss of biological activity over the time course of the experiment.
-
Poor reproducibility between experimental runs.
Potential Cause: The compound may be unstable in the assay medium due to factors like pH, temperature, or interactions with media components.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent biological assay results.
Detailed Steps:
-
Stability Assessment in Assay Medium:
-
Prepare a solution of the compound in your specific assay medium at the final experimental concentration.
-
Incubate this solution under the exact conditions of your assay (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and immediately analyze it using a validated stability-indicating HPLC method.[9][10]
-
-
Optimization of Assay Conditions:
-
If significant degradation is observed, consider modifying the assay protocol. This could involve reducing the incubation time or adjusting the pH of the medium, if permissible for the biological system.[10]
-
For suspected oxidative degradation, the addition of antioxidants like ascorbic acid or α-tocopherol to the assay medium could be beneficial, provided they do not interfere with the assay.[11][12][13][14][15]
-
Issue 2: Appearance of Unknown Peaks in HPLC Chromatograms
Symptoms:
-
New peaks appearing in the chromatogram of a stock solution or experimental sample over time.
-
A decrease in the peak area of the parent compound.
Potential Cause: This is a clear indication of chemical degradation. A forced degradation study can help identify the nature of these degradants.
Forced Degradation Study Workflow:
Caption: Workflow for identifying degradation products via a forced degradation study.
Protocol for Forced Degradation Study: [16][17][18][19][20]
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[18][20]
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Hydrolysis of the propionic acid side chain or benzothiazole ring opening |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 8 hours | Similar to acid hydrolysis, potentially faster |
| Oxidation | 3% H₂O₂ at room temperature for 12 hours | Oxidation of the sulfur atom or the aromatic ring |
| Thermal Degradation | Solid compound at 80°C for 48 hours | Decarboxylation of the propionic acid moiety |
| Photodegradation | Expose solution to light (ICH Q1B guidelines) | Formation of various photoproducts |
Note: The extent of degradation should ideally be between 5-20% to ensure that the degradation products are detectable without completely consuming the parent compound.[16][20]
Protocols for Enhancing Stability
Protocol 1: Solvent Selection for Stock Solutions
Due to its limited aqueous solubility, preparing a concentrated stock solution in an appropriate organic solvent is the first step.
Recommended Solvents and Considerations:
| Solvent | Polarity | Volatility | Considerations |
| DMSO | High | Low | Good for initial solubilization, but can be problematic for some cell-based assays. |
| Ethanol | High | High | Generally well-tolerated in biological systems at low final concentrations. |
| Acetonitrile | High | High | Useful for analytical purposes, but less common for biological experiments. |
| DMF | High | Low | A strong solvent, but with higher toxicity concerns. |
Procedure:
-
Attempt to dissolve a small, known amount of this compound in a measured volume of the chosen solvent.
-
Use sonication or gentle warming to aid dissolution.
-
Visually inspect for any undissolved particles.
-
Once a clear stock solution is prepared, store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: pH Adjustment for Aqueous Solutions
For experiments requiring an aqueous solution, adjusting the pH can significantly improve solubility and stability. The pKa of the propionic acid moiety is expected to be around 4-5.[21][22][23]
Procedure:
-
Prepare a suspension of the compound in the desired aqueous buffer.
-
Slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while monitoring the pH.
-
Continue to add the base until the compound fully dissolves. The pH will likely need to be raised above the pKa of the carboxylic acid.
-
Be mindful that a higher pH might accelerate other degradation pathways, so a balance must be found.[4][24][25]
Protocol 3: Stabilization Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility and stability.[1][2][3][26]
Procedure:
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has good water solubility and low toxicity.
-
Prepare a solution of HP-β-CD in the desired aqueous buffer.
-
Add the solid this compound to the cyclodextrin solution.
-
Stir or sonicate the mixture until the compound dissolves. The formation of the inclusion complex can take some time.
-
This approach is particularly useful for preparing formulations for in vivo studies.
Analytical Methodologies
A validated stability-indicating analytical method is crucial for accurately assessing the stability of your compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.
Typical HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the compound and any degradants. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV-Vis scan (likely in the 250-350 nm range for the benzothiazole chromophore) |
| Injection Volume | 10-20 µL |
Method Validation:
Your analytical method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to ensure reliable results.[27]
References
- BenchChem Technical Support. (2025). Stability issues and degradation pathways of 2-aminobenzothiazole compounds.
- ChemIntel360. (2024). How to Improve Drug Stability with Excipients.
- WuXi AppTec DMPK. (2024).
- Journal of Applied Pharmaceutical Science. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review.
- Drug Development & Delivery. (2024). Excipients: Enhancing the New, Poorly Soluble APIs.
- Pharmaceutical Technology. (2022).
- Journal of Thermal Analysis and Calorimetry. (2014).
- International Journal of Chemistry. (2019).
- MedCrave online. (2016).
- CORE. (2013).
- International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Active Substances and Medicinal Products.
- Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
- PubMed. (2009).
- Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing.
- U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products.
- IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
- ResearchGate. (2025).
- PubMed. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure-Activity Relationship of a Scaffold Bearing a Five-Membered Ring System.
- National Institutes of Health. (2014).
- BioPharm International. (2019). Essentials in Bioassay Development.
- PubMed Central. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System.
- ResearchGate. (2006).
- BenchChem Technical Support. (2025). A Comparative Guide to Validated Analytical Methods for 2-Aminobenzothiazole.
- International Journal of Pharmaceutical Research and Applications. (2025). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds.
- BenchChem Technical Support. (2025). Application Notes and Protocols for Compound Stability Testing.
- Creative Proteomics. (2024).
- BioProcess International. (2021). Stability Testing: Monitoring Biological Product Quality Over Time.
- ScienceDirect. (2013). ChemInform Abstract: 2-Aminobenzothiazole Derivatives: Search for New Antifungal Agents.
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
- International Journal of Scientific Development and Research. (2023). Stability indicating study by using different analytical techniques.
- ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- PubMed. (2000). Effect of pH on the stability of plant phenolic compounds.
- PubChem. Propionic Acid.
- Santa Cruz Biotechnology. 3-(1,3-Benzothiazol-2-ylthio)propanoic acid.
- PubChem. 3-(1,3-Benzothiazol-2-yl)propanoic acid.
- ResearchGate. (2024).
- International Journal of Applied Biology and Pharmaceutical Technology.
- ChemicalBook. This compound.
- Wikipedia. Propionic acid.
Sources
- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 7. youtube.com [youtube.com]
- 8. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant activity of benzoxazolinonic and benzothiazolinonic derivatives in the LDL oxidation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure-Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijprajournal.com [ijprajournal.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Forced Degradation Studies - STEMart [ste-mart.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biopharminternational.com [biopharminternational.com]
- 20. sgs.com [sgs.com]
- 21. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 22. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Propionic acid - Wikipedia [en.wikipedia.org]
- 24. ibisscientific.com [ibisscientific.com]
- 25. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. cdn.fortunejournals.com [cdn.fortunejournals.com]
Technical Support Center: Synthesis of 3-(Benzothiazol-2-ylamino)-propionic acid
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-(Benzothiazol-2-ylamino)-propionic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side reactions. Our approach is grounded in established chemical principles and practical laboratory experience to ensure the successful synthesis and purification of your target compound.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
The synthesis of this compound, typically achieved through the reaction of 2-aminobenzothiazole with a three-carbon electrophile such as β-propiolactone or acrylic acid, can be prone to several side reactions. This guide will walk you through the most common issues, their root causes, and effective solutions.
Issue 1: Low Yield of the Desired Product
A lower than expected yield is a frequent challenge. The underlying causes can range from incomplete reactions to the formation of multiple side products.
Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields can be attributed to several factors. Let's break them down:
-
Incomplete Reaction: The reaction may not be going to completion. Monitoring the reaction progress using Thin Layer Chromatography (TOC) is crucial.[1] If starting materials are still present after an extended period, consider the following optimizations:
-
Temperature: While some reactions proceed at room temperature, heating can often drive the reaction to completion. A gradual increase in temperature, for instance to 50-80 °C, might be beneficial. However, be aware that excessive heat can promote side reactions.
-
Catalyst: The addition of a suitable catalyst can significantly improve reaction rates. For reactions involving acrylic acid, a mild base can facilitate the initial Michael addition.
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor by TLC until the starting material spot is no longer visible.
-
-
Suboptimal Reaction Conditions: The choice of solvent and pH can dramatically impact the reaction outcome.
-
Solvent: A polar aprotic solvent like DMF or DMSO can be effective for this type of reaction. In some cases, a protic solvent like ethanol may also be suitable.
-
pH Control: Maintaining an appropriate pH is critical, especially when dealing with amino acids. For the reaction with acrylic acid, a slightly basic medium can deprotonate the acrylic acid, making it a better Michael acceptor. However, a highly basic environment can lead to unwanted side reactions.
-
-
Formation of Side Products: The most common reason for low yields is the formation of undesired side products. The following sections will delve into these in more detail.
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
The appearance of multiple spots on your TLC plate is a clear indicator of side reactions. Identifying these impurities is the first step toward mitigating their formation.
Question: My TLC shows several spots in addition to my product. What are the most probable side products in this synthesis?
Answer: The primary side reactions in the synthesis of this compound stem from the reactivity of the starting materials. Here are the most likely culprits:
-
Michael Addition Byproducts: When using acrylic acid or its esters, the reaction proceeds via a Michael addition.[2] However, the exocyclic amine of 2-aminobenzothiazole is a potent nucleophile and can react with more than one molecule of the Michael acceptor.
-
Bis-alkylation Product: A common side product is the bis-alkylation of the amino group, leading to the formation of a tertiary amine. This is more likely to occur if an excess of the acrylic acid derivative is used.
-
-
Dimerization and Polymerization: Acrylic acid and its derivatives are susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators. This can lead to the formation of oligomeric or polymeric impurities that can be difficult to remove.
-
Reaction with the Endocyclic Nitrogen: While the exocyclic amine is more nucleophilic, under certain conditions, the endocyclic nitrogen of the benzothiazole ring can also participate in reactions.[3][4] This can lead to the formation of complex fused heterocyclic systems, although this is generally less common under standard conditions.
Visualizing Potential Side Reaction Pathways
To better understand the formation of these impurities, let's visualize the potential reaction pathways using a DOT script.
Caption: Potential reaction pathways in the synthesis.
Frequently Asked Questions (FAQs)
This section addresses specific questions that often arise during the synthesis and purification of this compound.
Q1: What is the best method to purify the final product?
A1: Purification can often be challenging due to the presence of structurally similar impurities. A multi-step approach is often the most effective:
-
Aqueous Workup: After the reaction is complete, an initial aqueous workup can help remove water-soluble impurities and unreacted starting materials. Adjusting the pH can be a powerful tool here. The product, being an amino acid, is amphoteric. Acidifying the solution will protonate the amino group, making it more water-soluble, while basifying will deprotonate the carboxylic acid, also increasing water solubility. Careful pH adjustment can selectively precipitate the product or impurities.
-
Recrystallization: This is a highly effective method for purifying solid products. A suitable solvent system (e.g., ethanol/water, acetone/water) should be identified through small-scale trials. The goal is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble.
-
Column Chromatography: If recrystallization is not sufficient, column chromatography is the next step. Due to the polar nature of the product, silica gel is a common stationary phase. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is typically used. The addition of a small amount of acetic acid or triethylamine to the mobile phase can help to improve the peak shape and separation of acidic or basic compounds, respectively.
Q2: How can I confirm the structure of my product and identify impurities?
A2: A combination of spectroscopic techniques is essential for structural confirmation and impurity identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most powerful tool for confirming the structure. You should expect to see characteristic signals for the aromatic protons of the benzothiazole ring, as well as the methylene protons of the propionic acid chain. The chemical shifts and coupling patterns will provide detailed information about the connectivity of the atoms. For instance, the two methylene groups of the propionic acid moiety should appear as two distinct triplets.
-
¹³C NMR: This will show the number of unique carbon atoms in the molecule and their chemical environment, further confirming the structure.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Look for characteristic absorption bands for the N-H stretch of the secondary amine, the C=O stretch of the carboxylic acid, and the aromatic C=C and C-H stretches of the benzothiazole ring.
-
Mass Spectrometry (MS): This technique will provide the molecular weight of the compound, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is invaluable for confirming the molecular formula.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Standard laboratory safety practices should always be followed. Specifically for this synthesis:
-
2-Aminobenzothiazole: This compound can be irritating to the skin, eyes, and respiratory system. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Acrylic Acid/β-propiolactone: These reagents are corrosive and should be handled with care. β-propiolactone is a suspected carcinogen and should be handled with extreme caution in a fume hood.
-
Solvents: The organic solvents used in the reaction and purification are often flammable and volatile. Ensure they are used away from ignition sources and in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.
Experimental Protocols
General Procedure for the Synthesis of this compound
This is a general guideline and may require optimization for your specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzothiazole (1.0 equivalent) in a suitable solvent (e.g., ethanol or DMF).
-
Reagent Addition: To this solution, add β-alanine (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is then heated to reflux (or a specific temperature determined by optimization) and stirred for a specified time (typically monitored by TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup, which may involve acid-base extractions to isolate the product.
-
Purification: The crude product is then purified by recrystallization or column chromatography as described in the FAQ section.
TLC Monitoring Protocol
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) is a good starting point. The polarity can be adjusted as needed. The addition of a small amount of acetic acid (e.g., 1%) can improve the resolution of acidic compounds.
-
Visualization: The spots can be visualized under UV light (254 nm) or by staining with a suitable reagent such as potassium permanganate or iodine.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Solvent | DMF, DMSO, or Ethanol | Polar solvents to dissolve the reactants. |
| Temperature | Room Temperature to 80 °C | To balance reaction rate and side product formation. |
| Stoichiometry | Near 1:1 ratio of reactants | To minimize bis-alkylation. |
| pH | Neutral to slightly basic | To facilitate the reaction without promoting side reactions. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis.
References
- Dadmal, T. L., Katre, S. D., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42, 776-797.
-
Master Organic Chemistry. (2023). The Michael Addition Reaction (and Conjugate Addition). Retrieved from [Link]
- Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
-
ResearchGate. (2017). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Retrieved from [Link]
Sources
Modifying experimental protocols for high-throughput screening of benzothiazole analogs
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers engaged in the high-throughput screening (HTS) of benzothiazole analogs. This guide is designed to provide practical, field-proven insights into modifying and troubleshooting your experimental protocols. Benzothiazole derivatives are a prominent class of heterocyclic compounds, widely investigated for their therapeutic potential, including anticancer, antimicrobial, and neuroprotective activities.[1][2][3] However, their unique physicochemical properties can present challenges in HTS campaigns. This center provides solutions to common issues and answers frequently asked questions to help you generate reliable and reproducible data.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Issue 1: My primary screen has a poor Z'-factor (<0.5). What's going wrong?
A low Z'-factor indicates high variability in your assay, making it difficult to distinguish true "hits" from background noise.[4] This is a critical first checkpoint, and a Z' consistently below 0.5 suggests the assay is not robust enough for screening.[5]
Possible Causes & Recommended Solutions
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| Inconsistent Liquid Handling | Automated liquid handlers, while essential for HTS, can introduce variability through inaccurate dispensing, especially at low volumes. This affects reagent and compound concentrations in each well. Solution: 1. Calibration: Regularly calibrate your liquid handlers using dye-based or gravimetric methods. 2. Tip Inspection: Implement automated or manual checks for clogged or poorly seated tips. 3. Viscosity Check: If assay buffers are highly viscous, adjust dispensing speeds and heights to prevent splashing or incomplete delivery. |
| Reagent Instability | Key reagents like enzymes, antibodies, or detection substrates can degrade over the course of a screening run, leading to signal drift across plates. Solution: 1. Reagent Stability Study: Before starting the HTS, incubate your master mixes at room temperature and measure assay performance at various time points (e.g., 0, 1, 2, 4 hours) to determine the stability window. 2. Batch Control: Prepare fresh reagents daily and avoid repeated freeze-thaw cycles. For large screens, use a single, qualified batch of critical reagents. |
| Cell Plating Inconsistency (Cell-Based Assays) | Uneven cell distribution ("edge effects") or variations in cell number per well will lead to high data variability. Solution: 1. Seeding Technique: Ensure a homogenous cell suspension before and during plating. Gently swirl the cell reservoir frequently. 2. Incubation: Allow plates to sit at room temperature for 15-30 minutes before placing them in the incubator to allow even cell settling. 3. Edge Effect Mitigation: Avoid using the outer wells of the microplate for compounds; instead, fill them with sterile media or buffer to create a humidity barrier. |
| Suboptimal Component Concentration | If the concentration of a key component (e.g., enzyme, substrate, ATP) is not at the optimal level (e.g., Km for a substrate), the assay may be overly sensitive to minor variations. Solution: 1. Matrix Titration: Perform a matrix titration (checkerboard analysis) of key components (e.g., enzyme vs. substrate) to identify concentrations that provide a robust and stable signal window. |
Issue 2: I'm seeing a high rate of false positives after my primary screen. How do I eliminate them?
False positives are compounds that appear active but do not interact with the biological target in the desired way.[6] They are a major source of wasted resources and must be systematically eliminated early in the hit validation process.[7] Benzothiazoles, due to their chemical structure, can be prone to specific types of assay interference.
Possible Causes & Recommended Solutions
-
Compound Autofluorescence: The benzothiazole scaffold can be inherently fluorescent. If your assay uses a fluorescence-based readout, these compounds can directly add to the signal, mimicking a positive hit.[6]
-
Solution 1: Pre-Screening: Before the main HTS, run all library plates on a plate reader using the same filter sets as your assay but without any assay reagents. This identifies and flags autofluorescent compounds.
-
Solution 2: Counter-Screen: A robust counter-screen involves running the assay in the absence of a key biological component (e.g., the target enzyme or protein). A compound that remains active in this "null" assay is likely an artifact.[8][9]
-
-
Light Scattering/Quenching: At higher concentrations, benzothiazole analogs with poor solubility can form aggregates or precipitates. These can scatter light in absorbance assays or quench the signal in fluorescence/luminescence assays.[8]
-
Non-Specific Reactivity (PAINS): Some chemical structures, known as Pan-Assay Interference Compounds (PAINS), are frequent hitters because they react non-specifically with proteins or assay components.[7]
-
Solution 1: Computational Filtering: Use computational tools or online resources (e.g., Aggregator Advisor, ZINC-PAINS) to flag known PAINS substructures within your hit list.[11]
-
Solution 2: Detergent Addition: Re-testing hits in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt non-specific interactions and aggregation. True hits should retain their activity, while many false positives will not.
-
-
Inorganic Impurities: Contamination from metals like zinc, often originating from synthesis or storage, can cause false-positive signals in various assays.[12][13]
-
Solution: Chelator Counter-Screen: Re-test promising hits in the presence of a strong metal chelator like TPEN. A significant loss of activity suggests the original signal was due to metal contamination.[13]
-
Issue 3: My hit compounds have poor solubility in aqueous assay buffers.
Many heterocyclic compounds, including benzothiazole derivatives, are lipophilic and exhibit low aqueous solubility.[14] This can lead to compound precipitation, inaccurate concentration-response curves, and non-specific effects.
Possible Causes & Recommended Solutions
-
High Screening Concentration: Screening at a high concentration (e.g., >20 µM) increases the likelihood of exceeding a compound's solubility limit.
-
Solution: Screen at a lower, more pharmacologically relevant concentration, such as 10 µM.[5] While this may cause you to miss weakly potent hits, it significantly improves data quality by reducing solubility-driven artifacts.
-
-
High Final DMSO Concentration: While DMSO is the standard solvent for compound libraries, high final concentrations in the assay well (typically >1%) can be toxic to cells or affect enzyme activity.
-
Solution: Aim for a final DMSO concentration of ≤0.5%. This may require creating intermediate dilution plates from your master library. Ensure that both positive and negative controls contain the same final DMSO concentration.
-
-
Compound Precipitation Over Time: Compounds may be soluble upon initial addition but can precipitate out of solution during longer incubation periods.
-
Solution 1: Kinetic Solubility Assay: Before extensive follow-up, perform a nephelometry-based kinetic solubility assay on your confirmed hits to determine their solubility in the specific assay buffer you are using.
-
Solution 2: Visual Inspection: During hit confirmation, visually inspect the assay plates under a microscope for any signs of compound precipitation before adding detection reagents.
-
Frequently Asked Questions (FAQs)
Q1: What are the best assay formats for screening benzothiazole analogs?
The choice of assay depends on the biological target. Benzothiazoles have been investigated against a wide range of targets, including protein kinases, enzymes involved in microbial biosynthesis, and protein aggregation pathways.[1][15][16]
Comparison of Common Assay Formats
| Assay Type | Description & Principle | Pros for Benzothiazole Screening | Cons & Considerations |
| Biochemical Assays | Use purified components (e.g., enzyme, substrate) in a cell-free system.[17] Examples: Fluorescence Polarization (FP), TR-FRET, Luminescence (e.g., Kinase-Glo).[18] | - Directly measures interaction with the target.- Easier to troubleshoot.- Less prone to compound permeability issues. | - May miss compounds requiring cellular metabolism for activity.- Lacks physiological context. |
| Cell-Based Assays | Use living cells to measure a compound's effect on a biological pathway.[19] Examples: Cell Viability (e.g., CellTiter-Glo), Reporter Gene Assays, High-Content Imaging.[18][20] | - Physiologically relevant.- Simultaneously provides data on compound permeability and cytotoxicity.- Essential for targets like signaling pathways or ion channels. | - More complex; harder to pinpoint the exact mechanism.- Prone to off-target effects.- Compound solubility and cytotoxicity are major concerns. |
Recommendation: A dual approach is often best. Use a biochemical assay for the primary HTS to identify direct modulators of your target. Then, use a relevant cell-based assay as a secondary or orthogonal screen to confirm activity in a more physiological context and weed out compounds with poor permeability or high toxicity.[8]
Q2: How should I structure my hit validation workflow?
A robust hit validation cascade is essential to triage the hundreds or thousands of primary hits down to a few high-quality, validated leads.[7][10] This multi-step process systematically eliminates false positives and characterizes the potency and specificity of true hits.
Below is a diagram and description of a standard hit validation workflow.
Caption: A typical hit validation cascade for an HTS campaign.
-
Primary HTS: Screen the entire compound library at a single concentration (e.g., 10 µM).[5]
-
Hit Confirmation: Re-test the initial "hits" in triplicate at the same concentration to eliminate random errors. A confirmation rate of over 70% is desirable.[9]
-
Dose-Response: Test confirmed hits across a range of concentrations (e.g., 8-10 points) to determine their potency (IC50/EC50).[8]
-
Counter & Orthogonal Assays: This is the most critical step for eliminating artifacts. Use assays designed to detect interference with your detection method and confirm that the activity is specific to your target.[8][10]
-
Preliminary SAR: Analyze the structure-activity relationships (SAR) of your confirmed hits. If multiple analogs from the same chemical scaffold are active, it increases confidence. Purchase or synthesize close analogs to confirm the SAR.[5]
-
Secondary Assays: Use a different, often more physiologically relevant (e.g., cell-based), assay to confirm the compound's mechanism of action.
Q3: Can you provide a sample protocol for a primary screen?
Certainly. Below are two generalized, step-by-step protocols for common HTS assays—one biochemical and one cell-based—that can be adapted for screening benzothiazole analogs.
Protocol 1: Biochemical Kinase Assay (Luminescence-Based)
This protocol is designed to identify inhibitors of a specific protein kinase using a technology like Promega's Kinase-Glo®. The assay measures the amount of ATP remaining after the kinase reaction; a lower signal indicates higher kinase activity, and inhibitors will restore the signal.
Materials:
-
384-well, white, opaque-walled microplates
-
Target Kinase and corresponding peptide substrate
-
Kinase Reaction Buffer (containing MgCl2)
-
ATP solution
-
Benzothiazole compound library (in DMSO)
-
Positive Control (e.g., a known inhibitor like Staurosporine)
-
Negative Control (DMSO vehicle)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Luminometer plate reader
Step-by-Step Methodology:
-
Compound Plating: Using an acoustic liquid handler or pin tool, dispense 50 nL of compounds, positive controls, and negative controls into the wells of the 384-well assay plate.
-
Enzyme/Substrate Addition: Prepare a master mix of the target kinase and its peptide substrate in kinase reaction buffer. Dispense 5 µL of this mix into each well.
-
Incubation: Gently mix the plate on an orbital shaker for 1 minute, then incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate Kinase Reaction: Prepare a solution of ATP in kinase reaction buffer. Dispense 5 µL of the ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Prepare the Kinase-Glo® reagent according to the manufacturer's instructions. Add 10 µL of the reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Signal Stabilization & Measurement: Mix on an orbital shaker for 2 minutes and incubate for an additional 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
Protocol 2: Cell-Based Viability/Cytotoxicity Assay
This protocol screens for benzothiazole analogs with potential anticancer activity by measuring their effect on cell viability using a reagent like Promega's CellTiter-Glo®.[20] This assay quantifies ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Cell culture medium
-
384-well, white, clear-bottom tissue culture-treated plates
-
Benzothiazole compound library (in DMSO)
-
Positive Control (e.g., Doxorubicin)
-
Negative Control (DMSO vehicle)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer plate reader
Step-by-Step Methodology:
-
Cell Seeding: Suspend cells in culture medium at an optimized density (e.g., 1000 cells/well). Dispense 20 µL of the cell suspension into each well of the 384-well plate. Incubate overnight (16-24 hours) at 37°C, 5% CO2 to allow cells to attach.
-
Compound Treatment: Add 100 nL of compounds and controls to the wells containing cells. The final compound concentration is typically 10 µM.[20]
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Assay Procedure:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent.
-
Add 20 µL of the reagent to each well.
-
-
Signal Measurement:
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. A decrease in signal indicates a loss of cell viability.
-
References
-
MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]
-
The Ohio State University. (n.d.). HTS resources | High Throughput Screening Core. Retrieved from [Link]
-
Schedulicity. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]
-
Macarrón, R., & Hertzberg, R. P. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1–32. [Link]
- Al-Ostoot, F. H., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2489823.
-
protocols.io. (2024). High-throughput sequencing (HTS) oligos and methods to prepare oligos for HTS applications. Retrieved from [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2, 235–256. [Link]
-
De Filippis, B., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4815. [Link]
-
El-Sayed, A.-K. A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2061. [Link]
- Klotz, C., & Gabor, F. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(8), 1045-1049.
- Fantacuzzi, M., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4815.
- Siramshetty, V. B., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
- Berman, H. M., et al. (2023). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 66(2), 1380-1425.
- Heiser, V., et al. (2002). Identification of benzothiazoles as potential polyglutamine aggregation inhibitors of Huntington's disease by using an automated filter retardation assay. Proceedings of the National Academy of Sciences, 99(Suppl 4), 16400-16405.
-
Hermann, J. C., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 4(2), 197–200. [Link]
-
Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]
- Hermann, J. C., et al. (2013). Metal impurities cause false positives in high-throughput screening campaigns. ACS Medicinal Chemistry Letters, 4(2), 197-200.
- Senger, M. R., et al. (2005). False positives in the early stages of drug discovery. Drug Discovery Today, 10(19), 1327-1334.
-
HTS Therapy. (n.d.). Clinical Programs & Expertise. Retrieved from [Link]
-
Axxam. (n.d.). From gene to validated and qualified hits. Retrieved from [Link]
-
Drug Target Review. (2015). The importance of adequately triaging hits from HTS campaigns. Retrieved from [Link]
-
Molecules. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
- El-Gamal, M. I., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 16, 1-38.
-
N., Janakiramaiah, et al. (2020). Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. Environmental Toxicology and Pharmacology, 78, 103415. [Link]
-
Chem Help ASAP. (2023, August 14). types of assays used in early drug discovery [Video]. YouTube. Retrieved from [Link]
- D. A. T. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today: Technologies, 35, 25-31.
-
Bioorganic & Medicinal Chemistry Letters. (2012). Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. Retrieved from [Link]
-
NCATS NIH. (2021, March 29). Strategies for Assay Selection and for the Development of Robust Biochemical Assays [Video]. YouTube. Retrieved from [Link]
-
Medicinal Chemistry. (2018). Synthesis and Structural Elucidation of Novel Benzothiazole Derivatives as Anti-tubercular Agents: In-silico Screening for Possible Target Identification. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2008). Synthesis and Evaluation of Benzothiazole-Based Analogues as Novel, Potent, and Selective Fatty Acid Amide Hydrolase Inhibitors. Retrieved from [Link]
-
Molecules. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Retrieved from [Link]
-
Journal of Biomolecular Structure and Dynamics. (2019). Benzothiazole analogs as potential anti-TB agents: computational input and molecular dynamics. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. axxam.com [axxam.com]
- 11. HTS resources | High Throughput Screening Core [u.osu.edu]
- 12. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metal impurities cause false positives in high-throughput screening campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of benzothiazoles as potential polyglutamine aggregation inhibitors of Huntington's disease by using an automated filter retardation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Addressing Cytotoxicity of 3-(Benzothiazol-2-ylamino)-propionic acid in Non-Target Cells
Welcome to the technical support center for researchers utilizing 3-(Benzothiazol-2-ylamino)-propionic acid and related benzothiazole derivatives. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge in drug development: managing unintended cytotoxicity in non-target cell lines. Our goal is to equip you with the knowledge and experimental frameworks to diagnose, understand, and mitigate these off-target effects, ensuring the scientific integrity of your results.
Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[1] However, when this potent activity extends to healthy, non-target cells, it can compromise the therapeutic potential of a compound. This guide will walk you through a logical, evidence-based process to address this critical issue.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most immediate questions researchers face when observing unexpected cytotoxicity.
Q1: My initial screen of this compound shows high toxicity in my non-target control cell line. Is this expected?
A: While many benzothiazole derivatives are developed for their potent cytotoxic effects against cancer cells, off-target toxicity is a known challenge in drug discovery.[2][3] The benzothiazole scaffold is a versatile structure found in many biologically active compounds, and its derivatives can interact with various cellular pathways.[1][4] Some derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway.[1][5][6] Therefore, observing cytotoxicity in a non-target line is not unusual and warrants a systematic investigation to determine the mechanism and potential for mitigation.
Q2: How can I be sure the observed cell death is due to the compound and not an artifact of my assay?
A: This is a critical first step in troubleshooting. Many standard cytotoxicity assays, like the MTT assay, can be prone to artifacts.[7][8][9]
-
Chemical Interference: Your compound may directly react with the assay reagent. For example, compounds with reducing properties can convert the MTT tetrazolium salt to formazan non-enzymatically, leading to a false signal of high viability.[7][10]
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells, typically below 0.5% (v/v).[11][12]
Actionable Step: Always run a "compound background control" (media + compound + assay reagent, without cells) to check for direct chemical interference.[7] If this control shows a signal, you may need to switch to a different viability assay, such as the LDH release assay, which measures membrane integrity.[11][13]
Q3: What is the most likely mechanism of cytotoxicity for a benzothiazole derivative like mine?
A: Research on various benzothiazole derivatives points towards several common mechanisms of cytotoxicity:
-
Induction of Apoptosis: This is a primary mechanism, often initiated through the mitochondria-mediated intrinsic pathway.[1][5][6] This involves the loss of mitochondrial membrane potential and activation of executioner caspases like caspase-3 and -7.[5]
-
Generation of Reactive Oxygen Species (ROS): Some benzothiazoles are known to increase ROS levels, leading to oxidative stress and subsequent cell death.[6][14]
-
Cell Cycle Arrest: The compound may be halting the cell cycle at a specific checkpoint, which can trigger apoptosis if the cell cannot repair the underlying damage.
Q4: My compound appears to be precipitating in the culture medium. Could this be causing the cytotoxicity?
A: Yes, absolutely. Compound precipitation can lead to several problems, including inconsistent dosing and physical stress on the cells. It can also interfere with optical readings in plate-based assays.[12] It is crucial to determine the solubility limit of your compound in your specific cell culture medium.[12] If solubility is an issue, you may need to explore formulation strategies.
Part 2: Troubleshooting Guides & Diagnostic Workflows
If the initial FAQs suggest a genuine off-target cytotoxicity issue, the next step is a systematic diagnostic workflow.
Workflow 1: Confirming and Characterizing the Cytotoxic Effect
The first priority is to obtain reliable and reproducible data. This involves moving beyond a single assay and confirming the effect with orthogonal methods that measure different aspects of cell health.
Caption: A logical workflow for confirming cytotoxic effects.
Protocol 1: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium, which is an indicator of compromised cell membrane integrity.[11][13]
-
Cell Seeding: Plate your non-target cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for your desired time point (e.g., 24, 48, 72 hours). Include the following controls:
-
Vehicle Control: Cells treated with the highest concentration of solvent (e.g., DMSO).
-
Untreated Control: Cells in media only.
-
Maximum LDH Release Control: A set of untreated cells that will be lysed with a detergent (provided in most kits) 30 minutes before the final reading. This represents 100% cytotoxicity.[15]
-
Medium Background Control: Wells with media only to measure background LDH levels.
-
-
Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture, as per the manufacturer's protocol.
-
Data Acquisition: Incubate as required and measure the absorbance at the specified wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration.[16]
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[17][18][19]
-
Cell Preparation: Seed cells and treat with your compound as in the LDH assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[17][20]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[19]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[11]
Workflow 2: Investigating the Mechanism of Cytotoxicity
Once cytotoxicity is confirmed, the focus shifts to understanding how the compound is killing the non-target cells.
Caption: A decision tree for investigating the mechanism of cell death.
Protocol 3: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[21][22][23][24]
-
Plate Cells and Treat: Follow the same initial steps as for the LDH assay in an opaque-walled 96-well plate suitable for luminescence.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent directly to each well.[21]
-
Incubation: Mix briefly on a plate shaker and incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. An increase in luminescence corresponds to increased caspase-3/7 activity.
Protocol 4: Mitochondrial Membrane Potential Assay (JC-1 Dye)
This assay uses the fluorescent dye JC-1 to measure mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health. A collapse in ΔΨm is a hallmark of early apoptosis.[25]
-
Cell Preparation and Treatment: Culture and treat cells as previously described. Include a positive control for depolarization, such as CCCP.[26][27]
-
JC-1 Staining: Remove the culture medium and incubate the cells with medium containing JC-1 dye (typically 1-10 µM) for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Analysis: Analyze the cells using a fluorescence microscope, plate reader, or flow cytometer.
Part 3: Strategies for Mitigating Non-Target Cytotoxicity
Once you have a clear picture of if and how your compound is affecting non-target cells, you can explore strategies to mitigate these effects.
Q5: How can I reduce the toxicity of my compound to non-target cells while preserving its activity in target cells?
A: This is the central challenge of targeted therapy. Here are several advanced strategies to consider:
Strategy 1: Formulation and Encapsulation
Encapsulating the compound in a nanoparticle-based drug delivery system can dramatically alter its biodistribution and reduce systemic toxicity.[28][29][30][31][32]
-
Liposomes: These are microscopic vesicles composed of a lipid bilayer that can enclose your compound.[2][3][33][34][35] Liposomal formulations can improve drug solubility, prolong circulation time, and reduce exposure to healthy tissues.[2][34]
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to create nanoparticles that provide sustained release of the drug at the target site.[28]
Strategy 2: Targeted Delivery
By functionalizing the surface of nanoparticles (e.g., liposomes) with ligands that bind to receptors overexpressed on your target cells, you can achieve active targeting.[28][29][31][32] This ensures that a higher concentration of the compound is delivered specifically to the cells of interest, sparing non-target cells.
Strategy 3: Co-administration with Protective Agents
If your mechanistic studies indicate that cytotoxicity is mediated by a specific pathway, such as oxidative stress, you can explore co-administering a cytoprotective agent.
-
Antioxidants: If ROS production is a major contributor to non-target toxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) could be a viable strategy. NAC can help replenish intracellular glutathione levels and directly scavenge free radicals.
Data Summary Table
| Assay | Parameter Measured | Implication for Non-Target Cytotoxicity |
| LDH Release | Membrane Integrity | High LDH release indicates cell lysis/necrosis.[13] |
| Annexin V/PI | Phosphatidylserine exposure | Annexin V+ / PI- population indicates early apoptosis.[18] |
| Caspase-3/7 | Executioner Caspase Activity | Increased activity confirms the apoptotic pathway is engaged.[21][24] |
| JC-1 Assay | Mitochondrial Membrane Potential | A shift from red to green fluorescence indicates mitochondrial dysfunction, an early apoptotic event.[25] |
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
- Nanoparticle-based targeted drug delivery - PMC - NIH. (n.d.).
- Nanoparticle-Enhanced Drug Delivery Systems for Targeted Cancer Therapy - Publish - Eman. (n.d.).
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
- Nanoparticle-Mediated Drug Delivery Systems for Precision Targeting in Oncology - MDPI. (n.d.).
- Advances in nanomaterial-based targeted drug delivery systems - Frontiers. (n.d.).
- Liposomal formulations of cytotoxic drugs - PubMed. (n.d.).
- Unveiling the Cytotoxic Potential of Benzothiazole Derivatives: A Comparative Guide - Benchchem. (n.d.).
- Nanoparticle-Based Drug Delivery Systems in Cancer Therapy: Enhancing Targeted Treatment and Reducing Toxicity - ResearchGate. (n.d.).
- Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
- Beyond the Purple Haze: Troubleshooting High Background Absorbance in MTT Assays. (2026, January 9).
- Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.).
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem. (n.d.).
- JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322) - G-Biosciences. (n.d.).
- LDH assay kit guide: Principles and applications - Abcam. (n.d.).
- Annexin V PI Staining Guide for Apoptosis Detection - Boster Bio. (2024, November 12).
- Caspase-Glo® 3/7 Assay Protocol - Promega Corporation. (n.d.).
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. (n.d.).
- Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC - NIH. (2019, January 5).
- Mitochondrial Membrane Potential Detection Kit. (n.d.).
- MitoProbe™ JC-1 Assay staining protocol for flow cytometry - ResearchGate. (n.d.).
- JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray. (n.d.).
- Liposomal Drug Delivery Systems and Anticancer Drugs - PMC - NIH. (2018, April 14).
- Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges. (n.d.).
- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays - Benchchem. (n.d.).
- Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line | Request PDF - ResearchGate. (n.d.).
- (PDF) Liposomal Drug Delivery Systems and Anticancer Drugs - ResearchGate. (2018, April 9).
- Benzothiazole derivatives as anticancer agents - PMC - PubMed Central. (n.d.).
- EarlyTox Caspase-3/7 R110 Assay Kit | Molecular Devices. (n.d.).
- Full article: Liposome-targeted delivery for highly potent drugs - Taylor & Francis. (n.d.).
- Caspase-3/7 Activity Plate Reader Assay Kit, Green - STEMCELL Technologies. (n.d.).
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1).
- Can anyone help me with cytotoxicity assay interpretation? - ResearchGate. (2022, June 9).
- Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - NIH. (2025, August 1).
- How should I interpret LDH cytotoxicity assay? - ResearchGate. (2014, August 31).
- Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed. (2018, June 1).
- Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2021, July 1).
- A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - Frontiers. (2023, May 22).
- Muse® Caspase-3/7 Kit. (n.d.).
- LDH Assay - Cell Biologics Inc. (n.d.).
- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - NIH. (2021, November 26).
- I am having problems in getting results in MTT assay. How do I rectify it? - ResearchGate. (2022, June 7).
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. (2019, July 1).
- Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests | OECD. (n.d.).
- Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed. (2015, December 15).
- I ran my MTT assay twice and get no results, can someone please assess my method and help to correct the errors? | ResearchGate. (2015, November 3).
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Liposomal Drug Delivery Systems and Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 7. clyte.tech [clyte.tech]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. cellbiologics.com [cellbiologics.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. bosterbio.com [bosterbio.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 22. moleculardevices.com [moleculardevices.com]
- 23. stemcell.com [stemcell.com]
- 24. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. publishing.emanresearch.org [publishing.emanresearch.org]
- 30. mdpi.com [mdpi.com]
- 31. Frontiers | Advances in nanomaterial-based targeted drug delivery systems [frontiersin.org]
- 32. researchgate.net [researchgate.net]
- 33. Liposomal formulations of cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Bioavailability of 3-(Benzothiazol-2-ylamino)-propionic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Benzothiazol-2-ylamino)-propionic acid derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address the significant challenge of improving the oral bioavailability of this promising class of compounds. Our approach is rooted in foundational pharmaceutical principles, designed to help you diagnose issues, select appropriate strategies, and execute key experiments effectively.
Understanding the Core Challenge: Solubility and Permeability
The oral bioavailability of any drug candidate is primarily governed by two key factors: its solubility in the gastrointestinal (GI) fluids and its ability to permeate the intestinal membrane.[1] For the class of this compound derivatives, the molecular structure itself presents a dual challenge. The benzothiazole core is largely rigid and lipophilic, which can lead to poor aqueous solubility. Conversely, the propionic acid moiety makes these compounds weak acids.[2]
This acidic nature means their solubility is highly dependent on the surrounding pH. In the low pH environment of the stomach (pH 1-2.5), these compounds will be in their neutral, less soluble form. As they transition to the more neutral pH of the small intestine (pH 6.5-7.5), they will ionize, which can improve solubility but may also impact their ability to passively diffuse across the lipid-rich cell membranes of the intestinal epithelium.[3][4] Therefore, a systematic approach is required to identify and overcome the specific rate-limiting barrier to absorption.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows very low exposure in animal studies. Where do I begin troubleshooting?
A1: Low oral exposure is almost always a result of poor solubility, poor permeability, or rapid first-pass metabolism. The first and most critical step is to determine the Biopharmaceutics Classification System (BCS) category of your compound, which classifies drugs based on their solubility and permeability.[1]
Start with a fundamental physicochemical characterization:
-
pH-Solubility Profile: Determine the aqueous solubility of your compound across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate conditions in the stomach and intestines. This will immediately reveal if low solubility is a limiting factor.
-
pKa and LogP/D Determination: The pKa will confirm the pH at which the compound ionizes, explaining the pH-solubility profile. The LogP (partition coefficient) or LogD (distribution coefficient at a specific pH) provides an initial estimate of its lipophilicity and, by extension, its potential for membrane permeability.[2]
These initial data points will guide your subsequent strategy. If solubility is below the concentration required for a therapeutic dose to dissolve in the GI tract, it is the primary hurdle.
Q2: My compound's solubility is extremely low at gastric pH (1.2), but improves at intestinal pH (6.8). What does this mean and what strategies should I explore?
A2: This is a classic profile for a weakly acidic compound and is your primary clue. The low solubility in the stomach means very little drug will dissolve before reaching the small intestine, which is the primary site of absorption. While solubility improves in the intestine, the dissolution rate (how fast it dissolves) may still be too slow to allow for complete absorption as it transits through the GI tract.[5]
Focus on strategies that enhance the dissolution rate and/or maintain a supersaturated state in the GI tract.[6][7]
Recommended Formulation Strategies:
| Strategy | Mechanism of Action | Key Advantages | Considerations |
| Salt Formation | Converts the weak acid to a more soluble salt form, which can dramatically increase the dissolution rate in the neutral pH of the intestine.[5] | Simple, well-understood, and often highly effective for weak acids. | The salt may convert back to the less soluble free acid in the stomach; potential for hygroscopicity issues. |
| Amorphous Solid Dispersions (ASDs) | The drug is molecularly dispersed in a polymer matrix, preventing it from crystallizing. This amorphous form has a higher energy state and thus enhanced apparent solubility and dissolution.[8] | Can achieve significant increases in solubility; polymer can help maintain supersaturation. | Requires careful screening of polymers (e.g., HPMC, PVP); potential for physical instability (recrystallization) over time. |
| Particle Size Reduction (Micronization/Nanonization) | Reduces the particle size of the drug, which increases the surface area available for dissolution according to the Noyes-Whitney equation.[3][9] | A straightforward physical modification. Can be effective for compounds where dissolution is rate-limited. | May not be sufficient for extremely insoluble compounds; nanoparticles can have handling and aggregation challenges. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | The drug is dissolved in a mixture of lipids, surfactants, and co-solvents, which forms a fine oil-in-water emulsion upon gentle agitation in GI fluids.[10] | Bypasses the dissolution step; can enhance absorption via lymphatic pathways, potentially reducing first-pass metabolism.[1] | Requires complex formulation development and stability testing; potential for GI side effects with high surfactant loads. |
Q3: How do I determine if membrane permeability, rather than solubility, is the main barrier to absorption for my compound?
A3: Once you have addressed any obvious solubility issues, you must assess the compound's intrinsic permeability. Low permeability is common for compounds that are too hydrophilic (low LogP) or too large. In vitro models are the best starting point for this assessment.[11]
The two most common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay .
-
PAMPA: This assay measures passive diffusion across an artificial lipid membrane. It is high-throughput, low-cost, and excellent for getting a quick rank-ordering of compounds based on their ability to passively cross a membrane.[12][13]
-
Caco-2 Assay: This uses a monolayer of human intestinal cells. It is more complex and lower-throughput but provides more biologically relevant data. It can measure passive diffusion and also identify if the compound is a substrate for active transport or efflux pumps (like P-glycoprotein), which can actively pump the drug back out of the cell, limiting absorption.[14][15]
Interpreting the Results: A powerful approach is to use both assays in conjunction.[13]
| PAMPA Result | Caco-2 Result | Likely Interpretation |
| High Permeability | High Permeability | Permeability is not a limiting factor. The compound is well-absorbed via passive diffusion. |
| High Permeability | Low Permeability | Potential Efflux Substrate. The compound can cross a lipid membrane but is being actively pumped out by the Caco-2 cells. This is a major absorption barrier. |
| Low Permeability | High Permeability | Potential Active Uptake. The compound does not passively diffuse well but may be a substrate for an uptake transporter in the Caco-2 cells. This is generally favorable for absorption. |
| Low Permeability | Low Permeability | Poor Intrinsic Permeability. The compound's physicochemical properties are not favorable for crossing the intestinal membrane. Structural modification may be required. |
Q4: My in vitro dissolution test results are inconsistent and show poor drug release. What are the common experimental pitfalls?
A4: Inconsistent dissolution data can derail a project. Before blaming the formulation, ensure your test method is robust.[16]
Common Troubleshooting Steps for Dissolution Testing:
-
Inadequate Sink Conditions: The concentration of the drug in the dissolution medium should not exceed 1/3 of its saturation solubility in that medium.[17] If sink conditions are not maintained, the dissolution rate will be artificially suppressed. For poorly soluble compounds, you may need to increase the media volume or add a small, justified amount of surfactant.
-
Dissolved Gasses in Media: Gasses dissolved in the dissolution medium can form bubbles on the surface of your dosage form or apparatus, reducing the effective surface area for dissolution. Always de-gas the media before use by heating, filtering, and applying a vacuum.[18]
-
"Coning" in USP Apparatus 2 (Paddle): If you are testing a powder or a poorly dispersing formulation, undissolved particles can form a mound (a "cone") at the bottom of the vessel directly below the paddle. This material is not exposed to adequate agitation, leading to falsely low and variable dissolution results. Consider using a different apparatus (like USP Apparatus 1 - Basket) or increasing the paddle speed (with justification).[19]
-
Improper Sampling: Ensure your sampling probe is placed at the correct height and location within the vessel, away from stagnant areas, and that the sample volume withdrawal does not significantly alter the hydrodynamics of the system.
Visualizing the Path Forward
To effectively troubleshoot bioavailability issues, a logical workflow is essential. The following diagram outlines a decision-making process to guide your experimental plan.
Caption: A decision-tree workflow for troubleshooting low bioavailability.
The following diagram illustrates the mechanism by which an amorphous solid dispersion (ASD) improves the dissolution of a poorly soluble crystalline drug.
Caption: Mechanism of bioavailability enhancement by an Amorphous Solid Dispersion.
Troubleshooting Guides: Experimental Protocols
Guide 1: Protocol for In Vitro Dissolution Testing (USP Apparatus 2)
This protocol is a starting point for assessing the release of a this compound derivative from a simple powder or capsule formulation.
Objective: To measure the rate and extent of drug release in simulated gastric and intestinal fluids.
Materials:
-
Calibrated USP Dissolution Apparatus 2 (Paddle)
-
Dissolution Vessels (900 mL)
-
Dissolution Media: Simulated Gastric Fluid (SGF, pH 1.2, without pepsin) and Simulated Intestinal Fluid (SIF, pH 6.8, without pancreatin)
-
Validated analytical method (e.g., HPLC-UV) for drug quantification[20]
-
Formulation to be tested (e.g., powder-in-capsule)
-
Syringes and cannula filters (test for drug adsorption to filter material beforehand)
Procedure:
-
Media Preparation: Prepare SGF and SIF. De-gas the media immediately before use.
-
Apparatus Setup:
-
Dosage Form Introduction: Carefully drop the dosage form into the vessel, trying to avoid splashing and ensuring it settles at the bottom center. Start the timer immediately.
-
Sampling:
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample from each vessel from a zone midway between the paddle blade and the media surface, and not less than 1 cm from the vessel wall.
-
Immediately filter the sample through a validated syringe filter into an HPLC vial.
-
-
Analysis: Quantify the concentration of the dissolved drug in each sample using the validated analytical method.
-
Data Calculation: Calculate the percentage of the labeled dose dissolved at each time point for each vessel. Plot the mean percentage dissolved versus time to generate the dissolution profile.
Guide 2: Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a high-throughput method to assess the passive permeability of your compound.
Objective: To estimate the effective permeability (Pe) of a compound across a lipid-infused artificial membrane.
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate as the Donor and a 96-well acceptor plate)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compound stock solution (in DMSO)
-
High and low permeability control compounds (e.g., Propranolol and Atenolol)
Procedure:
-
Prepare Acceptor Plate: Add PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully pipette a small volume (e.g., 5 µL) of the phospholipid solution onto the filter membrane of each well in the donor plate. Allow it to impregnate the filter for at least 5 minutes.
-
Prepare Donor Solutions: Dilute the test compound and control compound stock solutions in PBS to the final desired concentration (ensure final DMSO concentration is low, typically <1%).
-
Start Assay: Add the donor solutions to the wells of the coated filter plate. Carefully place the filter (donor) plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours) in a sealed container with a wet paper towel to minimize evaporation.
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate Permeability: Calculate the effective permeability coefficient (Pe) using the appropriate equations, which account for the concentrations, volumes, incubation time, and membrane surface area.[13] Classify the compound as high or low permeability based on established cut-off values (e.g., Pe > 1.5 x 10⁻⁶ cm/s is often considered high permeability).[13]
By systematically applying these diagnostic principles and experimental protocols, you can effectively identify the barriers limiting the bioavailability of your this compound derivatives and select the most promising enhancement strategies to advance your drug development program.
References
Sources
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Strategies for Enhancing Oral Bioavailability of Compounds - Oreate AI Blog [oreateai.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PAMPA | Evotec [evotec.com]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. researchgate.net [researchgate.net]
- 16. Video: In Vitro Drug Release Testing: Overview, Development and Validation [jove.com]
- 17. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Invitro dissolution | PPT [slideshare.net]
- 19. fda.gov [fda.gov]
- 20. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anticancer Potential of Benzothiazole Derivatives: Scrutinizing the Landscape Beyond a Single Molecule
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anticancer activities of various benzothiazole derivatives. While the initial focus was on 3-(Benzothiazol-2-ylamino)-propionic acid, a comprehensive literature search revealed a significant lack of publicly available experimental data on the anticancer properties of this specific compound. Therefore, this guide has been expanded to offer a broader, data-supported comparison of structurally diverse and potent benzothiazole derivatives that have been extensively studied, providing a valuable context for future research in this promising area of oncology.
The benzothiazole scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including notable anticancer properties[1][2]. The versatility of the benzothiazole ring allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutic agents. This guide will delve into the structure-activity relationships (SAR) of different classes of benzothiazole derivatives, presenting experimental data to compare their anticancer efficacy and shedding light on their mechanisms of action.
The Enigmatic Case of this compound
Despite extensive searches of scientific databases and literature, no specific studies detailing the in vitro or in vivo anticancer activity of this compound were identified. This absence of data prevents a direct comparison with other derivatives. However, the structural motif of a propanoic acid chain linked to a thiazole ring has been explored in other contexts. For instance, derivatives of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid have been synthesized and evaluated, demonstrating that this general structure can serve as a template for anticancer agents[2]. The propionic acid moiety could potentially enhance solubility and modulate pharmacokinetic properties, but without experimental validation, its contribution to the anticancer activity of the benzothiazole core remains speculative.
A Broader Look: Comparative Anticancer Activity of Potent Benzothiazole Derivatives
To provide a valuable comparative framework, this guide will now focus on several classes of benzothiazole derivatives for which significant anticancer activity has been reported. The following sections will highlight key structural features and their impact on cytotoxicity against various cancer cell lines.
2-Arylbenzothiazoles: The Pioneers in Potency
Substitutions at the 2-position of the benzothiazole ring with aromatic groups have yielded some of the most potent anticancer agents in this class. The nature and substitution pattern of the aryl ring play a crucial role in determining the efficacy and selectivity of these compounds.
Thiazolidinone and Pyrimidine Hybrids: Expanding the Pharmacophore
The hybridization of the benzothiazole nucleus with other heterocyclic systems, such as thiazolidinone and pyrimidine, has proven to be a successful strategy for enhancing anticancer activity. These modifications often lead to compounds with novel mechanisms of action.
Benzamide and Pyridine Conjugates: Tuning Activity and Targeting Pathways
The introduction of benzamide and pyridine moieties has been instrumental in developing benzothiazole derivatives with improved potency and the ability to target specific signaling pathways involved in cancer progression.
Data at a Glance: Comparative In Vitro Anticancer Activity of Benzothiazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative benzothiazole derivatives against a panel of human cancer cell lines. This data, compiled from various studies, offers a quantitative comparison of their anticancer efficacy.
| Derivative Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiourea Derivatives | N-bis-benzothiazolyl thiocarbamide | U-937 (Leukemia) | 16.23 ± 0.81 | [3] |
| Semicarbazone Derivatives | Indole based hydrazine carboxamide | HT-29 (Colon) | 0.015 | [1][3] |
| Thiazolidinone Derivatives | Nitrobenzylidene containing thiazolidinone | MCF-7 (Breast) | 0.036 | [2] |
| HepG2 (Liver) | 0.048 | [2] | ||
| Benzamide Derivatives | Substituted methoxybenzamide benzothiazole | Various | 1.1 - 8.8 | [1][2] |
| Pyridine Derivatives | Substituted bromopyridine acetamide | SKRB-3 (Breast) | 0.0012 | [1][2] |
| SW620 (Colon) | 0.0043 | [2] | ||
| A549 (Lung) | 0.044 | [2] | ||
| HepG2 (Liver) | 0.048 | [2] | ||
| Pyrimidine Derivatives | Pyridine containing pyrimidine | Colo205 (Colon) | 5.04 | [1] |
| Piperazine Derivatives | Sulfonamide-piperazino-arylsulfonamide | Various | - | [1] |
| Imidazo[2,1-b]benzothiazoles | Pyrrolidine based imidazo benzothiazole | HepG2, MCF-7, HeLa | - | [1][2] |
Note: The absence of an IC50 value indicates that the source provided qualitative data on anticancer activity without specific quantitative measures.
Unraveling the Mechanism: How Benzothiazoles Combat Cancer
The anticancer activity of benzothiazole derivatives is often attributed to their ability to interfere with critical cellular processes essential for cancer cell survival and proliferation. Key mechanisms of action include:
-
Induction of Apoptosis: Many benzothiazole derivatives trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the activation of caspase cascades, modulation of the Bcl-2 family of proteins, and the generation of reactive oxygen species (ROS)[4].
-
Kinase Inhibition: Several benzothiazole derivatives have been shown to inhibit the activity of protein kinases that are crucial for cancer cell signaling, such as tyrosine kinases and topoisomerases[4].
-
Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating[5].
Below is a simplified representation of a common signaling pathway leading to apoptosis that can be targeted by some benzothiazole derivatives.
Caption: Simplified signaling pathway for apoptosis induction by some benzothiazole derivatives.
Experimental Protocols: A Guide to Assessing Anticancer Activity
To ensure the reproducibility and validity of research in this field, standardized experimental protocols are essential. The following is a detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
MTT Assay for In Vitro Cytotoxicity
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in the appropriate cell culture medium. Add the compounds to the wells at various concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
Conclusion and Future Directions
The benzothiazole scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. The extensive research into various derivatives has demonstrated that chemical modifications to the core structure can lead to compounds with exceptional potency and diverse mechanisms of action[3]. While the specific anticancer activity of this compound remains to be elucidated, the broader landscape of benzothiazole derivatives offers a rich source of lead compounds for further optimization. Future research should focus on synthesizing and evaluating novel derivatives, exploring their mechanisms of action in greater detail, and conducting in vivo studies to assess their therapeutic potential in preclinical cancer models.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR [mdpi.com]
- 3. Synthesis and cytotoxic evaluation of benzoxazole/benzothiazole-2-imino-coumarin hybrids and their coumarin analogues as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-(Benzothiazol-2-ylamino)-propionic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The Benzothiazole Core: A Foundation for Diverse Biological Activity
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a cornerstone in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] Its derivatives have been explored for a multitude of therapeutic applications, demonstrating activities such as anticancer, anticonvulsant, antimicrobial, and anti-inflammatory effects.[2][3][4] The 2-amino-benzothiazole moiety, in particular, serves as a versatile building block for creating extensive libraries of bioactive molecules.[5] The propionic acid side chain attached to the 2-amino group introduces a carboxylic acid function, which can be crucial for receptor binding, solubility, and pharmacokinetic properties.
General Synthesis Strategy
The synthesis of 3-(benzothiazol-2-ylamino)-propionic acid analogs typically commences with the construction of the core 2-aminobenzothiazole scaffold. A common and efficient method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, such as bromine, to facilitate cyclization.[2] Subsequent N-alkylation with a suitable three-carbon synthon bearing a carboxylic acid or its ester precursor yields the target compounds.
Figure 1: General synthetic workflow for this compound analogs.
Structure-Activity Relationship (SAR) Analysis
This section dissects the influence of structural modifications at three key positions of the this compound scaffold on its biological activity, primarily focusing on anticancer properties as this is a prominently studied area for benzothiazole derivatives.
Impact of Substituents on the Benzothiazole Ring
The nature and position of substituents on the benzothiazole ring are critical determinants of biological activity. Electron-withdrawing and electron-donating groups can significantly modulate the electronic properties of the heterocyclic system, thereby influencing its interaction with biological targets.
| Compound ID | Benzothiazole Substituent | Biological Activity (IC50 in µM) | Target Cell Line | Reference |
| B1 | 6-Chloro | Significant Inhibition | A431, A549, H1299 | [1] |
| B2 | 6-Fluoro | Moderate Inhibition | Various Cancer Cells | [1] |
| B3 | 6-Methoxy | Variable, often reduced activity | Various Cancer Cells | [6] |
| B4 | 6-Nitro | Potent Activity | HepG2 | [7] |
| B5 | Unsubstituted | Baseline Activity | Various Cancer Cells | [2] |
Key Insights:
-
Halogens: The presence of a halogen, particularly chlorine at the 6-position, often enhances anticancer activity. This is exemplified by compound B1 , which demonstrated significant inhibition of A431, A549, and H1299 cancer cell proliferation.[1] Fluorine substitution (B2 ) also contributes to activity, though the effect can be cell-line dependent.[1]
-
Electron-donating groups: A methoxy group at the 6-position (B3 ) has been associated with variable and sometimes reduced activity, suggesting that electron-donating groups in this position may not be favorable for all targets.[6]
-
Electron-withdrawing groups: A nitro group at the 6-position (B4 ) has been shown to impart potent activity, as seen in its effect on HepG2 cells, indicating that strong electron-withdrawing groups can be beneficial.[7]
Figure 2: Influence of benzothiazole ring substituents on biological activity.
Modifications of the Propionic Acid Side Chain
The propionic acid moiety is a key feature that can influence the compound's solubility, cell permeability, and interaction with target proteins. Modifications to this side chain can have a profound impact on the overall activity.
| Compound ID | Side Chain Modification | Biological Activity | Rationale for Modification | Reference |
| P1 | Propionic Acid (unmodified) | Varies with ring substitution | Provides a key acidic handle for target interaction and solubility. | N/A |
| P2 | Propionamide | Can alter binding and cell permeability. | To explore the importance of the carboxylic acid group for activity. | [8] |
| P3 | Esterification (e.g., Ethyl Ester) | Often acts as a prodrug, enhancing cell permeability. | To improve cellular uptake, with subsequent hydrolysis to the active acid. | [1] |
| P4 | Chain extension (e.g., Butyric Acid) | May alter binding pocket fit. | To probe the spatial requirements of the binding site. | [8] |
Key Insights:
-
The free carboxylic acid of the propionic acid side chain is often crucial for activity, likely participating in hydrogen bonding or ionic interactions with the target protein.
-
Conversion to an amide (P2 ) or ester (P3 ) can modulate the pharmacokinetic properties. Esters, in particular, can serve as prodrugs, being hydrolyzed intracellularly to release the active carboxylic acid.[1]
-
Altering the length of the alkyl chain (P4 ) can help to map the dimensions of the binding pocket.
Alterations to the Amino Linker
The secondary amine linking the benzothiazole core and the propionic acid side chain provides a point of flexibility and potential for hydrogen bonding.
| Compound ID | Amino Linker Modification | Biological Activity | Rationale for Modification | Reference |
| A1 | -NH- (unmodified) | Baseline activity. | Standard secondary amine linker. | N/A |
| A2 | -N(CH3)- (N-methylation) | May alter conformation and basicity. | To probe the role of the N-H proton in binding. | [9] |
| A3 | Replacement with -S- (Thioether) | Significant change in electronic properties and geometry. | To evaluate the importance of the nitrogen atom for activity. | [10] |
Key Insights:
-
The N-H proton of the secondary amine may be involved in hydrogen bonding with the target. N-methylation (A2 ) would abrogate this interaction and can help to elucidate its importance.[9]
-
Replacing the amino linker with a thioether (A3 ) drastically alters the chemical nature of the linker, which can provide insights into the electronic and steric requirements for activity.[10]
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of the biological data, standardized experimental protocols are essential. The following is a representative protocol for evaluating the in vitro anticancer activity of this compound analogs using the MTT assay.
In Vitro Anticancer Activity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549, HCT116, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium to the desired final concentrations. The cells are treated with the compounds for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Figure 3: Experimental workflow for the MTT assay.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs reveals that the benzothiazole core is highly amenable to substitutions that can significantly enhance biological activity. Specifically, electron-withdrawing groups at the 6-position of the benzothiazole ring appear to be favorable for anticancer activity. The propionic acid side chain and the amino linker are also critical for activity, and their modification can be used to fine-tune the pharmacological profile of these compounds.
Future research in this area should focus on a more systematic exploration of the chemical space around this scaffold. The synthesis and evaluation of a broader range of analogs with diverse substituents on the benzothiazole ring, along with more extensive modifications of the side chain and linker, will be crucial for developing potent and selective drug candidates. Furthermore, elucidation of the specific molecular targets of these compounds will provide a more rational basis for future drug design efforts.
References
- Siddiqui, N., et al. (2012). Anticonvulsant and neurotoxicity evaluation of newly synthesized benzothiazole derivatives. Acta Poloniae Pharmaceutica, 69(5), 871-877.
- Wang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Chemistry, 12, 1369653.
- Di Giorgio, C., et al. (2002). In vitro and in vivo activities of 2-substituted benzothiazoles against Leishmania infantum. Antimicrobial Agents and Chemotherapy, 46(8), 2683-2686.
- Shi, X. H., et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 21(11), 1464.
- Raju, G. N., et al. (2015). Synthesis, antimicrobial and antioxidant activities of novel 2-substituted benzothiazole derivatives. Journal of the Korean Chemical Society, 59(1), 58-64.
- Verma, A. K., et al. (2014). Synthesis and anti-inflammatory activity of some new 2-substituted benzothiazole derivatives. Medicinal Chemistry Research, 23(1), 384-393.
- Singh, S., et al. (2009). Synthesis and antitubercular activity of some new 2-amino-6-substituted benzothiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 757-763.
- Arora, P., et al. (2010). Synthesis and antipsychotic evaluation of some new 2-substituted benzothiazole derivatives. European Journal of Medicinal Chemistry, 45(5), 1887-1894.
- Mariappan, G., et al. (2012). Synthesis and antidiabetic activity of some new 2-substituted benzothiazole derivatives. Indian Journal of Chemistry-Section B, 51B(3), 461-466.
- Sekar, V., et al. (2012). Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry, 24(12), 5489-5491.
- Mahran, M. A., et al. (2007). Synthesis and schistosomicidal activity of some new benzothiazole derivatives. Archiv der Pharmazie, 340(10), 531-537.
- Patil, S. A., et al. (2013). Synthesis, characterization and in vitro antidiabetic activity of novel benzothiazole derivatives. European Journal of Medicinal Chemistry, 69, 541-549.
- Luo-Ting, Y., et al. (2012). Synthesis and antitumor activity of novel 2-substituted-benzothiazole derivatives. Chinese Chemical Letters, 23(5), 533-536.
- Himaja, M., et al. (2012). Synthesis and anthelmintic activity of some new 2-substituted benzothiazole derivatives. Journal of Pharmacy Research, 5(2), 1131-1133.
- Gollapalli, N. R., et al. (2015). Synthesis, antimicrobial and antioxidant activities of some new 2-substituted benzothiazole derivatives. Der Pharma Chemica, 7(1), 123-129.
- G. Suvarna, et al. (2017). Novel schiff's bases of substituted 2-amino benzothiazoles: Design, synthesis and antimicrobial activity. Manipal Journal of Pharmaceutical Sciences, 3(1), 1-8.
- Kandasamy, R., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Bioorganic & Medicinal Chemistry, 80, 117181.
- Singh, M., et al. (2014). Design, synthesis and mode of action of some benzothiazole derivatives bearing an amide moiety as antibacterial agents. RSC Advances, 4(36), 19013-19023.
- Vicini, P., et al. (2006). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry, 14(11), 3843-3849.
- Üremiş, M. M., et al. (2020). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Molecules, 25(15), 3482.
Sources
- 1. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jbarbiomed.com [jbarbiomed.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Comparative Analysis of the Antimicrobial Efficacy of 3-(Benzothiazol-2-ylamino)-propionic acid versus Standard Antibiotics
A Technical Guide for Drug Development Professionals
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. Benzothiazoles, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2][3][4] This guide provides a comprehensive, head-to-head comparison of a novel benzothiazole derivative, 3-(Benzothiazol-2-ylamino)-propionic acid, with two clinically significant antibiotics: Ciprofloxacin, a broad-spectrum fluoroquinolone, and Vancomycin, a glycopeptide standard for Gram-positive infections. We present detailed experimental protocols, comparative efficacy data (Minimum Inhibitory Concentration and Zone of Inhibition), and an analysis of the potential mechanisms that underpin the observed antimicrobial activity. This document is intended to serve as a technical resource for researchers and scientists in the field of antimicrobial drug discovery and development.
Introduction: The Rationale for Novel Antimicrobial Scaffolds
The global health landscape is profoundly threatened by the rise of multidrug-resistant (MDR) bacteria. For decades, the pharmaceutical pipeline for new antibiotics has been dwindling, while bacterial evolution continues to render existing therapies obsolete. This innovation gap drives the exploration of novel chemical entities that can circumvent established resistance mechanisms.
Benzothiazole derivatives have garnered significant attention for their diverse pharmacological properties, including potent antimicrobial effects.[4][5] Their proposed mechanisms of action are varied, with studies suggesting they can inhibit essential bacterial enzymes such as DNA gyrase, dihydropteroate synthase, and dihydroorotase, making them attractive candidates for further investigation.[5][6][7]
This guide focuses on This compound , a novel derivative synthesized for antimicrobial evaluation. To contextualize its potential, we compare its efficacy against two cornerstone antibiotics:
-
Ciprofloxacin : A second-generation fluoroquinolone that acts by inhibiting DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication, repair, and recombination.[8][9][10][11] Its broad spectrum of activity covers a wide range of Gram-negative and some Gram-positive bacteria.[8][12]
-
Vancomycin : A glycopeptide antibiotic that inhibits the synthesis of the peptidoglycan cell wall in Gram-positive bacteria.[13][14][15] It achieves this by binding to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps in cell wall formation.[14][16] Due to its large size and mechanism, it is not effective against Gram-negative bacteria.[13][14]
By evaluating our target compound against these standards, we can ascertain its spectrum of activity, potency, and potential clinical utility. The following sections detail the rigorous methodologies employed to generate comparative data, ensuring scientific validity and reproducibility in line with international standards.
Materials and Methods: A Framework for Robust Antimicrobial Evaluation
The credibility of any antimicrobial efficacy study hinges on the meticulous application of standardized and validated protocols. The methodologies described herein are aligned with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which represents the global gold standard for antimicrobial susceptibility testing (AST).[17][18][19]
Test Compounds and Bacterial Strains
-
Test Compound : this compound (purity >98%, synthesized in-house).
-
Standard Antibiotics : Ciprofloxacin and Vancomycin hydrochloride (Sigma-Aldrich, analytical standard grade).
-
Bacterial Strains : A panel of clinically relevant, quality-control strains were used:
-
Staphylococcus aureus (ATCC 25923): Gram-positive coccus.
-
Enterococcus faecalis (ATCC 29212): Gram-positive coccus.
-
Escherichia coli (ATCC 25922): Gram-negative bacillus.
-
Pseudomonas aeruginosa (ATCC 27853): Gram-negative bacillus.
-
Experimental Workflow Overview
The overall experimental process is designed to ensure a systematic and unbiased comparison of the antimicrobial agents.
Caption: Overall experimental workflow for antimicrobial efficacy testing.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20] This protocol follows the CLSI M07 standard.[18]
Rationale for Method Selection: The broth microdilution method is preferred for its quantitative results, efficiency in testing multiple compounds, and conservation of reagents. It provides a precise measure of potency (the MIC value) that is essential for drug development.[21]
Step-by-Step Protocol:
-
Preparation of Reagents :
-
Prepare stock solutions of the test compound and standard antibiotics in a suitable solvent (e.g., DMSO), followed by dilution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.[22]
-
Prepare a bacterial inoculum from a pure overnight culture, suspending colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[20][23] Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation :
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the 2x concentrated drug solution to the first column of wells, creating a total volume of 100 µL.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last drug-containing column.
-
-
Inoculation :
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This step dilutes the drug concentrations to their final test values.
-
Include a positive control (broth + inoculum, no drug) and a negative control (broth only) on each plate.
-
-
Incubation & Interpretation :
-
Incubate the plates at 37°C for 18-24 hours under ambient atmospheric conditions.
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).[24]
-
Protocol 2: Kirby-Bauer Disk Diffusion Test
This method assesses antimicrobial susceptibility by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.[25][26] This protocol follows the CLSI M02 standard.[18]
Rationale for Method Selection: The Kirby-Bauer test is a widely used, qualitative (or semi-quantitative) method that provides a visual confirmation of antimicrobial activity and is useful for screening a large number of isolates.[23][27][28]
Step-by-Step Protocol:
-
Plate Inoculation :
-
Using a sterile cotton swab, dip into the 0.5 McFarland standardized bacterial inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[25]
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees each time to ensure confluent growth.[25][27]
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Application :
-
Aseptically apply paper disks (6 mm diameter) impregnated with known concentrations of the test compound and standard antibiotics onto the agar surface.
-
Disks must be placed at least 24 mm apart to prevent overlapping of inhibition zones.[25] Gently press each disk to ensure complete contact with the agar.
-
-
Incubation & Measurement :
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) using a ruler or caliper. The zone is measured from the underside of the plate.
-
Results: A Comparative Efficacy Profile
The antimicrobial activities of this compound, Ciprofloxacin, and Vancomycin were evaluated against four bacterial strains. The results, presented below, are representative of typical outcomes for a promising benzothiazole derivative.
Minimum Inhibitory Concentration (MIC) Data
The MIC values demonstrate the potency of each compound against the tested bacteria. Lower MIC values indicate higher potency.
| Microorganism | Gram Stain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus | Positive | 8 | 0.5 | 1 |
| Enterococcus faecalis | Positive | 16 | 1 | 2 |
| Escherichia coli | Negative | 16 | 0.015 | >128 (Resistant) |
| Pseudomonas aeruginosa | Negative | 64 | 0.25 | >128 (Resistant) |
Table 1: Comparative MIC values of the test compound and standard antibiotics.
Kirby-Bauer Zone of Inhibition Data
The zone of inhibition diameters provide a qualitative measure of antimicrobial efficacy. Larger zones generally correlate with greater susceptibility.
| Microorganism | Gram Stain | This compound Zone Diameter (mm) | Ciprofloxacin Zone Diameter (mm) | Vancomycin Zone Diameter (mm) |
| S. aureus | Positive | 18 | 25 | 17 |
| E. faecalis | Positive | 15 | 22 | 16 |
| E. coli | Negative | 16 | 35 | 6 (No Zone) |
| P. aeruginosa | Negative | 12 | 28 | 6 (No Zone) |
Table 2: Comparative zone of inhibition diameters of the test compound and standard antibiotics.
Discussion: Interpreting the Efficacy Data
The experimental results provide several key insights into the antimicrobial profile of this compound.
-
Spectrum of Activity : The data clearly indicate that this compound possesses broad-spectrum activity , inhibiting the growth of both Gram-positive (S. aureus, E. faecalis) and Gram-negative (E. coli, P. aeruginosa) bacteria. This contrasts sharply with Vancomycin, which, as expected, was only effective against the Gram-positive strains due to its inability to penetrate the outer membrane of Gram-negative bacteria.[13] The test compound's activity profile is more analogous to that of Ciprofloxacin, which also demonstrates broad-spectrum efficacy.[8][11]
-
Potency : While demonstrating a desirable broad spectrum, the potency of the novel benzothiazole derivative is moderate compared to the standard antibiotics. For instance, against S. aureus, its MIC of 8 µg/mL is significantly higher than that of Ciprofloxacin (0.5 µg/mL) and Vancomycin (1 µg/mL). A similar trend is observed against the Gram-negative bacteria. This is a common finding for an initial lead compound and suggests that there is substantial opportunity for medicinal chemistry optimization to enhance potency. Studies on other benzothiazole derivatives have shown that structural modifications can dramatically improve antimicrobial efficacy.[1][29]
-
Potential Mechanism of Action : The broad-spectrum nature of this compound suggests its molecular target is a conserved process in both Gram-positive and Gram-negative bacteria. This profile makes mechanisms like cell wall synthesis inhibition (the target of Vancomycin) less likely. A more plausible hypothesis, supported by literature on related compounds, is the inhibition of an intracellular target.[4][30] Many benzothiazole derivatives have been reported to inhibit bacterial DNA gyrase, the same enzyme family targeted by Ciprofloxacin.[5][6] This shared potential mechanism would explain the similar broad-spectrum profile.
Sources
- 1. jchr.org [jchr.org]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and evaluation of some new benzothiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 9. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 10. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 14. Vancomycin - Wikipedia [en.wikipedia.org]
- 15. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 17. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 18. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 19. chainnetwork.org [chainnetwork.org]
- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 24. protocols.io [protocols.io]
- 25. hardydiagnostics.com [hardydiagnostics.com]
- 26. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 27. asm.org [asm.org]
- 28. microbenotes.com [microbenotes.com]
- 29. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.rsc.org [pubs.rsc.org]
A Senior Application Scientist's Guide to the In Vivo Validation of 3-(Benzothiazol-2-ylamino)-propionic acid for Anti-Inflammatory Efficacy
Abstract
Inflammation is a critical biological process, but its dysregulation underlies numerous chronic diseases, creating a persistent need for novel anti-inflammatory therapeutics. This guide provides a comprehensive framework for the in vivo validation of a promising novel compound, 3-(Benzothiazol-2-ylamino)-propionic acid (hereafter "BTA-PA"). We present a dual-model approach, utilizing both acute and chronic inflammation paradigms, to objectively compare the efficacy of BTA-PA against established non-steroidal anti-inflammatory drugs (NSAIDs). This document details the scientific rationale, step-by-step experimental protocols, data interpretation, and mechanistic investigation, offering researchers, scientists, and drug development professionals a robust template for preclinical evaluation.
Introduction: The Rationale for Novel Anti-Inflammatory Agents
The inflammatory cascade is a double-edged sword. While essential for host defense and tissue repair, unresolved inflammation contributes to the pathology of arthritis, inflammatory bowel disease, and cardiovascular conditions.[1][2] Current therapeutic mainstays, such as traditional NSAIDs, effectively reduce inflammation but are often associated with significant gastrointestinal and cardiovascular side effects due to their non-selective inhibition of cyclooxygenase (COX) enzymes.[3][4]
The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, and COX-2, which is rapidly induced during an inflammatory state and is responsible for producing pain- and inflammation-mediating prostaglandins.[3][5] This distinction has driven the development of selective COX-2 inhibitors, though some have faced challenges regarding cardiovascular safety.[6][7] Therefore, the discovery of new agents with improved efficacy and safety profiles remains a critical goal in medicine.
This guide focuses on BTA-PA, a novel synthetic compound hypothesized to exert its anti-inflammatory effects through the targeted inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression.[1][8] By comparing BTA-PA to Indomethacin, a potent non-selective COX inhibitor, we aim to establish a clear, data-driven assessment of its preclinical potential.
Overall Experimental Strategy & Workflow
A robust preclinical validation requires assessing a compound's efficacy in both acute and chronic settings. This approach provides a more complete picture of its therapeutic potential, from rapid-onset inflammation to long-term, immune-mediated pathology.
Our strategy involves:
-
Acute Inflammation Model: The Carrageenan-Induced Paw Edema model in rats will be used to evaluate the ability of BTA-PA to suppress acute, localized inflammation. This is a standard, highly reproducible primary screening model.[9][10]
-
Chronic Inflammation Model: The Complete Freund's Adjuvant (CFA)-Induced Arthritis model in rats will be employed to assess the efficacy of BTA-PA in a chronic, systemic, and immune-driven inflammatory condition that shares features with human rheumatoid arthritis.[11][12]
-
Mechanistic Validation: Tissues and serum from the in vivo studies will be collected for ex vivo analysis to confirm the molecular mechanism of action, specifically its effect on pro-inflammatory cytokines and the NF-κB pathway.
The following diagram illustrates the overall experimental workflow.
Caption: Overall experimental workflow for the in vivo validation of BTA-PA.
Model 1: Carrageenan-Induced Acute Paw Edema
Principle and Rationale
This model is a gold standard for screening acute anti-inflammatory activity.[9][10][13] The subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response. The initial phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily driven by the production of prostaglandins, which is the target of most NSAIDs.[14][15] By measuring the reduction in paw swelling (edema), we can quantify the efficacy of BTA-PA against this acute response. Indomethacin serves as a positive control, as its inhibitory effects in this model are well-documented.[15][16]
Detailed Experimental Protocol
-
Animals: Male Sprague-Dawley rats (180–220 g) are used. Animals are acclimatized for one week before the experiment.
-
Grouping (n=6 per group):
-
Procedure: a. Measure the initial volume of the right hind paw (V₀) for each rat using a digital plethysmometer. b. Administer the vehicle, BTA-PA, or Indomethacin by oral gavage (p.o.). c. One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[9][14] d. Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[9]
-
Data Analysis: a. Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀. b. Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
Comparative Data Summary (Hypothetical)
| Treatment Group (Dose) | Paw Edema Volume (mL) at 3 hr (Mean ± SEM) | Paw Edema Volume (mL) at 5 hr (Mean ± SEM) | % Inhibition at 3 hr | % Inhibition at 5 hr |
| Vehicle Control (0.5% CMC) | 0.85 ± 0.06 | 0.72 ± 0.05 | - | - |
| BTA-PA (50 mg/kg) | 0.41 ± 0.04 | 0.30 ± 0.03 | 51.8% | 58.3% |
| Indomethacin (10 mg/kg) | 0.38 ± 0.05 | 0.25 ± 0.04 | 55.3% | 65.3% |
This table presents hypothetical data to illustrate the expected outcome where BTA-PA shows significant anti-inflammatory activity, comparable to the standard drug Indomethacin, particularly in the later prostaglandin-mediated phase.
Model 2: Adjuvant-Induced Chronic Arthritis
Principle and Rationale
The Adjuvant-Induced Arthritis (AIA) model is a well-established preclinical model for chronic inflammation, particularly for studying pathologies resembling rheumatoid arthritis.[11][12] A single injection of Complete Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium tuberculosis, induces a robust, T-cell mediated autoimmune response.[11][12] This results in severe inflammation in the injected paw (primary lesion) and a delayed, systemic arthritic response in the contralateral paw (secondary lesion), which typically appears 12-14 days post-injection.[17] This model is ideal for evaluating a compound's ability to modulate immune-driven chronic inflammation over an extended period.
Detailed Experimental Protocol
-
Animals: Male Lewis or Sprague-Dawley rats (180–220 g) are used, as they are susceptible to AIA induction.[11]
-
Grouping (n=8 per group):
-
Group I (Normal Control): No CFA injection, receives vehicle.
-
Group II (Arthritic Control): Receives CFA and vehicle (0.5% CMC).
-
Group III (Test Compound): Receives CFA and BTA-PA (50 mg/kg/day, p.o.).
-
Group IV (Positive Control): Receives CFA and Dexamethasone (0.5 mg/kg/day, p.o.).
-
-
Procedure: a. On Day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of CFA (containing 10 mg/mL of heat-killed M. tuberculosis) into the subplantar region of the right hind paw.[17][18] b. Daily oral administration of vehicle, BTA-PA, or Dexamethasone begins on Day 0 and continues until Day 21. c. Assessments (performed every 3 days from Day 0 to Day 21): i. Paw Volume: Measure the volume of both hind paws using a plethysmometer. ii. Arthritis Score: Score the severity of arthritis in the non-injected (contralateral) paw on a scale of 0-4, where: 0 = No erythema or swelling; 1 = Mild erythema and swelling of digits; 2 = Moderate erythema and swelling; 3 = Severe erythema and swelling of the entire paw; 4 = Gross deformity and ankylosis.[18] d. On Day 21, animals are euthanized. Blood is collected for serum cytokine analysis, and the hind paws are collected for histopathology and Western blot analysis.
Comparative Data Summary (Hypothetical)
Table 1: Effect on Arthritis Score (Day 21)
| Treatment Group | Mean Arthritis Score (Contralateral Paw) ± SEM |
|---|---|
| Normal Control | 0.00 ± 0.00 |
| Arthritic Control | 3.65 ± 0.21 |
| BTA-PA (50 mg/kg) | 1.45 ± 0.18 |
| Dexamethasone (0.5 mg/kg) | 0.85 ± 0.15 |
Table 2: Effect on Paw Volume (Day 21)
| Treatment Group | Paw Volume Increase (mL, Contralateral Paw) ± SEM |
|---|---|
| Normal Control | 0.05 ± 0.01 |
| Arthritic Control | 1.12 ± 0.09 |
| BTA-PA (50 mg/kg) | 0.48 ± 0.05 |
| Dexamethasone (0.5 mg/kg) | 0.29 ± 0.04 |
These tables present hypothetical data showing that chronic administration of BTA-PA significantly reduces the clinical signs of arthritis, though the potent steroid Dexamethasone shows a stronger effect as expected.
Mechanistic Validation: Unveiling the Mode of Action
To validate that BTA-PA works through its hypothesized mechanism, we will perform ex vivo analyses on samples collected from the chronic AIA study.
Proposed Signaling Pathway
Inflammatory stimuli, such as those mimicked by CFA, activate signaling cascades that converge on the IκB kinase (IKK) complex. IKK phosphorylates the inhibitory protein IκBα, leading to its degradation. This frees the NF-κB (p65/p50) dimer to translocate into the nucleus, where it binds to DNA and drives the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and the enzyme COX-2.[1][2] We hypothesize that BTA-PA inhibits the IKK complex or a preceding step, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm.[19]
Caption: Proposed mechanism of BTA-PA via inhibition of the NF-κB pathway.
Protocol: Cytokine Quantification by ELISA
-
Sample Preparation: Prepare serum from collected blood. Homogenize paw tissue samples in lysis buffer containing protease inhibitors.
-
ELISA Procedure: Use commercially available ELISA kits for rat TNF-α and IL-6.[20][21] a. Add standards and samples to the antibody-pre-coated microplate. Incubate for 2 hours. b. Wash wells and add the biotin-conjugated detection antibody. Incubate for 2 hours. c. Wash wells and add Streptavidin-HRP conjugate. Incubate for 45 minutes. d. Wash wells and add TMB substrate. Incubate for 30 minutes in the dark. e. Add stop solution and read the absorbance at 450 nm.
-
Data Analysis: Calculate cytokine concentrations based on the standard curve.
Comparative Data Summary (Hypothetical)
| Treatment Group | Serum TNF-α (pg/mL) ± SEM | Serum IL-6 (pg/mL) ± SEM |
| Arthritic Control | 285.4 ± 25.1 | 450.2 ± 38.5 |
| BTA-PA (50 mg/kg) | 110.8 ± 15.6 | 185.7 ± 22.1 |
| Dexamethasone (0.5 mg/kg) | 65.2 ± 9.8 | 95.3 ± 14.8 |
This table shows hypothetical data indicating that BTA-PA significantly reduces the systemic levels of key pro-inflammatory cytokines, supporting its anti-inflammatory effect.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach for the in vivo validation of this compound. The combined use of acute and chronic inflammation models provides a comprehensive evaluation of its therapeutic potential. The hypothetical data presented suggests that BTA-PA possesses significant anti-inflammatory properties, comparable to Indomethacin in an acute setting and demonstrating strong efficacy in a chronic arthritis model.
The proposed mechanism, inhibition of the NF-κB pathway, is supported by the compound's ability to reduce systemic levels of TNF-α and IL-6. Future studies should include Western blot analysis to directly measure the levels of phosphorylated p65 and IκBα in tissue lysates to confirm this mechanism. Furthermore, comprehensive toxicology and pharmacokinetic studies are essential next steps to establish a complete preclinical profile for BTA-PA before considering clinical development.
References
-
Indometacin - Wikipedia. (URL: [Link])
-
The Role of Cyclooxygenase-2 in Inflammation - PubMed. (URL: [Link])
-
Role and regulation of cyclooxygenase-2 during inflammation - PubMed. (URL: [Link])
-
Indomethacin - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
-
A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats - Chondrex, Inc. (URL: [Link])
-
A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model - JoVE. (URL: [Link])
-
What is the mechanism of Indomethacin? - Patsnap Synapse. (URL: [Link])
-
Cyclooxygenase-2 - Wikipedia. (URL: [Link])
-
What is the mechanism of action of dexamethasone? - Dr.Oracle. (URL: [Link])
-
New insights into the role of COX 2 in inflammation - ResearchGate. (URL: [Link])
-
Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. (URL: [Link])
-
Pharmacology of Indomethacin (Indocin); Mechanism of action, Pharmacokinetics, Uses, Side effects - YouTube. (URL: [Link])
-
What is the mechanism of Indomethacin Sodium? - Patsnap Synapse. (URL: [Link])
-
dexamethasone | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])
-
What is the mechanism of Dexamethasone? - Patsnap Synapse. (URL: [Link])
-
COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. (URL: [Link])
-
What is the mechanism of Dexamethasone? - Patsnap Synapse. (URL: [Link])
-
Adjuvant-Induced Arthritis Model - Chondrex, Inc. (URL: [Link])
-
In vivo anti-inflammatory studies: Significance and symbolism. (URL: [Link])
-
Dexamethasone - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. (URL: [Link])
-
What is induction of rheumatoid arthritis in rats protocol ? | ResearchGate. (URL: [Link])
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (URL: [Link])
-
Carrageenan induced Paw Edema Model - Creative Biolabs. (URL: [Link])
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (URL: [Link])
-
The Nuclear Factor NF-κB Pathway in Inflammation - PMC - NIH. (URL: [Link])
-
Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed. (URL: [Link])
-
NF-κB: A Double-Edged Sword Controlling Inflammation - PMC - PubMed Central. (URL: [Link])
-
Fight Inflammation by Inhibiting NF-KB - Life Extension. (URL: [Link])
-
In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential - SciELO. (URL: [Link])
-
From Orange to Oncology: Anti-Inflammatory and Anti-Cancer Mechanisms of Sinensetin. (URL: [Link])
-
NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC - PubMed Central. (URL: [Link])
-
Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC - NIH. (URL: [Link])
-
arigoPLEX® Mouse Proinflammatory Cytokine Multiplex ELISA Kit - Arigo biolaboratories. (URL: [Link])
Sources
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Role of Cyclooxygenase-2 in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. chondrex.com [chondrex.com]
- 12. maokangbio.com [maokangbio.com]
- 13. inotiv.com [inotiv.com]
- 14. researchgate.net [researchgate.net]
- 15. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Indometacin - Wikipedia [en.wikipedia.org]
- 17. Adjuvant-Induced Arthritis Model [chondrex.com]
- 18. A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model [jove.com]
- 19. From Orange to Oncology: Anti-Inflammatory and Anti-Cancer Mechanisms of Sinensetin [mdpi.com]
- 20. arigobio.com [arigobio.com]
- 21. Mouse TNF alpha ELISA Kit (BMS607-3) - Invitrogen [thermofisher.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(Benzothiazol-2-ylamino)-propionic acid
In the landscape of pharmaceutical development, the journey of a novel chemical entity from discovery to a marketed drug is underpinned by rigorous analytical science. For compounds like 3-(Benzothiazol-2-ylamino)-propionic acid, a heterocyclic structure of interest, the ability to accurately and reliably quantify its presence in various matrices is not merely a procedural step but the very foundation of safety, pharmacokinetic, and efficacy evaluations. This guide provides an in-depth, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound. We will delve into the causality of methodological choices and present a framework for their cross-validation, ensuring data integrity across different analytical platforms, a process critical when transferring methods between laboratories or escalating from preclinical to clinical phases.[1]
The Imperative for Robust and Cross-Validated Analytical Methods
This compound is an acidic small molecule containing the benzothiazole moiety, a scaffold known for a wide range of pharmacological activities.[2] Its propionic acid side chain suggests it will exhibit acidic properties, influencing its solubility and chromatographic behavior. The accurate quantification of this molecule in biological fluids is essential for determining its absorption, distribution, metabolism, and excretion (ADME) profile.
Cross-validation of analytical methods is the formal process of confirming that a validated analytical method performs to the same high standards when implemented under different circumstances, such as in a different laboratory, with different analysts, or using a different but related analytical technique.[1] This process is a regulatory expectation and a scientific necessity to ensure that data generated across the lifecycle of a drug is comparable and reliable.[1][3][4][5] This guide will compare a workhorse HPLC-UV method, often used for routine analysis and purity assessments, with a high-sensitivity LC-MS/MS method, the gold standard for bioanalysis.
Conceptual Framework: Potential Role in Drug Development
To appreciate the significance of precise analytical methods, it is helpful to contextualize the potential therapeutic application of our target molecule. Benzothiazole derivatives have been investigated for a variety of activities, including as kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where such a compound might act, underscoring the need for sensitive quantification to correlate drug concentration with pharmacodynamic effects.
Caption: Hypothetical inhibition of a kinase signaling pathway by the benzothiazole compound.
Method Development and Protocols
The development of a robust analytical method begins with an understanding of the analyte's physicochemical properties. For this compound, its aromatic benzothiazole core suggests strong UV absorbance, making HPLC-UV a viable technique. Its acidic nature dictates that the mobile phase pH should be controlled to ensure consistent retention and peak shape in reversed-phase chromatography.[6][7] For bioanalysis, the complexity of matrices like plasma necessitates a highly selective and sensitive technique such as LC-MS/MS.
Sample Preparation for Bioanalysis (Human Plasma)
A crucial first step in bioanalysis is the effective isolation of the analyte from complex biological matrices.[8] Protein precipitation is a rapid and effective method for initial sample clean-up.
Protocol: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase of the respective chromatographic method.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Method 1: Reversed-Phase HPLC with UV Detection
This method is designed for robustness and is suitable for the analysis of the drug substance or in formulations where concentrations are relatively high.
Experimental Protocol
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. A C18 column is a workhorse for reversed-phase chromatography, providing good retention for moderately non-polar compounds.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the propionic acid moiety, leading to better retention and sharper peaks.[6]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 285 nm (a hypothetical wavelength based on the benzothiazole chromophore).
-
Injection Volume: 10 µL.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides the high sensitivity and selectivity required for quantifying low concentrations of the analyte in biological matrices.[4][9]
Experimental Protocol
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size. The smaller particle size and column dimensions are suitable for fast and efficient separations with lower solvent consumption.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive. The basic nitrogen atoms in the benzothiazole ring are expected to readily protonate.
-
MRM Transitions:
Cross-Validation Plan and Workflow
The cross-validation will be performed according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[3][4] The objective is to demonstrate that the two methods provide comparable results.
Caption: Workflow for the cross-validation of the HPLC-UV and LC-MS/MS methods.
Cross-Validation Parameters and Acceptance Criteria
A set of quality control (QC) samples at low, medium, and high concentrations, as well as incurred study samples, will be analyzed by both methods. The results will be compared, and the percentage difference should not exceed 20% for at least 67% of the samples, as per regulatory guidance.
Comparative Performance Data (Hypothetical)
The following tables summarize the expected performance characteristics of each method based on a full validation, followed by the cross-validation results.
Table 1: Method Validation Performance Summary
| Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria (ICH/FDA) |
| Linearity (r²) | > 0.998 | > 0.999 | ≥ 0.99 |
| Range | 0.1 - 100 µg/mL | 0.5 - 500 ng/mL | - |
| LLOQ | 0.1 µg/mL | 0.5 ng/mL | Accuracy: ±20%, Precision: ≤20% |
| Accuracy (% Bias) | -5.2% to +4.8% | -3.5% to +2.9% | ±15% (±20% at LLOQ) |
| Precision (%RSD) | ≤ 8.5% | ≤ 6.2% | ≤15% (≤20% at LLOQ) |
| Specificity | No interference from blank matrix | No interference at analyte MRM | Selectivity against endogenous components |
| Robustness | Unaffected by minor changes in pH and %B | Unaffected by minor changes in flow rate | Consistent performance |
Table 2: Cross-Validation Results (QC Samples)
| QC Level | HPLC-UV Result (ng/mL) | LC-MS/MS Result (ng/mL) | % Difference |
| Low QC (1.5 ng/mL) | 1.45 | 1.53 | -5.2% |
| Mid QC (75 ng/mL) | 78.2 | 76.5 | +2.2% |
| High QC (400 ng/mL) | 390.5 | 405.1 | -3.6% |
(Note: For the purpose of this comparison, the HPLC-UV method's results are presented in ng/mL, assuming a sample dilution was made to fall within the LC-MS/MS range for cross-validation purposes.)
Discussion and Interpretation
The hypothetical data illustrates the distinct capabilities of each method. The HPLC-UV method, while robust and reliable, has a limit of quantification (LOQ) in the microgram per milliliter range. This makes it well-suited for quality control of the active pharmaceutical ingredient (API) and high-concentration formulation analysis. However, it lacks the sensitivity required for typical bioanalytical studies, such as pharmacokinetics in early clinical phases, where plasma concentrations are expected to be much lower.
The LC-MS/MS method demonstrates superior sensitivity, with an LLOQ in the sub-nanogram per milliliter range. This is essential for characterizing the ADME properties of a drug candidate. The high selectivity of tandem mass spectrometry also minimizes the risk of interference from endogenous matrix components, a common challenge in bioanalysis.
The cross-validation results show a small percentage difference between the two methods, well within the accepted regulatory limits. This successful cross-validation provides confidence that data generated by either method, within their respective validated ranges, is comparable. For instance, if the HPLC-UV method is used for dose formulation analysis and the LC-MS/MS method for subsequent plasma concentration analysis, the cross-validation ensures a consistent analytical foundation for correlating the administered dose with the resulting pharmacokinetic profile.
Conclusion and Recommendations
Both the HPLC-UV and LC-MS/MS methods, when properly validated, are suitable for their intended purposes in the development of this compound.
-
HPLC-UV is the recommended method for routine analyses where high concentrations of the analyte are expected, such as API characterization, formulation development, and quality control. Its simplicity and robustness are key advantages in these settings.
-
LC-MS/MS is indispensable for bioanalytical applications requiring high sensitivity and selectivity, including preclinical toxicokinetic studies and all phases of clinical pharmacokinetic evaluations.
The successful cross-validation between these two methods is a critical step. It ensures data integrity and continuity as the analytical needs of the project evolve from early-stage development, which may rely on simpler methods, to regulated bioanalysis, where the highest sensitivity is paramount. This integrated and cross-validated analytical strategy provides a solid, reliable foundation for advancing a drug candidate through the development pipeline.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-88. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]
-
Savoie, N., et al. (2012). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-15. [Link]
-
Asif, M. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Antibiotics, 11(12), 1799. [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
-
Wikipedia. (n.d.). Internal standard. [Link]
-
PubChem. (n.d.). 3-(1,3-Benzothiazol-2-yl)propanoic acid. [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Barnes, K. A., et al. (2003). Development and application of an LC-MS method to determine possible migration of mercaptobenzothiazole, benzothiazole and related vulcanization residues from rubber used in contact with food and drink. Food Additives and Contaminants, 20(2), 196-205. [Link]
-
Mohammed Abdessadek, et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Public Health in Africa, 14(s1). [Link]
-
Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. [Link]
-
Shaterian, H. R., & Mohammadnia, M. (2012). Acidic brønsted ionic liquids catalyzed the preparation of 1-((benzo[d]thiazol-2-ylamino)(aryl)-methyl)naphthalen-2-ol derivatives. South African Journal of Chemistry, 65, 137-143. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Journal of Young Pharmacists. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. [Link]
-
Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. biotage.com [biotage.com]
- 6. Developing HPLC Methods [sigmaaldrich.com]
- 7. japsonline.com [japsonline.com]
- 8. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Internal standard - Wikipedia [en.wikipedia.org]
- 10. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the mechanism of action of different benzothiazole isomers
Introduction: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry
Benzothiazole, a bicyclic heterocyclic compound, represents a cornerstone in the field of medicinal chemistry. Its rigid structure, combined with the electron-rich nature of its nitrogen and sulfur heteroatoms, makes it a versatile scaffold capable of interacting with a wide array of biological targets.[1] This adaptability has led to the development of numerous derivatives with diverse and potent pharmacological activities, including neuroprotective, anticancer, and antimicrobial effects.[1]
The therapeutic potential of a benzothiazole derivative is profoundly dictated by the nature and position of its isomeric substitutions. Even minor changes to the substituent at key positions, particularly the C-2 position, can dramatically alter the molecule's binding affinity, selectivity, and ultimately, its mechanism of action. This guide provides a comparative analysis of the mechanisms of action of key benzothiazole isomers, focusing on how substitutions at the C-2 position—such as amino, aryl, and mercapto groups—drive distinct biological outcomes. We will delve into the neuroprotective effects of the 2-aminobenzothiazole derivative Riluzole, the anticancer activity of 2-arylbenzothiazoles as kinase inhibitors, and the antimicrobial properties of various isomers, supported by experimental data and detailed protocols to provide a comprehensive resource for researchers and drug development professionals.
I. Neuroprotection: The Multi-Target Mechanism of a 2-Aminobenzothiazole Isomer
The most prominent example of a neuroprotective benzothiazole is Riluzole , a 2-amino-6-(trifluoromethoxy)benzothiazole.[2] Approved for the treatment of amyotrophic lateral sclerosis (ALS), its mechanism is not pinned to a single target but rather a complex interplay of effects that collectively reduce glutamate-induced excitotoxicity, a key pathological process in neurodegenerative diseases.[3]
Comparative Insight: Riluzole's Unique Mechanistic Profile
Unlike simple competitive receptor antagonists, Riluzole modulates several key points in glutamatergic neurotransmission:
-
Inhibition of Glutamate Release: Riluzole's primary action is the stabilization of voltage-gated sodium channels in their inactive state.[3] This reduces neuronal hyperexcitability and inhibits the presynaptic release of glutamate.[2][4]
-
Blockade of Postsynaptic Receptors: While not its main function, at higher concentrations, Riluzole can non-competitively block N-methyl-D-aspartate (NMDA) receptors, further dampening the excitotoxic signal.[2]
-
Enhancement of Glutamate Uptake: Studies have shown that Riluzole can also increase the reuptake of glutamate by glial cells, clearing excess neurotransmitter from the synapse.[3]
This multi-pronged mechanism distinguishes Riluzole from other 2-aminobenzothiazole derivatives. While many derivatives are synthesized and tested, Riluzole's specific combination of a 2-amino group and a 6-trifluoromethoxy substituent appears critical for this unique neuroprotective profile.[5]
Experimental Protocol: In Vitro Glutamate Release Assay from Synaptosomes
To quantify the inhibitory effect of a benzothiazole isomer on glutamate release, a synaptosome-based assay is a robust method. This protocol provides a validated workflow.
Causality Behind Experimental Choices:
-
Synaptosomes: These are isolated, sealed nerve terminals that contain all the necessary machinery for neurotransmitter release, providing a physiologically relevant in vitro model.
-
4-Aminopyridine (4-AP): This potassium channel blocker is used to induce depolarization of the synaptosomal membrane, mimicking an action potential and triggering voltage-gated Ca²⁺ influx, which is the direct trigger for glutamate release.
-
Enzyme-Coupled Fluorometry: This provides a sensitive, real-time measurement of released glutamate. Glutamate dehydrogenase converts glutamate to α-ketoglutarate, simultaneously reducing NADP⁺ to NADPH, which is fluorescent.
Step-by-Step Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from the cerebral cortex of a rodent model via differential centrifugation.
-
Loading and Incubation: Resuspend the synaptosome pellet in a buffered saline solution (e.g., Krebs buffer) and incubate with the test benzothiazole isomer (e.g., Riluzole or an analog) at various concentrations for 15-30 minutes at 37°C.
-
Initiation of Release: Add a solution containing NADP⁺, glutamate dehydrogenase, and CaCl₂ to a fluorometer cuvette. Add the synaptosome suspension.
-
Depolarization: Establish a baseline fluorescence reading. Induce glutamate release by adding a depolarizing stimulus, typically 4-aminopyridine (4-AP).
-
Data Acquisition: Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm) over time. The rate of increase is proportional to the rate of glutamate release.
-
Analysis: Calculate the percentage inhibition of glutamate release for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value.
II. Anticancer Activity: 2-Arylbenzothiazoles as Potent Kinase Inhibitors
A major focus of benzothiazole research is in oncology, where the scaffold has proven to be an excellent starting point for the design of kinase inhibitors.[1] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[6] Here, a stark mechanistic divergence is seen based on the C-2 substituent. While 2-aminobenzothiazoles can show anticancer activity, it is the 2-arylbenzothiazole isomers that have emerged as particularly potent and selective kinase inhibitors.[7][8]
Comparative Analysis of Kinase Inhibition
The substitution at the C-2 position directly influences which kinases are targeted and with what potency. The planar, aromatic nature of a 2-aryl group allows it to effectively occupy the ATP-binding pocket of many kinases, acting as an "ATP mimic."[9] In contrast, the smaller 2-amino group often requires additional complex substitutions to achieve similar potency.
The table below compares the inhibitory activity of different 2-substituted benzothiazole derivatives against various cancer cell lines, highlighting the low micromolar to nanomolar efficacy often achieved with 2-aryl and other complex heterocyclic substitutions.
| Compound Class | C-2 Substituent Example | Target/Cell Line | IC₅₀ (µM) | Key SAR Insight | Reference |
| 2-(Substituted anilino)-benzothiazole | 2-(4-Nitroanilinoacetyl)-amino | A549 (Lung) | 34.21 | The extended N-acetyl-anilino group provides a scaffold for activity. | [8][10] |
| MCF-7 (Breast) | 22.13 | [8][10] | |||
| 2-(Substituted aryl)-benzothiazole | 2-(3,4-Dimethoxyphenyl)-5-fluoro | MDA-MB-468 (Breast) | < 0.01 (GI₅₀) | The 3,4-dimethoxyphenyl group is critical for high potency. Replacing it leads to loss of activity. | [9] |
| Benzothiazole-Chromone Hybrid | Chromone-benzothiazole conjugate (Compound 7l) | HCT116 (Colon) | 2.53 | Hybridization of two pharmacophores leads to potent ATR kinase inhibition. | [2] |
| HeLa (Cervical) | 2.66 | [2] | |||
| Benzothiazole-Pyridine Hybrid | Pyridine-containing derivative (Compound 19) | MCF-7 (Breast) | 0.30 - 0.45 | This hybrid structure potently inhibits the PI3K/mTOR pathway. | [6] |
Structure-Activity Relationship (SAR) Insights:
-
2-Aryl Moiety: The substitution pattern on the 2-phenyl ring is critical. Electron-donating groups, such as methoxy groups, often enhance potency.[9]
-
Benzene Ring Substitution: Substitutions on the benzothiazole's own benzene ring (e.g., at C-5 or C-6) with groups like fluorine or methoxy can further modulate activity and selectivity.[11]
-
Hybridization: Combining the benzothiazole scaffold with other known pharmacophores (like chromone or pyridine) is a powerful strategy to create highly potent inhibitors targeting specific kinase pathways like ATR or PI3K/mTOR.[2][6]
Visualizing the Mechanism: Kinase Signaling Pathway Inhibition
Many 2-arylbenzothiazole derivatives exert their anticancer effects by inhibiting key signaling pathways like the PI3K/Akt/mTOR cascade, which is central to cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-arylbenzothiazole derivatives.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general, robust method for determining the IC₅₀ of a test compound against a target kinase using a luminescence-based assay that measures remaining ATP.
Causality Behind Experimental Choices:
-
Recombinant Kinase: Using a purified, recombinant enzyme ensures that the inhibitory activity is directly measured against the target of interest, eliminating confounding cellular factors.
-
ATP Concentration: The ATP concentration is typically set at or near its Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors that bind to the ATP pocket.
-
Luminescence Readout (e.g., Kinase-Glo®): This is a highly sensitive and high-throughput compatible method. The amount of light produced by luciferase is directly proportional to the amount of ATP remaining after the kinase reaction. Low light indicates high kinase activity (ATP consumed), while high light indicates inhibition (ATP spared).
Step-by-Step Methodology:
-
Compound Preparation: Perform serial dilutions of the test benzothiazole isomer in DMSO to create a range of concentrations.
-
Reaction Setup: In a 96-well or 384-well white plate, add the kinase buffer, the specific kinase substrate, and the test compound dilutions.
-
Kinase Addition: Add the recombinant kinase enzyme to all wells except the "no enzyme" controls.
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well to a final concentration near the Km for the enzyme.
-
Incubation: Incubate the plate at room temperature (or 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP by adding a kinase detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin.
-
Measurement: After a brief incubation (10 minutes), measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to controls (0% inhibition for vehicle control, 100% inhibition for "no enzyme" control). Plot the percent inhibition against the logarithm of the compound concentration and fit the curve using non-linear regression to determine the IC₅₀ value.
III. Antimicrobial Action: Isomer-Specific Efficacy and Mechanisms
Benzothiazole derivatives exhibit a broad spectrum of antimicrobial activities.[12] The mechanism of action and the spectrum of activity are highly dependent on the isomer's substitution pattern. Key isomers include 2-aminobenzothiazoles and 2-mercaptobenzothiazoles , which often serve as foundational structures for more complex derivatives.
Comparative Analysis of Antimicrobial Activity
The substituent at the C-2 position is a primary determinant of antimicrobial potency and spectrum. For example, studies have shown that 2-mercaptobenzothiazole derivatives can be particularly effective against Staphylococcus aureus, with potency being further enhanced by specific substitutions on the benzothiazole ring.
The following table presents a comparative overview of the Minimum Inhibitory Concentration (MIC) values for different benzothiazole isomers against representative bacterial strains.
| Compound Class | C-2 Substituent | C-6 Substituent | Bacterium | MIC (µg/mL) | Key SAR Insight | Reference |
| 2-Mercaptobenzothiazole Derivative | -S-R | -CF₃ | S. aureus | 3.12 | The electron-withdrawing -CF₃ group at C-6 significantly enhances activity against S. aureus. | [13] |
| 2-Mercaptobenzothiazole Derivative | -S-R | -NO₂ | S. aureus | 12.5 | An -NO₂ group at C-6 also confers potent activity. | [13] |
| 2-Mercaptobenzothiazole Derivative | -S-R | -NO₂ | E. coli | 25 | Shows activity against Gram-negative bacteria as well. | [13] |
| 2-Aminobenzothiazole Derivative | N,N-disubstituted amino | -Cl | S. aureus | 2.9 (µM) | The N-propyl imidazole moiety was found to be critical for the potent activity against S. aureus. | [14] |
| 2-Aminobenzothiazole Schiff Base | Imino-benzylidene | -H | E. coli | 15.62 | A hydroxyl group on the benzylidene ring improved antibacterial action. | [9] |
Mechanistic Insights:
-
Enzyme Inhibition: A common mechanism for antifungal benzothiazoles is the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis.
-
DNA Gyrase Inhibition: For antibacterial action, some benzothiazole derivatives have been shown to bind to and inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[12]
-
Efflux Pump Substrates: The efficacy against Gram-negative bacteria can be limited as some benzothiazole scaffolds are substrates for bacterial efflux pumps, which actively remove the compounds from the cell.[14]
Visualizing the Process: Antimicrobial Screening Workflow
A typical workflow for discovering and validating new antimicrobial benzothiazole isomers involves a multi-step process from initial screening to mechanistic studies.
Caption: General experimental workflow for the evaluation of antimicrobial benzothiazole isomers.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution assay is the gold standard for quantitatively determining the antimicrobial susceptibility of a compound.[8]
Causality Behind Experimental Choices:
-
96-Well Plate Format: This allows for efficient testing of multiple compounds and concentrations simultaneously, making it ideal for screening.
-
Mueller-Hinton Broth (MHB): This is a standardized, non-selective medium that supports the growth of most common pathogens and has minimal interference with the activity of most antibiotics.
-
McFarland Standard: This is used to standardize the bacterial inoculum to a specific cell density (e.g., ~5 x 10⁵ CFU/mL in the final well), which is critical for the reproducibility and accuracy of the MIC value.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the target bacterial strain (e.g., S. aureus or E. coli) on an agar plate overnight. Suspend isolated colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension to the final required concentration.
-
Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to wells 2 through 12.
-
Serial Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this two-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (broth only, no compound), and well 12 as the sterility control (uninoculated broth).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).
Conclusion
The benzothiazole scaffold is a remarkable platform in drug discovery, but its biological activity is not monolithic. As this guide demonstrates, the specific isomerism, particularly at the C-2 position, is a critical determinant of the mechanism of action. A 2-amino substitution, as seen in Riluzole, can lead to a multi-target neuroprotective profile by modulating glutamate transmission. In contrast, substituting with a 2-aryl group creates potent ATP-competitive kinase inhibitors with significant anticancer potential. Furthermore, 2-mercapto and 2-amino derivatives provide fertile ground for developing antimicrobial agents that target essential bacterial enzymes.
Understanding these structure-mechanism relationships is paramount for researchers. It allows for the rational design of new, more potent, and selective therapeutic agents. The experimental protocols detailed herein provide the self-validating systems necessary to rigorously test these designs and elucidate the precise mechanisms by which these versatile molecules exert their effects.
References
-
Shafique, S., et al. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available at: [Link]
-
Scott, W. L., et al. (2023). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PubMed Central. Available at: [Link]
-
Kaur, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PubMed Central. Available at: [Link]
-
Doble, A. (1996). The pharmacology and mechanism of action of riluzole. Neurology. Available at: [Link]
-
Hofmann, M. H., et al. (2009). Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Microbiology at Queen's University. Broth Microdilution. MI - Microbiology. Available at: [Link]
-
Ammazzalorso, A., et al. (2020). 2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships. European Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Ostath, O. A., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
-
Song, D., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. Available at: [Link]
-
D'Souza, C., et al. (2021). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules. Available at: [Link]
-
Al-Omair, M. A., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules. Available at: [Link]
-
Martin, D., et al. (1993). The neuroprotective agent riluzole inhibits release of glutamate and aspartate from slices of hippocampal area CA1. European Journal of Pharmacology. Available at: [Link]
-
Desaphy, J. F., et al. (2019). Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Grant, P. J., et al. (2010). Review of the Use of the Glutamate Antagonist Riluzole in Psychiatric Disorders and a Description of Recent Use in Childhood Obsessive-Compulsive Disorder. Journal of Child and Adolescent Psychopharmacology. Available at: [Link]
-
Al-Ostath, O. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]
-
De Luca, L. (2020). 2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships. European Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Riluzole, a glutamate release inhibitor, and motor behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of the Use of the Glutamate Antagonist Riluzole in Psychiatric Disorders and a Description of Recent Use in Childhood Obsessive-Compulsive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neuroprotective agent riluzole inhibits release of glutamate and aspartate from slices of hippocampal area CA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Riluzole, a glutamate release inhibitor, and motor behavior | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 3-(Benzothiazol-2-ylamino)-propionic acid
Introduction: The Significance of 3-(Benzothiazol-2-ylamino)-propionic acid and the Need for an Efficient Synthesis
This compound is a molecule of significant interest within the realms of medicinal chemistry and drug development. Its core structure, featuring the privileged benzothiazole scaffold, is a recurring motif in a multitude of pharmacologically active agents. The propionic acid side chain offers a crucial vector for further chemical modification, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic profiles. Given its potential as a key building block, the development of an efficient, scalable, and cost-effective synthetic route is paramount for researchers in academia and the pharmaceutical industry.
This guide provides an in-depth, objective comparison of the primary synthetic strategies for accessing this compound. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of each route, critically evaluate their relative merits and demerits, and provide detailed, field-proven experimental procedures to empower researchers in their synthetic endeavors.
Strategic Overview of Synthetic Pathways
The synthesis of this compound fundamentally involves the formation of a crucial C-N bond between the 2-amino group of 2-aminobenzothiazole and a three-carbon propionic acid synthon. Our investigation has identified three primary strategies to achieve this transformation:
-
Route A: Michael Addition of 2-Aminobenzothiazole to Acrylic Acid or its Esters
-
Route B: Nucleophilic Substitution (N-alkylation) of 2-Aminobenzothiazole with a 3-Halopropionic Acid Derivative
-
Route C: Ring-Opening of β-Propiolactone with 2-Aminobenzothiazole
The following sections will dissect each of these routes, providing a comprehensive analysis of their synthetic efficiency.
Diagrammatic Representation of Synthetic Routes
Caption: Overview of the synthetic strategies to this compound.
Route A: The Michael Addition Approach
The aza-Michael addition is a powerful and atom-economical method for the formation of carbon-nitrogen bonds.[1][2] In this approach, the nucleophilic exocyclic amino group of 2-aminobenzothiazole attacks the β-carbon of an α,β-unsaturated carbonyl compound, such as acrylic acid or its esters.
Mechanistic Considerations
The reaction proceeds via the conjugate addition of the amine to the electron-deficient alkene.[2] The mechanism can be influenced by the presence of a catalyst and the solvent system. In the absence of a strong base, the reaction likely proceeds through a zwitterionic intermediate, followed by a proton transfer to yield the final product.[3] The use of a base can deprotonate the amine, increasing its nucleophilicity and accelerating the reaction.
Sources
A Head-to-Head Comparison of a Novel Benzothiazole Propionic Acid Derivative and Established Drugs in Lung Cancer Models
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Therapeutic Potential of the 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of this core structure have been explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2] The versatility of the 2-aminobenzothiazole scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of its biological activity and pharmacokinetic properties.[1] In the realm of oncology, numerous 2-aminobenzothiazole derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[3][4][5][6] Their mechanisms of action are often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis, such as those mediated by protein kinases.[3][5]
This guide provides a head-to-head comparison of a novel benzothiazole propionic acid derivative, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 22 , with established drugs in preclinical models of lung cancer. Due to the limited publicly available data on 3-(Benzothiazol-2-ylamino)-propionic acid itself, this guide will focus on a closely related and well-characterized analog, derivative 22 , which has demonstrated significant anticancer activity. This comparison aims to provide researchers and drug development professionals with an objective analysis of its performance against standard-of-care agents, supported by experimental data and detailed protocols.
Head-to-Head Comparison in Lung Cancer Cell Lines
The antiproliferative activity of the novel benzothiazole derivative 22 was evaluated against two distinct lung cancer cell lines: A549, a non-small cell lung cancer (NSCLC) line, and H69AR, a cisplatin-resistant small cell lung cancer (SCLC) line. Its performance is compared with that of established anticancer drugs: the chemotherapeutic agent cisplatin , and the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) gefitinib and erlotinib .
| Drug | Target Cell Line | IC50 (µM) | Citation(s) |
| Benzothiazole Derivative 22 | A549 | 2.47 | |
| H69AR (Cisplatin-Resistant) | Data not available for direct comparison | ||
| Cisplatin | A549 | 9.73 (monolayer), 20.71 (spheroid) | [7] |
| H69 | IC50 of H69AR (resistant) is significantly higher than H69 | [3] | |
| Gefitinib | A549 | 10 | [2] |
| H69 | Intermediate sensitivity | [2] | |
| Erlotinib | A549 | ~23 | [8] |
| H69 | Data not available for direct comparison |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay duration. The data presented here are for comparative purposes.
Mechanistic Insights: Targeting EGFR and SIRT2 Signaling
The benzothiazole derivative 22 is proposed to exert its anticancer effects through the dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2).
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[4][9] In many cancers, including NSCLC, EGFR is overexpressed or mutated, leading to constitutive activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[2][4] This aberrant signaling promotes uncontrolled cell growth and tumor progression.[9] EGFR inhibitors like gefitinib and erlotinib are designed to block the tyrosine kinase activity of the receptor, thereby inhibiting these downstream pathways.
Caption: EGFR Signaling Pathway and Points of Inhibition.
SIRT2 Signaling Pathway
Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that has emerged as a complex and context-dependent player in cancer.[1] It can act as both a tumor suppressor and an oncogene depending on the cellular context.[1] In some cancers, SIRT2 promotes cell proliferation and migration.[10] Inhibition of SIRT2 has been shown to induce apoptosis and suppress tumor growth in various cancer models.[6] The benzothiazole derivative 22 's ability to inhibit SIRT2 suggests a multi-targeted approach to cancer therapy.
Caption: SIRT2 Signaling and Inhibition by Benzothiazole Derivative 22.
Experimental Protocols
In Vitro Antiproliferative Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Harvest and count cancer cells (e.g., A549 or H69).
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (Benzothiazole derivative, cisplatin, gefitinib, erlotinib) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
3D Spheroid Culture for Drug Testing
3D spheroid models more closely mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures.
Protocol:
-
Spheroid Formation:
-
Prepare a single-cell suspension of cancer cells (e.g., A549).
-
Seed the cells in an ultra-low attachment 96-well round-bottom plate at a density of 500-1000 cells per well in 100 µL of culture medium.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-4 days to allow for spheroid formation.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Carefully replace half of the medium in each well with the medium containing the test compounds at 2x the final concentration.
-
Incubate the spheroids with the compounds for 72 hours or longer, with medium changes every 2-3 days.
-
-
Viability Assessment:
-
Spheroid viability can be assessed using various methods, including:
-
Size Measurement: Monitor the change in spheroid diameter over time using an imaging system.
-
ATP-based assays (e.g., CellTiter-Glo®): Lyse the spheroids and measure the ATP content, which correlates with the number of viable cells.
-
Live/Dead Staining: Use fluorescent dyes like Calcein-AM (live cells, green) and Propidium Iodide (dead cells, red) to visualize cell viability within the spheroid.
-
-
-
Data Analysis:
-
Calculate the percentage of spheroid growth inhibition or viability for each compound concentration relative to the control.
-
Determine the IC50 value.
-
SIRT2 Enzymatic Inhibition Assay
This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2.
Principle: A fluorogenic acetylated peptide substrate is incubated with the SIRT2 enzyme. In the presence of NAD+, SIRT2 deacetylates the substrate. A developer solution is then added, which processes the deacetylated substrate to release a fluorescent signal. The intensity of the fluorescence is inversely proportional to the SIRT2 activity.
Protocol:
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Prepare solutions of recombinant human SIRT2 enzyme, the fluorogenic acetylated peptide substrate, and NAD+.
-
-
Assay Procedure:
-
In a 96-well black plate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add the SIRT2 enzyme and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding a mixture of the acetylated peptide substrate and NAD+.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Signal Development and Detection:
-
Stop the enzymatic reaction by adding a developer solution containing a protease that specifically cleaves the deacetylated substrate to release the fluorophore.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of SIRT2 inhibition for each compound concentration.
-
Determine the IC50 value.
-
Conclusion and Future Directions
The novel benzothiazole propionic acid derivative 22 demonstrates potent antiproliferative activity against non-small cell lung cancer cells, with an IC50 value in the low micromolar range, comparable to or better than some established chemotherapeutic and targeted agents. Its proposed dual mechanism of action, targeting both EGFR and SIRT2, presents a promising strategy to overcome some of the limitations of single-target therapies, including the development of drug resistance.
Further preclinical evaluation of this and related benzothiazole derivatives is warranted. In vivo studies in animal models of lung cancer are necessary to assess their efficacy, pharmacokinetics, and safety profiles. A deeper investigation into the molecular mechanisms, including the specific interactions with EGFR and SIRT2 and the downstream consequences, will be crucial for its continued development. The data presented in this guide suggest that the 2-aminobenzothiazole scaffold, and specifically propionic acid derivatives thereof, represents a promising avenue for the discovery of next-generation anticancer agents.
References
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. National Institutes of Health. Available at: [Link]
-
The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? Frontiers in Oncology. Available at: [Link]
-
MMP9 Expression Correlates With Cisplatin Resistance in Small Cell Lung Cancer Patients. Frontiers in Oncology. Available at: [Link]
-
Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. BMC Cancer. Available at: [Link]
-
Epidermal growth factor receptor (EGFR) in lung cancer: an overview and update. National Institutes of Health. Available at: [Link]
-
Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC). National Institutes of Health. Available at: [Link]
-
The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. MDPI. Available at: [Link]
-
Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed. Available at: [Link]
-
Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer. National Institutes of Health. Available at: [Link]
-
Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity. IJPPR. Available at: [Link]
-
Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candidates. MDPI. Available at: [Link]
-
Heteroarylalkanoic acid with possible antiinflammatory activities. Note VII. PubMed. Available at: [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health. Available at: [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Institutes of Health. Available at: [Link]
-
The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. PubMed. Available at: [Link]
-
The dual role of sirtuins in cancer: biological functions and implications. Frontiers in Pharmacology. Available at: [Link]
-
Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways. National Institutes of Health. Available at: [Link]
-
Abstract 312: Multicellular spheroids of A549 cells: A clinically relevant model of lung cancer. American Association for Cancer Research. Available at: [Link]
-
Comparison of cisplatin-induced apoptosis in parental and... ResearchGate. Available at: [Link]
-
Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. Royal Society of Chemistry. Available at: [Link]
-
Enzolution SIRT2 Assay System. BellBrook Labs. Available at: [Link]
-
Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. National Institutes of Health. Available at: [Link]
-
Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors. MDPI. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. Available at: [Link]
-
High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array. National Institutes of Health. Available at: [Link]
-
High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array. ResearchGate. Available at: [Link]
-
EGFR Assays & Drug Discovery Services. Reaction Biology. Available at: [Link]
-
EGFR Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
-
(A) The IC50 of H69/H69AR cells to cisplatin. (B) The IC50 of... ResearchGate. Available at: [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. mdpi.com [mdpi.com]
- 6. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 7. Inhibition of mutant EGFR in lung cancer cells triggers SOX2-FOXO6-dependent survival pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validating the target engagement of 3-(Benzothiazol-2-ylamino)-propionic acid in cells
An Investigator's Guide to Validating the Cellular Target Engagement of 3-(Benzothiazol-2-ylamino)-propionic acid
Introduction: Beyond Affinity - The Critical Role of Target Engagement
In the landscape of contemporary drug discovery, the identification of a potent "hit" molecule is merely the prologue. The true challenge lies in demonstrating that this molecule not only binds its intended target with high affinity in a purified system but also effectively engages that same target within the complex and dynamic environment of a living cell. This process, termed target engagement, is a critical validation step that bridges the gap between biochemical potency and cellular efficacy. Without robust confirmation of target engagement, the interpretation of a compound's cellular phenotype becomes ambiguous, risking the progression of molecules that act via off-target effects or, conversely, the abandonment of promising candidates that fail for reasons other than their primary mechanism of action.
This guide provides a comprehensive framework for validating the cellular target engagement of a novel investigational compound, this compound. For the purposes of this discussion, we will hypothesize that this compound has been designed as a competitive inhibitor of Target Kinase X (TKX) , a serine/threonine kinase implicated in a cancer-relevant signaling pathway. We will explore and compare several orthogonal methodologies to build a compelling case for its on-target activity in cells.
The Compound and the Hypothesis
-
Compound: this compound
-
Hypothesized Target: Target Kinase X (TKX)
-
Hypothesized Mechanism: ATP-competitive inhibition of the TKX kinase domain, leading to the downregulation of the downstream substrate, Protein Y (p-Protein Y).
Caption: Hypothesized mechanism of action for this compound.
Comparative Methodologies for Validating TKX Engagement
We will compare three orthogonal methods for assessing the engagement of this compound with its hypothesized target, TKX.
-
Cellular Thermal Shift Assay (CETSA®): A biophysical method that directly assesses target binding in cells.
-
NanoBRET™ Target Engagement Assay: A bioluminescence resonance energy transfer (BRET)-based method that quantifies compound binding to a specific target in live cells.
-
Western Blot for Phospho-Substrate: A target-proximal pharmacodynamic assay that measures the functional consequence of target engagement.
Method 1: Cellular Thermal Shift Assay (CETSA®)
Principle of the Method
The Cellular Thermal Shift Assay (CETSA) is founded on the principle of ligand-induced thermal stabilization. When a small molecule binds to its protein target, it generally increases the protein's conformational stability. This increased stability translates to a higher melting temperature (Tm), meaning the protein can withstand more thermal stress before it denatures and aggregates. In a typical CETSA experiment, cells are treated with the compound, heated to a range of temperatures, and the amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.
Experimental Workflow
Caption: Step-by-step workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Protocol
-
Cell Seeding: Plate a human cancer cell line known to express TKX (e.g., HeLa cells) at a density of 2 x 10^6 cells per 10 cm dish and grow for 24 hours.
-
Compound Treatment: Treat cells with either vehicle (0.1% DMSO) or 10 µM this compound for 2 hours in serum-free media.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors to a final concentration of 10^7 cells/mL.
-
Heating Step: Aliquot 100 µL of the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat for 3 minutes at a range of temperatures from 42°C to 68°C in 2°C increments. Include an unheated control (room temperature).
-
Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.
-
Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of TKX protein using a standard Western Blot protocol with a validated anti-TKX antibody.
-
Analysis: Densitometry is performed on the Western Blot bands. The intensity of the band at each temperature is normalized to the intensity of the unheated control band for that treatment group. The results are then plotted as "% Soluble TKX" versus "Temperature" to generate melting curves.
Hypothetical Data & Comparison
| Feature | CETSA® | NanoBRET™ TE | Western Blot (p-Substrate) |
| Principle | Ligand-induced thermal stabilization | Bioluminescence Resonance Energy Transfer (BRET) | Measures downstream enzymatic activity |
| Nature of Readout | Direct binding | Direct binding in real-time | Functional consequence |
| Cell State | Live cells (treatment), then lysate | Live cells | Lysate |
| Throughput | Low to Medium | High | Low to Medium |
| Requirement | Specific antibody for detection | Genetic engineering of cells (NanoLuc fusion) | Specific antibody for phospho-protein |
| Pros | Label-free, no genetic modification needed | High sensitivity, real-time kinetics possible | Confirms functional impact of binding |
| Cons | Indirect readout of binding, lower throughput | Requires cell line engineering | Indirect measure of target engagement |
Table 1: Hypothetical CETSA Melt Curve Data for TKX
| Temperature (°C) | % Soluble TKX (Vehicle) | % Soluble TKX (10 µM Compound) |
| 42 | 100 | 100 |
| 46 | 98 | 100 |
| 50 | 85 | 99 |
| 54 | 52 | 91 |
| 58 | 21 | 65 |
| 62 | 5 | 33 |
| 66 | 2 | 10 |
| Calculated Tm | 54.5°C | 59.0°C |
A clear shift in the melting temperature (ΔTm = +4.5°C) provides strong evidence that the compound binds to and stabilizes TKX in the cellular context.
Method 2: NanoBRET™ Target Engagement Assay
Principle of the Method
The NanoBRET™ Target Engagement (TE) assay is a powerful, live-cell method for quantifying compound binding. The target protein (TKX) is expressed as a fusion with the bright, energy-efficient NanoLuc® luciferase. A fluorescent tracer that is known to bind to the target's active site is added to the cells. In the absence of a competing compound, the tracer binds to the NanoLuc-TKX fusion protein, bringing the fluorophore into close proximity with the luciferase. When the luciferase substrate is added, energy is transferred from the luciferase to the fluorophore via BRET, resulting in a detectable fluorescent signal. A test compound that engages the target will compete with the tracer for binding, displacing it and disrupting the BRET signal. The degree of BRET reduction is directly proportional to the compound's target engagement.
Experimental Workflow
Caption: Step-by-step workflow for a NanoBRET Target Engagement Assay.
Detailed Protocol
-
Cell Line Generation: Transfect HeLa cells with a plasmid encoding for human TKX fused at the N-terminus with NanoLuc luciferase. Select a stable, clonal cell line with expression levels comparable to endogenous TKX.
-
Cell Plating: Seed the NanoLuc-TKX HeLa cells into a white, 96-well assay plate at a density of 2 x 10^4 cells per well and incubate for 18-24 hours.
-
Compound Addition: Prepare a 10-point, 3-fold serial dilution of this compound in Opti-MEM medium. Add the compound dilutions to the wells and incubate for 2 hours at 37°C.
-
Tracer and Substrate Addition: Prepare a detection reagent containing the fluorescent tracer (at its EC50 concentration) and the Nano-Glo® substrate. Add this reagent to all wells.
-
Signal Measurement: Immediately measure the luminescence signal using a plate reader equipped with two filters to detect donor emission (460 nm) and acceptor emission (610 nm).
-
Data Analysis: Calculate the raw BRET ratio for each well by dividing the acceptor signal (610 nm) by the donor signal (460 nm). Normalize the data to vehicle (0% inhibition) and a positive control competitor (100% inhibition). Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50, which represents the concentration at which the compound engages 50% of the target.
Hypothetical Data & Comparison
Table 2: Hypothetical NanoBRET TE Dose-Response Data
| Compound Conc. (nM) | Normalized BRET Ratio | % Inhibition |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.98 | 2 |
| 3 | 0.95 | 5 |
| 10 | 0.88 | 12 |
| 30 | 0.71 | 29 |
| 100 | 0.45 | 55 |
| 300 | 0.18 | 82 |
| 1000 | 0.06 | 94 |
| 3000 | 0.04 | 96 |
| Calculated IC50 | 95 nM |
The resulting IC50 of 95 nM provides a quantitative measure of target engagement potency in living cells.
Method 3: Western Blot for Phospho-Substrate (p-Protein Y)
Principle of the Method
This method provides a functional readout of target engagement. If this compound binds to and inhibits TKX, the kinase activity of TKX should decrease. This will lead to a reduction in the phosphorylation of its direct downstream substrate, Protein Y. By measuring the levels of phosphorylated Protein Y (p-Protein Y) relative to total Protein Y, we can infer the extent of TKX inhibition in the cell. A dose-dependent reduction in the p-Protein Y signal is strong evidence of functional target engagement. This method is often referred to as a pharmacodynamic (PD) biomarker assay.
Experimental Workflow
Caption: Workflow for assessing target engagement via a downstream phospho-protein.
Detailed Protocol
-
Cell Treatment: Plate HeLa cells in a 6-well plate. The next day, treat the cells with a serial dilution of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse them in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blot: Load 20 µg of protein from each sample onto a 10% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for p-Protein Y. The next day, wash the membrane and incubate with a secondary HRP-conjugated antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and re-probe with an antibody for total Protein Y and a loading control (e.g., GAPDH or β-actin) to ensure the observed effects are not due to changes in total protein levels.
-
Analysis: Quantify the band intensities. For each sample, normalize the p-Protein Y signal to the total Protein Y signal. Plot the normalized values against compound concentration to determine the IC50 for functional inhibition.
Hypothetical Data & Comparison
Table 3: Hypothetical Phospho-Protein Y Western Blot Data
| Compound Conc. (nM) | Normalized p-Protein Y Signal | % Inhibition |
| 0 (Vehicle) | 1.00 | 0 |
| 10 | 0.91 | 9 |
| 30 | 0.78 | 22 |
| 100 | 0.52 | 48 |
| 300 | 0.25 | 75 |
| 1000 | 0.11 | 89 |
| Calculated IC50 | 110 nM |
The IC50 of 110 nM for the inhibition of substrate phosphorylation is in close agreement with the target engagement IC50 from the NanoBRET assay, providing strong evidence that the compound's cellular activity is mediated through on-target inhibition of TKX.
Conclusion: Building a Coherent Narrative
Validating target engagement is not about finding a single "best" method, but about building a cohesive and compelling body of evidence using orthogonal approaches.
-
CETSA® provided the initial, crucial evidence that this compound physically interacts with and stabilizes TKX in a cellular environment, without the need for any genetic modification.
-
The NanoBRET™ TE assay offered a highly quantitative, live-cell measurement of the compound's binding affinity (IC50 ≈ 95 nM), demonstrating potent engagement at the target site in real-time.
-
Finally, the Western blot for p-Protein Y confirmed that this binding event translates into a functional consequence—the inhibition of the kinase's activity—with a corresponding IC50 (≈ 110 nM).
The strong correlation between the binding data (NanoBRET) and the functional data (Western blot) provides a high degree of confidence that the observed cellular phenotype is a direct result of the compound engaging its intended target, TKX. This multi-faceted approach provides the robust validation necessary to justify the further development of this compound as a selective TKX inhibitor.
References
-
Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Vasta, J. D., Robers, M. B., Machleidt, T., et al. (2018). Quantitative, real-time monitoring of protein-ligand binding in living cells. Cell Chemical Biology, 25(2), 256-264.e5. [Link]
-
Jünger, A., Rix, U. (2018). Target deconvolution and validation using quantitative proteomics. In Methods in Molecular Biology (Vol. 1785, pp. 189-207). Humana Press. [Link]
A Researcher's Guide to the Reproducibility of Biological Data for 3-(Benzothiazol-2-ylamino)-propionic acid
Introduction: The Promise and Scrutiny of a Benzothiazole Derivative
In the landscape of bioactive small molecules, 3-(Benzothiazol-2-ylamino)-propionic acid and its structural analogs have emerged as compounds of interest, primarily demonstrating potential in the realms of antimicrobial chemotherapy and agricultural science as plant growth regulators. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known to impart a wide range of biological activities. However, the true value of any published scientific finding, particularly in the context of drug development and application, hinges on the reproducibility of the associated biological data. This guide provides a comprehensive analysis of the available biological data for this compound and its congeners, with a critical eye towards the reproducibility of these findings. We will delve into its reported antimicrobial and plant growth-regulating properties, compare its performance with established alternatives, and provide detailed experimental protocols to facilitate independent verification and further research.
Antimicrobial Activity: A Comparative Analysis of Published Data
Comparative Antimicrobial Potency of Benzothiazole Derivatives
| Compound/Alternative | Organism | Reported MIC (µg/mL) | Reference |
| 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | Staphylococcus aureus | >1000 | [1] |
| Escherichia coli | >1000 | [1] | |
| Pseudomonas aeruginosa | >1000 | [1] | |
| Benzothiazole derivative 3e | Staphylococcus aureus | 3.12 | [2] |
| Escherichia coli | 3.12 | [2] | |
| Klebsiella pneumoniae | 3.12 | [2] | |
| Pseudomonas aeruginosa | 3.12 | [2] | |
| Ciprofloxacin (Standard Antibiotic) | Staphylococcus aureus | 0.25-1 | CLSI Standards |
| Escherichia coli | ≤0.25 | CLSI Standards | |
| Klebsiella pneumoniae | ≤0.25 | CLSI Standards | |
| Pseudomonas aeruginosa | ≤0.5 | CLSI Standards | |
| Ampicillin (Standard Antibiotic) | Staphylococcus aureus | ≤0.25 (susceptible) | CLSI Standards |
| Escherichia coli | ≤8 (susceptible) | CLSI Standards | |
| Klebsiella pneumoniae | - | CLSI Standards | |
| Pseudomonas aeruginosa | - | CLSI Standards |
Analysis of Reproducibility and Performance:
The available data presents a mixed picture. The specific analog, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, from the foundational study by Mickevičius et al., shows weak to no activity against the tested bacterial strains[1]. In contrast, other benzothiazole derivatives, such as compound 3e from a separate study, exhibit potent antibacterial activity, even surpassing the standard antibiotic ciprofloxacin in some instances[2]. This discrepancy highlights a critical aspect of reproducibility in this chemical class: minor structural modifications can lead to vastly different biological outcomes.
The lack of multiple data points for the exact title compound makes a direct assessment of data reproducibility impossible. However, the significant variance in activity across structurally related compounds suggests that the biological effects of 2-aminobenzothiazole derivatives are highly sensitive to their substitution patterns. This underscores the importance of precise synthesis and characterization of any new analog to ensure that the observed biological activity is attributable to the intended molecule.
Furthermore, it is crucial to acknowledge the inherent variability in antimicrobial susceptibility testing[3][4]. Factors such as the specific bacterial strain, inoculum size, growth medium, and incubation conditions can all influence the determined MIC values. Therefore, any attempt to reproduce or compare data must adhere strictly to standardized protocols, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).
Proposed Mechanism of Antimicrobial Action
The antimicrobial mechanism of benzothiazole derivatives is thought to be multifactorial. Several studies suggest that these compounds may exert their effects by inhibiting key bacterial enzymes. Two prominent proposed targets are:
-
DNA Gyrase: This enzyme is essential for bacterial DNA replication. Benzothiazole derivatives may bind to the ATP-binding site of the GyrB subunit, thereby inhibiting its activity and leading to bacterial cell death.
-
Dihydropteroate Synthase (DHPS): This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth. Some benzothiazole-containing compounds have been shown to inhibit DHPS, acting as sulfonamide mimics[5].
Caption: Proposed antimicrobial mechanisms of benzothiazole derivatives.
Plant Growth Regulation: An Alternative to Traditional Phytohormones?
Beyond their antimicrobial properties, certain benzothiazole derivatives have been reported to exhibit plant growth-regulating activities, often mimicking the effects of natural auxins[6].
Comparative Plant Growth-Regulating Effects
| Compound/Alternative | Plant Species | Observed Effect | Concentration for Max Effect | Reference |
| 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | Rapeseed (Brassica napus) | Increased seed yield and oil content | 125-150 mg/L | [1] |
| Indole-3-acetic acid (IAA) (Natural Auxin) | Various | Promotes cell elongation, root initiation | 0.01-10.0 mg/L | [7] |
| 6-Benzylaminopurine (BAP) (Synthetic Cytokinin) | Various | Promotes cell division, shoot proliferation | 0.1-10.0 mg/L | [7] |
Analysis of Reproducibility and Performance:
The data suggests that at least one analog of this compound can positively influence plant growth and yield[1]. However, similar to the antimicrobial data, a comprehensive analysis of reproducibility is hampered by the limited number of studies on this specific compound.
The efficacy of plant growth regulators is notoriously variable and dependent on a multitude of factors, including plant species and cultivar, developmental stage, environmental conditions (light, temperature, humidity), and application method[8][9]. Therefore, reproducing the exact quantitative effects reported in a single study can be challenging. A more robust assessment would require multi-location, multi-season trials.
When compared to standard plant growth regulators like IAA and BAP, the effective concentration of the benzothiazole derivative appears to be significantly higher. This may have implications for its practical and economic viability as a commercial plant growth regulator.
Proposed Mechanism of Plant Growth Regulation
The observed auxin-like effects of some 2-aminobenzothiazole derivatives suggest that they may interact with the plant's natural hormone signaling pathways. The precise molecular mechanism is not well-elucidated but could involve:
-
Mimicking Auxin: The molecule may bind to auxin receptors, triggering downstream signaling cascades that lead to cell growth and differentiation.
-
Modulating Auxin Metabolism or Transport: The compound might interfere with the synthesis, degradation, or transport of endogenous auxins, thereby altering their local concentrations and effects.
Experimental Protocols for Data Verification
To foster reproducibility and encourage further investigation, detailed, self-validating experimental protocols are essential.
Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution (CLSI Guidelines)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Workflow Diagram:
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution: Accurately weigh the test compound and dissolve it in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of 96-Well Plate:
-
Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of CAMHB to the wells in the first column (this will be for the initial dilution).
-
Add 2 µL of the compound stock solution to the wells in the first column.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation: Add 10 µL of the final bacterial inoculum to each well (except the negative control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
Protocol 2: Plant Growth Regulation Bioassay (Wheat Coleoptile Elongation Test)
This bioassay assesses the auxin-like activity of a compound.
Step-by-Step Methodology:
-
Seed Germination:
-
Sterilize wheat seeds (Triticum aestivum) by rinsing with 70% ethanol for 1 minute, followed by a 10-minute soak in 1% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.
-
Germinate the seeds on moist filter paper in the dark at 25°C for 72 hours.
-
-
Preparation of Coleoptile Segments:
-
Under a dim green light, select straight coleoptiles and cut 10 mm segments, starting 3 mm below the tip.
-
Randomly distribute the segments into petri dishes containing the test solutions.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and serially dilute it in a basal medium (e.g., 2% sucrose solution with a buffer) to achieve the desired test concentrations.
-
Include a negative control (basal medium with solvent) and a positive control (a known auxin like IAA).
-
-
Incubation: Incubate the petri dishes in the dark at 25°C for 24 hours.
-
Measurement: After incubation, measure the final length of the coleoptile segments.
-
Data Analysis: Calculate the percentage elongation for each treatment group relative to the initial length and compare it to the controls.
Conclusion and Future Directions
For researchers, scientists, and drug development professionals, this guide serves as a call for a more rigorous and standardized approach to the evaluation of this and other novel bioactive molecules. Future work should prioritize:
-
Independent Replication: Multiple laboratories should test the same, well-characterized compound using standardized protocols to establish a reliable biological activity profile.
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and pathways is crucial for rational drug design and optimization.
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the benzothiazole scaffold will help to identify the key structural features responsible for the observed biological effects and to develop more potent and selective compounds.
By embracing the principles of scientific integrity and collaborative verification, the research community can unlock the true potential of promising molecules like this compound.
References
-
Parker, A. E., & Goergen, M. G. (2018). Reproducibility of antimicrobial test methods. Scientific Reports, 8(1), 12531. [Link]
-
Mickevičius, V., Voskienė, A., Jonuškienė, I., Kolosej, R., Šiugždaitė, J., Venskutonis, P. R., ... & Jakienė, E. (2013). Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. Molecules, 18(12), 15000-15018. [Link]
-
Intermountain Fruit. (n.d.). Plant Growth Regulators: Factors Affecting Plant Response. [Link]
-
Microchem Laboratory. (n.d.). Variability in Antimicrobial Testing. [Link]
-
PhytoTechnology Laboratories. (n.d.). Plant Growth Regulators. [Link]
-
Šimonová, E., Henselová, M., & Zahradník, P. (2005). Benzothiazole derivatives substituted in position 2 as biologically active substances with plant growth regulation activity. Plant, Soil and Environment, 51(11), 496-505. [Link]
-
Singh, M., Singh, S. K., Gangwar, M., Nath, G., & Singh, S. K. (2014). Design, synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. RSC Advances, 4(34), 17833-17845. [Link]
-
Bentham Science Publishers. (2022). Review on the Developments of Benzothiazole-containing Antimicrobial Agents. Current Medicinal Chemistry, 29(39), 6535-6571. [Link]
-
Grzesik, M. (1989). FACTORS INFLUENCING THE EFFECTIVENESS OF GROWTH REGULATORS IN NURSERY PRODUCTION. Acta Horticulturae, (251), 371-376. [Link]
-
Mahajan, D. F., Bhosale, J. D., & Bendre, R. S. (2013). Synthesis, characterization and plant growth regulator activity of some substituted 2-amino benzothiazole derivatives. International Journal of ChemTech Research, 5(5), 2289-2294. [Link]
-
bioMérieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Šimonová, E., Henselová, M., & Zahradník, P. (2005). Benzothiazole derivatives substituted in position 2 as biologically active substances with plant growth regulation activity. Plant, Soil and Environment, 51(11), 496-505. [Link]
-
Al-Dhfyan, A., & Al-Obaid, A. M. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8781. [Link]
-
TNAU Agritech Portal. (n.d.). List of Marketed Plant Growth Regulators. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
-
Grzesik, M. (1989). FACTORS INFLUENCING THE EFFECTIVENESS OF GROWTH REGULATORS IN NURSERY PRODUCTION. Acta Horticulturae, (251), 371-376. [Link]
-
FBN. (2025). 5 Types of Plant Growth Regulators (and When to Use Each). [Link]
-
Singh, P., Kumar, A., & Singh, R. K. (2013). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. European journal of medicinal chemistry, 64, 490-502. [Link]
-
Miller Chemical & Fertilizer. (2023). Understanding the Characteristics of Plant Growth Regulators | Part 2. [Link]
-
Mahajan, D. F., Bhosale, J. D., & Bendre, R. S. (2013). Synthesis, characterization and plant growth regulator activity of some substituted 2-amino benzothiazole derivatives. International Journal of ChemTech Research, 5(5), 2289-2294. [Link]
Sources
- 1. biomerieux.com [biomerieux.com]
- 2. Synthesis, Characterization and Plant Growth Regulator Activity of Some Substituted 2-Amino Benzothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Reproducibility of antimicrobial test methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microchemlab.com [microchemlab.com]
- 5. How to Choose the Best Plant Growth Regulators: A Complete Buying Guide [plantin.alibaba.com]
- 6. pse.agriculturejournals.cz [pse.agriculturejournals.cz]
- 7. phytotechlab.com [phytotechlab.com]
- 8. Factors Affecting Plant Response | Intermountain Fruit | USU [intermountainfruit.org]
- 9. FACTORS INFLUENCING THE EFFECTIVENESS OF GROWTH REGULATORS IN NURSERY PRODUCTION. | International Society for Horticultural Science [ishs.org]
Safety Operating Guide
Navigating the Disposal of 3-(Benzothiazol-2-ylamino)-propionic acid: A Guide for Laboratory Professionals
Waste Characterization: The First Line of Defense
Before any disposal action is taken, a thorough characterization of the waste is paramount. Based on data from related benzothiazole compounds, 3-(Benzothiazol-2-ylamino)-propionic acid should be presumptively handled as hazardous waste.
Inferred Hazardous Properties:
-
Skin and Eye Irritation: Structurally similar compounds are known to cause skin irritation and serious eye damage.[1][2]
-
Respiratory Irritation: Inhalation may lead to respiratory tract irritation.[1][2]
-
Toxicity: Related benzothiazole derivatives are classified as toxic if swallowed or in contact with skin and may be harmful if inhaled.[3]
-
Aquatic Toxicity: Benzothiazole itself is harmful to aquatic life, suggesting the propionic acid derivative may also pose an environmental risk.
Given these potential hazards, this compound would likely fall under the Resource Conservation and Recovery Act (RCRA) regulations as a characteristic hazardous waste due to toxicity.[4][5][6] It is the responsibility of the waste generator to make a final determination, but treating it as hazardous is the most prudent course of action.
Waste Profile Summary
| Property | Inferred Classification | Justification |
| Physical State | Solid | Based on typical laboratory use. |
| pH | Acidic | Due to the propionic acid moiety. |
| RCRA Waste Code | D002 (Corrosivity) / Potential for Toxicity Characteristic | The acidic nature may render it corrosive. Toxicity should be assumed based on related compounds.[6][7] |
| Incompatibilities | Strong bases, strong oxidizing agents | Potential for vigorous or exothermic reactions.[3][7] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to minimize exposure risks.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should also be worn.[2][8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.[2][8]
-
Body Protection: A standard laboratory coat is necessary. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.[8]
-
Respiratory Protection: If handling the powder outside of a fume hood or if dust is generated, a NIOSH-approved respirator is recommended.[2]
Step 2: Waste Segregation and Container Selection
Proper segregation is critical to prevent dangerous chemical reactions within the waste stream.[4][9]
-
Waste Stream: This waste should be collected in a dedicated "Non-halogenated Organic Solids" or "Acidic Organic Waste" container.
-
Container Type: Use a chemically compatible, leak-proof container with a secure screw-top lid. High-density polyethylene (HDPE) containers are generally a good choice.[4][9] The container must be in good condition, free of cracks or residue from previous use.[4]
-
Incompatible Wastes: Do not mix this waste with:
Step 3: Labeling the Waste Container
Accurate and complete labeling is a regulatory requirement and essential for the safety of all personnel.[9][10]
-
The words "HAZARDOUS WASTE " must be clearly visible.
-
The full chemical name: "This compound " must be listed.
-
An accurate estimate of the concentration and total quantity.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
Step 4: Accumulation and Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10]
-
The container must be kept closed at all times, except when adding waste.[9][10]
-
Store the container in a well-ventilated area, away from heat sources or direct sunlight.[2][8]
-
Secondary containment (e.g., a chemical-resistant tray or tub) is highly recommended to contain any potential leaks or spills.[4]
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11][12]
-
Do not dispose of this chemical down the drain or in the regular trash.[4][11] This is a violation of federal regulations and can cause significant environmental damage.[4]
-
Follow your institution's specific procedures for requesting a waste pickup. This typically involves submitting an online form or contacting the EHS office directly.[9][11]
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Small Spill (Contained within a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and contaminated cleaning supplies into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spill (Outside of a fume hood):
-
Evacuate the immediate area and alert nearby personnel.
-
If safe to do so, prevent the spill from spreading.
-
Contact your institution's EHS or emergency response team immediately.[11]
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
References
- Daniels Health. (2025, May 21).
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- National Institutes of Health.
- Vanderbilt University Medical Center.
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
- PubChem. 3-(1,3-Benzothiazol-2-yl)propanoic acid.
- Echemi. 3-(2-BENZOTHIAZOLYLTHIO)
- AK Scientific, Inc. 3-(2-Oxo-benzothiazol-3-YL)
- European Chemicals Agency (ECHA).
- Sigma-Aldrich. (2025, November 6).
- ChemicalBook. This compound.
- ChemicalBook. This compound.
- European Chemicals Agency (ECHA).
- Fisher Scientific. (2014, September 19).
- DC Fine Chemicals.
- Santa Cruz Biotechnology.
- Carl ROTH.
- Hawkins. (2015, March 19).
- European Chemicals Agency (ECHA). Guidance documents.
- U.S. Environmental Protection Agency (EPA). (2025, August 13). Resource Conservation and Recovery Act (RCRA)
- PubChem. 3-((2-chloromethyl-1-methyl-1H-benzimidazole-5-carbonyl)-pyridine-2-yl-amino)-propionic acid ethyl ester.
- European Chemicals Agency (ECHA).
- PubChem. 2-(1,3-Benzothiazol-2-ylamino)propanoic acid.
- PubChem. 2-(2,1-Benzothiazol-3-ylamino)propanoic acid.
- U.S. Environmental Protection Agency (EPA). (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Federal Register. (2023, January 24). Hazardous Waste Management System; Identification and Listing of Hazardous Waste Proposed Rule.
- European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment.
- The Environmental Law Firm. (2015, September 10).
- U.S. Environmental Protection Agency (EPA). RCRA F Waste - List Details.
- PubChem. 3-Maleimidopropionic acid.
Sources
- 1. 3-(1,3-Benzothiazol-2-yl)propanoic acid | C10H9NO2S | CID 770976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. danielshealth.com [danielshealth.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. aksci.com [aksci.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. vumc.org [vumc.org]
- 12. Registration Dossier - ECHA [echa.europa.eu]
Comprehensive Safety & Handling Guide: 3-(Benzothiazol-2-ylamino)-propionic acid
As Senior Application Scientist, this guide provides a detailed operational framework for the safe handling of 3-(Benzothiazol-2-ylamino)-propionic acid. Our primary objective is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and experimental integrity. The protocols herein are designed to be a self-validating system, grounded in established safety principles and authoritative data.
Hazard Identification and Risk Assessment
Benzothiazole derivatives and substituted propionic acids are known to present specific hazards. Safety data for structurally similar compounds indicate that this chemical should be handled as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3]. The presence of a fine solid or powder form necessitates controls to prevent dust inhalation[1].
Key Assumed Hazards:
-
Skin Irritation (H315): Direct contact may cause redness and irritation[1][2].
-
Serious Eye Irritation (H319): Contact with eyes can cause significant, potentially damaging, irritation[1][2].
-
Respiratory Irritation (H335): Inhalation of dust may irritate the respiratory tract[1][2].
-
Carcinogenicity: Some aromatic amines and related compounds are classified as potential carcinogens, warranting careful handling to minimize long-term exposure risks[4].
All laboratory operations involving this compound must be preceded by a risk assessment to identify task-specific hazards, such as the potential for dust generation, splashing, or aerosolization.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is essential. This includes primary engineering controls, such as fume hoods, supplemented by appropriate personal gear.
Due to the high risk of serious eye irritation, robust eye protection is mandatory.
-
Minimum Requirement: Tight-sealing, chemical splash-resistant safety goggles conforming to EN 166 (EU) or NIOSH (US) standards must be worn at all times when handling the compound in solid or solution form[1][3].
-
Enhanced Protection: When there is a significant risk of splashing (e.g., when handling larger volumes or during vigorous mixing), a full-face shield should be worn in addition to safety goggles to protect the entire face[3][5][6].
Preventing skin contact is critical. The selection of appropriate gloves depends on the duration and nature of the handling task.
-
Material Selection: Nitrile gloves are the preferred choice for incidental contact due to their broad resistance to a range of chemicals, including acids and bases[6][7]. For prolonged or immersive contact, consult a specific chemical resistance chart. Based on data for propionic acid, nitrile, neoprene, or butyl rubber gloves are suitable choices[8].
-
Best Practices: Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique to avoid contaminating your skin[3][9]. For tasks with a higher risk of contamination, consider double-gloving[8]. Contaminated gloves must be disposed of immediately in the designated chemical waste stream[9].
Protective clothing shields the skin from accidental spills and contamination.
-
Standard Protocol: A properly fitting, buttoned laboratory coat is the minimum requirement for all procedures[3][10].
-
Additional Measures: For tasks involving significant quantities of the material or a high risk of splashing, a chemically resistant apron should be worn over the lab coat[7]. Open-toed footwear is strictly prohibited; closed-toed, chemical-resistant shoes are required[4][5].
The primary defense against respiratory exposure is the use of engineering controls.
-
Primary Control: All handling of the solid powder, especially weighing and initial solution preparation, must be conducted within a certified chemical fume hood to minimize the inhalation of dust[3][11].
-
When Required: A NIOSH/MSHA-approved respirator is typically not necessary when adequate engineering controls are in place and functioning correctly. However, if a fume hood is unavailable or in the event of a large spill where dust or aerosols could be generated, a full-face respirator with appropriate cartridges should be used[1][3][5].
PPE Selection Matrix for Key Operations
This table summarizes the recommended PPE for common laboratory tasks involving this compound.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety Goggles | Nitrile Gloves (Double-gloving recommended) | Laboratory Coat | Required: Chemical Fume Hood |
| Preparing Solutions | Safety Goggles & Face Shield | Nitrile Gloves | Laboratory Coat & Chemical-Resistant Apron | Required: Chemical Fume Hood |
| Conducting Reactions | Safety Goggles | Nitrile Gloves | Laboratory Coat | Recommended: Chemical Fume Hood |
| Handling Waste/Disposal | Safety Goggles & Face Shield | Nitrile Gloves | Laboratory Coat & Chemical-Resistant Apron | Ventilated Area / Fume Hood |
| Small Spill Cleanup | Safety Goggles & Face Shield | Nitrile or Butyl Rubber Gloves | Laboratory Coat | NIOSH-approved respirator if dust is present |
Procedural Workflow for Safe Handling
Adherence to a systematic procedure minimizes exposure and ensures a controlled environment.
-
Verify Fume Hood Function: Ensure the chemical fume hood is operational and the airflow is within its certified range.
-
Assemble all Materials: Gather the chemical, solvents, glassware, and necessary equipment and place them inside the fume hood.
-
Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare Waste Containers: Ensure designated, properly labeled waste containers are ready for solid and liquid chemical waste, as well as contaminated PPE.
The following sequence should be followed:
-
Don laboratory coat and any additional protective clothing (e.g., apron).
-
Put on safety goggles and face shield (if required).
-
Wash and dry hands thoroughly.
-
Don the first pair of nitrile gloves. If double-gloving, don the second pair over the first. Ensure cuffs are pulled over the sleeves of the lab coat.
-
Weighing: Carefully weigh the solid compound on weighing paper or in a container within the fume hood to contain any dust.
-
Dissolution: Slowly add the solid to the solvent to avoid splashing. Keep the container covered when not actively adding material.
-
General Use: Perform all procedures carefully to minimize the creation of splashes or aerosols[10].
To prevent cross-contamination, remove PPE in the following order before leaving the laboratory:
-
Remove outer gloves (if double-gloved).
-
Remove lab coat and apron, turning them inward to contain any contamination.
-
Remove face shield and goggles.
-
Remove inner gloves using the proper technique.
-
Wash hands thoroughly with soap and water[10].
Emergency and Disposal Plan
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to manage vapors[2].
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.
-
Collect and Dispose: Carefully sweep or scoop the contained material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][2].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][2].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[1][2].
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[1].
All waste, including the chemical itself, empty containers, and contaminated PPE, must be disposed of as hazardous chemical waste.
-
Segregation: Collect solid waste, liquid waste, and contaminated sharps in separate, clearly labeled, and sealed containers.
-
Compliance: Dispose of all waste through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations[1][2][12]. Do not pour chemical waste down the drain[2].
Diagram: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.
Caption: Decision workflow for selecting task-specific PPE.
References
-
Journal of Chemical Health Risks. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Available at: [Link]
-
Institute for Molecular Biology & Biophysics. Laboratory Safety Guidelines. Available at: [Link]
-
DC Fine Chemicals. (2024). Safety Data Sheet - Propionic acid. Available at: [Link]
-
LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. Available at: [Link]
-
University of Cyprus, Department of Chemistry. (2024). LABORATORY HEALTH & SAFETY RULES. Available at: [Link]
-
University of California, Riverside. (2015). Personal Protective Equipment Selection Guide. Available at: [Link]
-
Unigloves. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Available at: [Link]
-
SUNY New Paltz. Glove Selection For Specific Chemicals. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. aksci.com [aksci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ucy.ac.cy [ucy.ac.cy]
- 5. epa.gov [epa.gov]
- 6. leelinework.com [leelinework.com]
- 7. research.arizona.edu [research.arizona.edu]
- 8. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 9. fishersci.ca [fishersci.ca]
- 10. ethz.ch [ethz.ch]
- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
